Pinacolyl methylphosphonic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,3-dimethylbutan-2-yloxy(methyl)phosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17O3P/c1-6(7(2,3)4)10-11(5,8)9/h6H,1-5H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLALDUPQYCGKAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)OP(=O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20977189 | |
| Record name | 3,3-Dimethylbutan-2-yl hydrogen methylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20977189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
616-52-4 | |
| Record name | Pinacolyl methylphosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-Dimethylbutan-2-yl hydrogen methylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20977189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 616-52-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
PMPA: A Definitive Biomarker for Soman Nerve Agent Exposure
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The escalating threat of chemical warfare agents necessitates robust and reliable methods for verifying exposure and understanding the subsequent toxicological effects. Soman (B1219632) (GD), a highly potent organophosphorus nerve agent, poses a significant risk due to its rapid and irreversible inhibition of acetylcholinesterase (AChE), leading to a cholinergic crisis and severe neurotoxicity. Pinacolyl methylphosphonic acid (PMPA) is a primary and stable hydrolysis product of Soman, both in the environment and within biological systems. Its detection in biological matrices serves as an unambiguous biomarker of Soman exposure. This technical guide provides a comprehensive overview of PMPA as a biomarker, detailing its formation, analytical detection methodologies, and the toxicological pathways associated with Soman exposure. This document is intended to be a critical resource for researchers, scientists, and drug development professionals engaged in the study of nerve agent toxicology and the development of medical countermeasures.
Introduction to Soman and the Formation of PMPA
Soman (O-pinacolyl methylphosphonofluoridate) is a G-series nerve agent that exerts its toxicity by covalently binding to the serine hydroxyl group in the active site of acetylcholinesterase (AChE), the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132).[1][2] This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, resulting in overstimulation of muscarinic and nicotinic receptors and a subsequent life-threatening cholinergic crisis.
Upon entering the body, Soman is metabolized through hydrolysis of the P-F bond. This process can occur spontaneously or be catalyzed by A-esterases, such as paraoxonase.[3] The hydrolysis of Soman yields this compound (PMPA) and hydrogen fluoride. PMPA is a stable, non-volatile acid that is less toxic than Soman but serves as a persistent and specific indicator of exposure. The formation of PMPA is a critical event for biomarker analysis as it provides a longer window of detection compared to the parent agent, which is rapidly cleared from the body.[3][4]
PMPA as a Biomarker of Soman Exposure
The ideal biomarker for chemical exposure should be specific to the agent, detectable at low concentrations, and persist in biological samples for a sufficient duration to allow for sample collection and analysis. PMPA meets these criteria, making it a reliable biomarker for retrospective verification of Soman exposure. It can be detected in various biological matrices, including blood (plasma, serum, and whole blood) and urine.[5][6] The detection of PMPA provides definitive evidence of exposure to Soman, as it is not naturally present in the body.[3]
Toxicokinetics and Distribution of PMPA
Following Soman exposure, PMPA is distributed throughout the body and is primarily excreted in the urine.[7][8] The time course of PMPA detection is a critical factor in post-exposure analysis. While the parent Soman agent is cleared rapidly, PMPA can be detected in urine for several days to weeks, depending on the dose and route of exposure.
Table 1: Quantitative Analysis of PMPA in Zebrafish Tissues Following Soman Exposure
| Tissue | Soman Exposure Concentration (µg/L) | PMPA Concentration (ng/g) |
| Whole Zebrafish | 0.1 | 1.21 |
| Muscle | 0.1 | 1.03 |
| Liver | 0.1 | 3.98 |
| Gonad | 0.1 | 2.50 |
| Intestine | 0.1 | 5.69 |
| Brain | 0.1 | 2.41 |
| Whole Zebrafish | 0.5 | 12.52 |
| Data from a study on the bioaccumulation of PMPA in zebrafish after 1 week of exposure to Soman in a water environment.[1] |
Experimental Protocols for PMPA Detection
The accurate quantification of PMPA in biological matrices requires sensitive and specific analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques for this purpose.
Sample Collection and Processing
Proper sample collection and handling are crucial for accurate biomarker analysis.
-
Blood: Blood should be collected in tubes containing an anticoagulant (e.g., EDTA for plasma, or no anticoagulant for serum).[9][10][11][12] Samples should be centrifuged to separate plasma or serum from blood cells and stored frozen (-20°C or -80°C) until analysis.
-
Urine: Urine samples should be collected in sterile containers and stored frozen.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS analysis of PMPA requires a derivatization step to increase its volatility.
Sample Preparation and Derivatization:
-
Solid-Phase Extraction (SPE): Acidify the urine or plasma sample and apply it to an anion exchange SPE cartridge. Wash the cartridge with a non-polar solvent to remove interferences, and then elute PMPA with a basic solution.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Derivatization: Add N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylsilyl chloride (TBDMSCl) to the dried residue.[13] Heat the mixture to form the volatile TBDMS derivative of PMPA.[13]
GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode at 250°C.
-
Oven Program: Initial temperature of 60°C, hold for 1 minute, then ramp to 300°C at 10°C/minute, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the PMPA-TBDMS derivative.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and specificity for PMPA analysis without the need for derivatization.
Sample Preparation:
-
Protein Precipitation: For blood samples, precipitate proteins by adding a threefold volume of acetonitrile (B52724). Centrifuge to pellet the proteins.
-
Solid-Phase Extraction (SPE): The supernatant can be further cleaned up using a mixed-mode or anion exchange SPE cartridge.
-
Dilution: For urine samples, a simple "dilute and shoot" approach may be sufficient, where the sample is diluted with the initial mobile phase before injection.
LC-MS/MS Parameters:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6470) with an electrospray ionization (ESI) source in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions specific for PMPA.
Table 2: MRM Transitions for PMPA Analysis
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 181.1 | 97.0 | 15 |
| 181.1 | 79.0 | 25 |
Signaling Pathways and Toxicological Mechanisms
Soman's primary mechanism of toxicity is the irreversible inhibition of AChE. The resulting accumulation of acetylcholine leads to a cascade of downstream signaling events that contribute to neurotoxicity.
Cholinergic Signaling Disruption
The overstimulation of muscarinic and nicotinic acetylcholine receptors disrupts normal cholinergic neurotransmission, leading to symptoms such as salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE), as well as muscle fasciculations, paralysis, and seizures.[7]
Caption: Soman-induced inhibition of AChE and subsequent cholinergic crisis.
Calcium Dysregulation and Excitotoxicity
Prolonged seizure activity induced by Soman leads to excessive glutamate (B1630785) release and activation of NMDA receptors, resulting in a massive influx of calcium into neurons.[14][15] This calcium overload triggers a number of downstream pathological cascades, including the activation of proteases and lipases, mitochondrial dysfunction, and the generation of reactive oxygen species, ultimately leading to neuronal cell death.[14][15]
Caption: Calcium dysregulation and excitotoxicity pathway in Soman neurotoxicity.
Metabolic Dysregulation
Recent proteomic studies have revealed that Soman exposure leads to significant dysregulation of key metabolic pathways in the brain, including carbohydrate, amino acid (e.g., tryptophan and glutamate), and lipid metabolism.[14][15] This metabolic disruption impairs energy production and contributes to the overall neurotoxic effects of Soman.
Experimental and Analytical Workflow
A robust workflow is essential for the reliable analysis of PMPA as a biomarker of Soman exposure.
References
- 1. Toxic effects and bioaccumulation of pinacolyl methylphosphonate acid in zebrafish following soman exposure to a water environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Soman in chemical attacks | Research Starters | EBSCO Research [ebsco.com]
- 3. Current Progress for Retrospective Identification of Nerve Agent Biomarkers in Biological Samples after Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of Multiple Blood Matrices for Assessment of Human Exposure to Nerve Agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. Biological markers of exposure to organophosphorus nerve agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Soman levels in kidney and urine following administration to rat, guinea pig, and marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 10. abbevillegeneral.com [abbevillegeneral.com]
- 11. media.path.org [media.path.org]
- 12. phenxtoolkit.org [phenxtoolkit.org]
- 13. Derivatization of organophosphorus nerve agent degradation products for gas chromatography with ICPMS and TOF-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Proteomics Reveals Mechanisms of Metabolic Dysregulation in Soman Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
The Hydrolysis and Degradation of Soman: A Technical Guide to the Formation of Pinacolyl Methylphosphonic Acid (PMPA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis and degradation pathway of the nerve agent Soman (B1219632) (O-Pinacolyl methylphosphonofluoridate) to its primary, less toxic degradation product, Pinacolyl Methylphosphonic Acid (PMPA). The document details the chemical and enzymatic mechanisms of this transformation, presents quantitative data on reaction kinetics, and outlines key experimental protocols for its study.
Introduction
Soman is a highly toxic organophosphorus nerve agent that exerts its effects by irreversibly inhibiting the enzyme acetylcholinesterase (AChE). Detoxification of Soman, both in the environment and in biological systems, primarily occurs through the hydrolysis of its P-F bond. This process leads to the formation of PMPA, a compound with significantly lower toxicity. Understanding the kinetics and pathways of this degradation is crucial for the development of effective decontamination strategies and medical countermeasures.
Chemical Hydrolysis of Soman
The chemical hydrolysis of Soman is a critical pathway for its natural degradation. The rate of this reaction is significantly influenced by pH and temperature.
Mechanism of Chemical Hydrolysis
The hydrolysis of Soman proceeds via a nucleophilic substitution reaction at the phosphorus center. A water molecule or a hydroxide (B78521) ion attacks the electrophilic phosphorus atom, leading to the cleavage of the P-F bond and the formation of PMPA and hydrofluoric acid. Under acidic conditions, the reaction can also lead to the formation of hydrofluoric acid.[1]
Quantitative Data on Chemical Hydrolysis
The rate of Soman hydrolysis is highly dependent on the pH of the environment. Generally, hydrolysis is faster at higher pH values.[2]
| pH | Temperature (°C) | Half-life (t½) | Rate Constant (k) | Reference |
| 0.90 | 20 | - | 0.202 min⁻¹ | [3] |
| 0.90-2.80 | 25 | - | kobs = 0.17 x 10⁻⁰.⁸²ˣᵖᴴ | [3] |
| 4-6 | - | Minimum hydrolysis rate | - | [4] |
| 6.65 | 20 | ~45 hours | - | [2][5] |
| 8.0 | 25 | 82.5 s (in NaClO solution) | 8.4 x 10⁻³ s⁻¹ (in NaClO solution) | [6][7] |
| 9 | 25 | - | Varies with surfactant concentration | [8] |
Note: The presence of other ions, such as hypochlorite, can significantly catalyze the hydrolysis of Soman.[6][7] An increase in temperature also accelerates the rate of hydrolysis. For every 10°C increase, the observed rate constant (kobs) of Soman hydrolysis in HCl aqueous solution improves by approximately 2.5 times.[3]
Enzymatic Hydrolysis of Soman
In biological systems, the hydrolysis of Soman is primarily mediated by a class of enzymes known as A-esterases or phosphotriesterases. These enzymes play a crucial role in the detoxification of organophosphorus compounds.
Key Enzymes in Soman Hydrolysis
Several enzymes have been identified to hydrolyze Soman to PMPA, including:
-
Paraoxonase 1 (PON1): A high-density lipoprotein-associated enzyme found in the liver and plasma that can hydrolyze a broad range of organophosphates.[9][10][11]
-
Diisopropylfluorophosphatase (DFPase): Also known as somanase, this enzyme demonstrates significant activity against G-type nerve agents.
-
Carboxylesterases (CEs): These enzymes can bind to Soman, and some forms can hydrolyze it, contributing to its detoxification.[12][13]
Mechanism of Enzymatic Hydrolysis
The enzymatic hydrolysis of Soman follows a mechanism similar to chemical hydrolysis, with the enzyme's active site facilitating the nucleophilic attack on the phosphorus atom. For instance, PON1, a calcium-dependent enzyme, utilizes a catalytic dyad to hydrolyze the P-F bond.
Quantitative Data on Enzymatic Hydrolysis
The efficiency of enzymatic hydrolysis can be described by the Michaelis-Menten kinetic parameters, Km and kcat.
| Enzyme | Soman Stereoisomer | kcat/Km (M⁻¹min⁻¹) | Km (µM) | kcat (min⁻¹) | Reference |
| Human Paraoxonase 1 (HuPON1) | C+P+ | 4130 | - | - | [14] |
| Human Paraoxonase 1 (HuPON1) | C-P+ | - | - | - | [14] |
| Human Paraoxonase 1 (HuPON1) | C+P- | - | - | - | [14] |
| Human Paraoxonase 1 (HuPON1) | C-P- | 625 | - | - | [14] |
| Recombinant hCE1 (V146H/L363E mutant) | Racemic Soman | - | - | 10 x 10⁻⁴ (k₃) | [1] |
Note: The catalytic efficiency of enzymes can vary significantly depending on the stereoisomer of Soman.[14][15] The P(-) isomers of Soman are generally more toxic.[14]
Experimental Protocols
The study of Soman hydrolysis and the quantification of PMPA require specialized analytical techniques due to the high toxicity of Soman.
Gas Chromatography-Mass Spectrometry (GC-MS) for PMPA Quantification
GC-MS is a widely used and highly sensitive method for the detection and quantification of Soman and its degradation products.[16][17]
Sample Preparation (for water samples): [4][5][18][19]
-
Acidify the water sample to pH < 2 with concentrated HCl to stabilize the analytes.
-
Add a surrogate standard (e.g., deuterated PMPA) to the sample.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane).
-
For PMPA, which is non-volatile, a derivatization step is necessary to convert it into a volatile compound suitable for GC analysis. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Concentrate the extract under a gentle stream of nitrogen.
GC-MS Instrumentation and Conditions: [16][20]
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode at 250°C.
-
Oven Program: Start at 50°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes to enhance sensitivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Monitoring Soman Hydrolysis
NMR spectroscopy is a powerful tool for real-time monitoring of the hydrolysis reaction, allowing for the simultaneous observation of the disappearance of Soman and the appearance of PMPA.[21][22][23]
Sample Preparation:
-
Prepare a solution of Soman in a suitable deuterated solvent (e.g., D₂O) buffered to the desired pH.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire spectra at regular time intervals to monitor the reaction progress.
NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance 400 MHz or equivalent.
-
Probe: 5 mm broadband observe probe.
-
Nuclei to Observe: ³¹P and ¹⁹F are particularly useful for monitoring the P-F bond cleavage. ¹H NMR can also be used to track changes in the pinacolyl group.
-
Acquisition Parameters:
-
³¹P NMR: Pulse angle (e.g., 30°), relaxation delay (e.g., 2 s), number of scans (e.g., 128).
-
¹⁹F NMR: Pulse angle (e.g., 30°), relaxation delay (e.g., 2 s), number of scans (e.g., 64).
-
-
Data Processing: Apply Fourier transformation and baseline correction to the acquired FIDs. Integrate the signals corresponding to Soman and PMPA to determine their relative concentrations over time.
Visualizing the Degradation Pathway and Experimental Workflows
Soman Hydrolysis Pathway
Caption: The hydrolysis of Soman yields PMPA and hydrofluoric acid.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the quantification of PMPA in water samples using GC-MS.
Experimental Workflow for NMR Reaction Monitoring
Caption: Workflow for monitoring Soman hydrolysis in real-time using NMR spectroscopy.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. nrt.org [nrt.org]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Protective efficacy of catalytic bioscavenger, paraoxonase 1 against sarin and soman exposure in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recombinant paraoxonase 1 protects against sarin and soman toxicity following microinstillation inhalation exposure in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of carboxylesterase in protection against soman toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Crystal Structures of Human Carboxylesterase 1 in Covalent Complexes with the Chemical Warfare Agents Soman and Tabun - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Minsky DTIC [dtic.minsky.ai]
- 15. Stereoselective hydrolysis of soman in human plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. memphis.edu [memphis.edu]
- 18. Sample Preparation to Determine Pharmaceutical and Personal Care Products in an All-Water Matrix: Solid Phase Extraction [mdpi.com]
- 19. Environmental Sample Stability for Pharmaceutical Compound Analysis: Handling and Preservation Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tamukairmonitoringgroup.pbworks.com [tamukairmonitoringgroup.pbworks.com]
- 21. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Environmental Fate and Persistence of Pinacolyl Methylphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pinacolyl methylphosphonic acid (PMPA) is the primary and most stable hydrolysis degradation product of the G-series nerve agent Soman (B1219632) (GD). Its presence in the environment serves as a key indicator of prior Soman contamination. Understanding the environmental fate and persistence of PMPA is critical for assessing the long-term environmental risks associated with Soman exposure and for the development of effective remediation strategies. This technical guide provides a comprehensive overview of the available data on the environmental behavior of PMPA, including its degradation pathways, persistence in various environmental compartments, and mobility. The guide also details relevant experimental protocols for assessing these parameters and presents signaling pathways and experimental workflows using Graphviz diagrams.
Introduction
This compound (PMPA), with the chemical formula C₇H₁₇O₃P, is an organophosphorus compound. It is formed through the rapid hydrolysis of the highly toxic nerve agent Soman.[1] While significantly less toxic than its parent compound, PMPA's persistence and potential for bioaccumulation raise environmental concerns.[2][3] This guide synthesizes the current scientific understanding of PMPA's environmental fate, providing a technical resource for researchers and professionals in environmental science and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of PMPA is presented in Table 1. These properties influence its behavior and transport in the environment.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₇O₃P | [4] |
| Molecular Weight | 180.18 g/mol | [4] |
| Appearance | Colorless liquid | [1] |
| Density | 1.032 g/mL at 25 °C | [1] |
| Boiling Point | 96-106 °C at 8 mmHg | [1] |
| Water Solubility | Data not readily available, but expected to be soluble as an organic acid. | |
| Vapor Pressure | Data not readily available. | |
| Octanol-Water Partition Coefficient (Kow) | Data not readily available. |
Environmental Fate and Persistence
The environmental persistence of a chemical is determined by its susceptibility to various degradation processes and its tendency to partition between different environmental compartments.
Degradation Pathways
The primary degradation pathway for Soman in the environment is hydrolysis, leading to the formation of PMPA.[1] Further degradation of PMPA is a much slower process and ultimately yields methylphosphonic acid (MPA).[5] Both abiotic and biotic processes contribute to the breakdown of PMPA.
Abiotic Degradation:
-
Hydrolysis: While PMPA is formed through hydrolysis, its own hydrolysis to MPA is a slow process. The rate of hydrolysis is influenced by pH and temperature.[6] Specific hydrolysis rate constants for PMPA under various environmental conditions are not well-documented in publicly available literature.
-
Photodegradation: Organophosphorus compounds can undergo photodegradation in the presence of sunlight.[7] However, specific studies detailing the photodegradation rate and quantum yield of PMPA in aqueous environments or on soil surfaces are lacking.
Biotic Degradation:
-
Microorganisms play a crucial role in the degradation of many organophosphorus compounds, often utilizing them as a source of phosphorus or carbon.[8][9] While some microorganisms can degrade a wide range of organophosphonates, PMPA is considered to be relatively resistant to rapid biodegradation.[1] The ultimate degradation product, MPA, is more susceptible to microbial breakdown.[1] The specific microbial pathways and enzymes involved in the degradation of PMPA have not been fully elucidated.
The overall degradation pathway of Soman to MPA is depicted in the following diagram:
Persistence in Environmental Compartments
Quantitative data on the persistence of PMPA in various environmental compartments is scarce.
-
Water: The half-life of PMPA in aqueous environments is not well-established but is expected to be significantly longer than that of its parent compound, Soman. The persistence will be influenced by factors such as pH, temperature, and microbial activity.
-
Soil: The persistence of PMPA in soil is a critical parameter for assessing long-term contamination. The half-life in soil is expected to vary depending on soil type, organic matter content, pH, moisture, and microbial populations.[10] No specific soil half-life values for PMPA were found in the reviewed literature.
-
Air: Due to its low volatility, PMPA is not expected to be a significant atmospheric contaminant.
Mobility and Transport
The mobility of PMPA in the environment, particularly in soil and water, determines its potential to spread from the initial point of contamination.
Soil Sorption and Mobility
The mobility of a chemical in soil is largely governed by its sorption to soil particles. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) and the soil-water distribution coefficient (Kd) are key parameters used to predict this behavior.[11][12]
-
Sorption Coefficients (Kd and Koc): Specific experimentally determined Kd and Koc values for PMPA are not available in the literature. As an organophosphorus acid, its sorption is expected to be influenced by soil pH, clay content, and the presence of metal oxides.[13] At typical environmental pH values, PMPA will exist as an anion, which may limit its sorption to negatively charged soil colloids but could lead to sorption on positively charged sites on minerals like iron and aluminum oxides.
A general workflow for determining soil sorption coefficients is presented below:
Leaching Potential
The potential for PMPA to leach through the soil profile and contaminate groundwater is a significant concern. This is influenced by its persistence and sorption characteristics. Given the lack of specific Koc data, a definitive assessment of its leaching potential cannot be made. However, its expected anionic nature at neutral pH could lead to increased mobility in some soil types.
Experimental Protocols
Standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) are available for determining the environmental fate and persistence of chemicals. While specific studies on PMPA using these protocols are not readily found, the methodologies are directly applicable.
Aerobic and Anaerobic Transformation in Soil (OECD 307)
This guideline is used to determine the rate of aerobic and anaerobic degradation of a chemical in soil and to identify its degradation products.[2][14][15][16]
Methodology Overview:
-
Soil Selection: Use of at least three different soil types with varying properties (e.g., organic carbon content, pH, texture).
-
Test Substance Application: Application of radiolabeled (e.g., ¹⁴C) PMPA to the soil samples at a concentration relevant to expected environmental concentrations.
-
Incubation: Incubation of the treated soil samples in the dark at a constant temperature (e.g., 20 °C) and moisture content. For aerobic conditions, a continuous supply of air is provided. For anaerobic conditions, an inert atmosphere (e.g., nitrogen) is maintained after an initial aerobic phase to reduce the redox potential.
-
Sampling and Analysis: At various time intervals, soil samples are extracted and analyzed for the parent compound and its transformation products using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection. Evolved ¹⁴CO₂ is trapped to quantify mineralization.
-
Data Analysis: The degradation kinetics are determined by plotting the concentration of PMPA over time and fitting the data to an appropriate kinetic model (e.g., first-order kinetics) to calculate the half-life (DT₅₀).
Adsorption/Desorption Using a Batch Equilibrium Method (OECD 106)
This guideline is used to determine the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc).[17][18][19][20][21]
Methodology Overview:
-
Soil and Solution Preparation: A series of soil samples with known properties are used. A stock solution of PMPA in a suitable solvent (e.g., 0.01 M CaCl₂) is prepared.
-
Equilibration: Soil samples are mixed with the PMPA solution at different soil-to-solution ratios and agitated for a predetermined equilibration time (typically 24 hours).
-
Phase Separation: The solid and liquid phases are separated by centrifugation.
-
Analysis: The concentration of PMPA in the aqueous phase is determined using a suitable analytical method (e.g., LC-MS/MS). The amount of PMPA sorbed to the soil is calculated by the difference between the initial and final aqueous concentrations.
-
Calculation: The Kd is calculated as the ratio of the concentration of PMPA in the soil to the concentration in the water at equilibrium. The Koc is then calculated by normalizing the Kd to the organic carbon content of the soil.
Analytical Methods for PMPA in Environmental Samples
Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of PMPA in environmental matrices.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common and sensitive method for the determination of PMPA in water and soil samples.[22][23] The method involves extraction of PMPA from the sample, followed by separation on an LC column and detection by a mass spectrometer. The limits of detection for PMPA have been reported to be as low as 0.01 ng/mL in tap water and 1.0 ng/g in soil.[22]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for PMPA analysis, but it typically requires a derivatization step to increase the volatility of the analyte.[24]
A general workflow for the analysis of PMPA in environmental samples is shown below:
Ecotoxicological Effects and Bioaccumulation
While PMPA is significantly less acutely toxic than Soman, it is not without biological effects. Studies have shown that PMPA can have chronic toxic effects on aquatic organisms.[3] For instance, exposure of zebrafish to PMPA has been shown to cause tissue injury.[3] Furthermore, PMPA has been demonstrated to bioaccumulate in zebrafish, particularly in the liver and intestinal tissues.[2][3] This bioaccumulation potential highlights the long-term environmental risk that PMPA may pose, even at low environmental concentrations.
Conclusion and Future Research Directions
This compound is a persistent degradation product of the nerve agent Soman. While its acute toxicity is low, its stability and potential for bioaccumulation warrant a thorough understanding of its environmental fate. This technical guide has summarized the currently available information, highlighting significant data gaps.
Future research should focus on:
-
Quantitative Persistence Studies: Conducting comprehensive studies following standardized guidelines (e.g., OECD 307) to determine the half-life of PMPA in a variety of soil types and aquatic environments under different conditions.
-
Mobility Assessment: Measuring the soil sorption coefficients (Kd and Koc) of PMPA in diverse soil types to accurately predict its leaching potential and mobility.
-
Degradation Pathway Elucidation: Identifying the specific microbial species and enzymatic pathways involved in the biodegradation of PMPA.
-
Photodegradation Kinetics: Quantifying the rate of photodegradation of PMPA in water and on soil surfaces to assess the importance of this degradation route.
Filling these knowledge gaps is essential for developing robust environmental risk assessments and effective long-term management strategies for sites contaminated with Soman.
References
- 1. benchchem.com [benchchem.com]
- 2. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 3. Toxic effects and bioaccumulation of pinacolyl methylphosphonate acid in zebrafish following soman exposure to a water environment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. This compound | C7H17O3P | CID 12026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The sources, fate, and toxicity of chemical warfare agent degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Health Risk Assessment for The Nerve Agent GD (Soman) - Review of the U.S. Army's Health Risk Assessments For Oral Exposure to Six Chemical-Warfare Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Photodegradation of phosphonates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microbial degradation of organophosphorus xenobiotics: metabolic pathways and molecular basis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microbial degradation of organophosphorus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 11. researchgate.net [researchgate.net]
- 12. chemsafetypro.com [chemsafetypro.com]
- 13. Calculating pesticide sorption coefficients (Kd) using selected soil properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. oecd.org [oecd.org]
- 15. catalog.labcorp.com [catalog.labcorp.com]
- 16. oecd.org [oecd.org]
- 17. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 18. oecd.org [oecd.org]
- 19. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]
- 20. APPENDIX C: MEASUREMENT OF SORPTION (Kd) - ECETOC [ecetoc.org]
- 21. york.ac.uk [york.ac.uk]
- 22. Toxic effects and bioaccumulation of pinacolyl methylphosphonate acid in zebrafish following soman exposure to a water environment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Analytical methods for determining environmental contaminants of concern in water and wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Application of the OECD 307 study to assess the persistence of gas to liquid (GTL) fuel - ECETOC [ecetoc.org]
A Comprehensive Toxicological Profile and Health Effects of (9-(2-phosphonylmethoxypropyl)adenine) - PMPA (Tenofovir)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(9-(2-phosphonylmethoxypropyl)adenine), commonly known as PMPA or Tenofovir (B777), is a nucleotide reverse transcriptase inhibitor (NtRTI) widely used in the management of Human Immunodeficiency Virus (HIV) infection and chronic Hepatitis B Virus (HBV) infection.[1][2] As a cornerstone of antiretroviral therapy, a thorough understanding of its toxicological profile is paramount for safe and effective use. This technical guide provides a comprehensive overview of the health effects of PMPA, with a focus on its preclinical and clinical toxicological data, mechanisms of toxicity, and associated adverse effects.
Pharmacology and Metabolism
Tenofovir is administered as a prodrug, most commonly as tenofovir disoproxil fumarate (B1241708) (TDF) or tenofovir alafenamide (TAF). These prodrugs enhance oral bioavailability. Once absorbed, they are converted to tenofovir, which is then phosphorylated by cellular kinases to its active metabolite, tenofovir diphosphate (B83284). Tenofovir diphosphate inhibits the activity of viral reverse transcriptase by competing with the natural substrate, deoxyadenosine (B7792050) 5'-triphosphate, and by causing DNA chain termination after its incorporation into viral DNA.[3]
Non-Clinical Toxicology
Preclinical toxicology studies in animals have been instrumental in identifying the primary target organs of tenofovir toxicity.
General Toxicity
In animal studies, tenofovir and its prodrug TDF have been shown to cause bone toxicity at exposures greater than or equal to six times those observed in humans.[4] In monkeys, this manifested as osteomalacia, which appeared to be reversible upon dose reduction or discontinuation.[4] In rats and dogs, bone toxicity was observed as reduced bone mineral density.[4]
A 13-week oral administration study of TDF in mice showed no overt toxicity or renal histopathological abnormalities at doses up to 1000 mg/kg.[5] However, liver cytomegaly was observed at the highest dose, which was reversible after cessation of treatment.[5]
Genotoxicity and Carcinogenicity
Standard genotoxicity assays have not revealed a significant genotoxic potential for tenofovir. Long-term carcinogenicity studies in rats and mice have not demonstrated a carcinogenic effect.
Reproductive and Developmental Toxicity
Studies in rats and rabbits have not shown evidence of impaired fertility or harm to the fetus.
Clinical Toxicology and Health Effects
The clinical safety profile of tenofovir has been extensively characterized through numerous clinical trials and post-marketing surveillance. The most significant adverse effects are related to renal and bone toxicity.
Renal Toxicity (Nephrotoxicity)
Tenofovir is primarily eliminated by the kidneys through a combination of glomerular filtration and active tubular secretion.[4][6] This active transport into the proximal renal tubular cells can lead to high intracellular concentrations, which is a key factor in its nephrotoxic potential.[6][7]
Mechanisms of Nephrotoxicity
The accumulation of tenofovir in proximal tubular cells is mediated by the human organic anion transporters 1 and 3 (hOAT1 and hOAT3) at the basolateral membrane.[3][6] Efflux into the tubular lumen is mediated by the multidrug resistance-associated protein 4 (MRP-4).[6][7] Interference with these transporters can lead to intracellular accumulation and subsequent toxicity.
The primary mechanism of tenofovir-induced nephrotoxicity is mitochondrial damage.[6][8] Tenofovir can inhibit mitochondrial DNA polymerase γ, leading to mtDNA depletion, impaired oxidative phosphorylation, and cellular dysfunction.[7][9] This results in a clinical presentation of proximal tubulopathy, which can manifest as Fanconi syndrome.[7][8]
Clinical Manifestations
-
Fanconi Syndrome : A generalized dysfunction of the proximal renal tubules characterized by normoglycemic glycosuria, hypophosphatemia, proteinuria, and metabolic acidosis.[3][8]
-
Acute Kidney Injury (AKI) and Chronic Kidney Disease (CKD) : Progressive decline in glomerular filtration rate.[8]
Risk Factors
Several factors can increase the risk of tenofovir-induced nephrotoxicity, including:
-
Pre-existing renal impairment[10]
-
Advanced age[10]
-
Low body weight[10]
-
Concomitant use of other nephrotoxic drugs (e.g., NSAIDs, ritonavir-boosted protease inhibitors)[8][10]
-
Comorbidities such as diabetes and hypertension[8]
Bone Toxicity
Long-term tenofovir therapy has been associated with a decrease in bone mineral density (BMD) and an increased risk of fractures.[11][12][13]
Mechanisms of Bone Toxicity
The exact mechanisms are not fully elucidated but are thought to be multifactorial. The renal phosphate (B84403) wasting associated with tenofovir-induced tubulopathy can lead to hypophosphatemia, which in turn can impair bone mineralization and lead to osteomalacia.[3][4] Additionally, direct effects on bone cells have been proposed.
Clinical Manifestations
-
Osteopenia and Osteoporosis : Reduced bone mineral density.[11]
-
Osteomalacia : Softening of the bones.[12]
-
Increased Fracture Risk [12]
Lactic Acidosis and Hepatic Steatosis
A rare but serious adverse effect associated with nucleoside reverse transcriptase inhibitors, including tenofovir, is lactic acidosis, which can occur with or without severe hepatomegaly with steatosis.[12][14] This is a class effect related to mitochondrial toxicity.
Other Adverse Effects
Commonly reported side effects in clinical trials include gastrointestinal disturbances (nausea, diarrhea, vomiting, flatulence), headache, rash, and asthenia.[14]
Quantitative Toxicological Data
| Parameter | Species | Route of Administration | Value | Reference |
| Non-Clinical | ||||
| No Overt Toxicity Level | Mouse | Oral (13 weeks) | < 1000 mg/kg/day (TDF) | [5] |
| Bone Toxicity | Monkey | Oral | ≥ 6-fold human exposure (AUC) | [4] |
| Reduced Bone Mineral Density | Rat, Dog | Oral | ≥ 6-fold human exposure (AUC) | [4] |
| Clinical | ||||
| Serious Adverse Events (SAEs) | Human | Oral | 6% (2% considered related to TDF) | [15] |
| Kidney-related SAEs | Human | Oral | 0.5% | [15] |
| BMD Decrease (vs. placebo) | Human | Oral | -0.6% to -0.91% at 24 weeks | [16] |
Experimental Protocols
Assessment of Renal Function in Clinical Trials
Objective: To monitor and assess the renal safety of tenofovir in patients.
Methodology:
-
Patient Population: HIV-1 infected or HBV infected adults and pediatric patients.
-
Baseline Assessment: Prior to initiation of tenofovir, assess serum creatinine (B1669602), estimated creatinine clearance (eCrCl) using the Cockcroft-Gault formula, urine glucose, and urine protein in all patients. In patients with chronic kidney disease, also assess serum phosphorus.[4]
-
Ongoing Monitoring: During treatment, these parameters should be monitored on a clinically appropriate schedule. More frequent monitoring is recommended for patients with or at risk for renal impairment.
-
Data Analysis: Changes from baseline in serum creatinine, eCrCl, and the incidence of proteinuria and glycosuria are analyzed. Cases of Fanconi syndrome and acute renal failure are documented as serious adverse events.
Signaling Pathways and Experimental Workflows
Mechanism of Tenofovir-Induced Nephrotoxicity
Caption: Cellular transport and mitochondrial toxicity of tenofovir in renal proximal tubule cells.
Experimental Workflow for Genotoxicity Assessment
Caption: Standard workflow for assessing the genotoxic potential of a pharmaceutical compound.
Other Compounds Abbreviated as PMPA
It is important to note that the abbreviation "PMPA" can refer to other chemical entities. The toxicological profiles of these substances are distinct from that of tenofovir.
Perfluoro-2-methoxypropanoic acid (PMPA)
This compound is a member of the per- and polyfluoroalkyl substances (PFAS) class of chemicals.
-
Health Effects : PFAS compounds, including PMPA, are associated with a range of serious health effects, including cancer, endocrine disruption, accelerated puberty, and damage to the liver and immune system.[17] They are persistent in the environment and can accumulate in the human body.[17]
-
Developmental and Reproductive Toxicity : Exposure to PFAS has been linked to low birth weight, thyroid disruption, and harm to the male reproductive system.[18]
Pentamethylphosphoramide (PMPA)
The U.S. Environmental Protection Agency (EPA) has established provisional peer-reviewed toxicity values (PPRTVs) for this substance.[19] It is structurally related to hexamethylphosphoramide (B148902) (HMPA), which is reasonably anticipated to be a human carcinogen.[20][21]
2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA)
Safety data for this compound indicate that it can cause skin and serious eye irritation. The intraperitoneal toxic dose low (TDLo) in mice is reported as 150 mg/kg. It is not listed as a carcinogen by the IARC.
Conclusion
PMPA (Tenofovir) is an effective antiviral drug, but its use is associated with potential renal and bone toxicity. A thorough understanding of its toxicological profile, including the mechanisms of toxicity and risk factors, is essential for clinicians to mitigate these risks through appropriate patient monitoring. It is also crucial for researchers and drug development professionals to be aware of the different chemical entities that may be referred to by the abbreviation PMPA to avoid confusion and ensure accurate toxicological assessment.
References
- 1. neuralit.com [neuralit.com]
- 2. Granulesindia – We are committed to excellence and driven by innovation every day. [granulesindia.com]
- 3. Tenofovir-Induced Renal Dysfunction Among HIV-Infected Patients: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Tenofovir disoproxil fumarate: toxicity, toxicokinetics, and toxicogenomics analysis after 13 weeks of oral administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tenofovir Renal Toxicity: Evaluation of Cohorts and Clinical Studies—Part 2 [scirp.org]
- 7. Tenofovir Disoproxil Fumarate: Toxicity, Toxicokinetics, and Toxicogenomics Analysis After 13 Weeks of Oral Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Tenofovir Nephrotoxicity: 2011 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tenofovir-induced nephrotoxicity: incidence, mechanism, risk factors, prognosis and proposed agents for prevention - ProQuest [proquest.com]
- 11. Tenofovir Disoproxil Fumarate Patient Drug Record | NIH [clinicalinfo.hiv.gov]
- 12. Tenofovir (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
- 14. drugs.com [drugs.com]
- 15. Four-year analysis of tenofovir finds “favourable safety profile” | aidsmap [aidsmap.com]
- 16. Safety of Oral Tenofovir Disoproxil Fumarate-Based Pre-Exposure Prophylaxis for HIV Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ewg.org [ewg.org]
- 18. ewg.org [ewg.org]
- 19. Provisional Peer-Reviewed Toxicity Values for Pentamethylphosphoramide (PMPA) | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 21. Hexamethylphosphoramide - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
Bioaccumulation Potential of Pinacolyl Methylphosphonic Acid in Ecosystems: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Pinacolyl methylphosphonic acid (PMPA) is the primary hydrolysis degradation product of the G-series nerve agent soman (B1219632).[1][2][3] Its presence in the environment serves as a key indicator of soman exposure. While PMPA is significantly less toxic than its parent compound, its environmental persistence and potential for bioaccumulation are of concern for long-term ecological health. This guide provides a comprehensive overview of the current knowledge regarding the bioaccumulation potential of PMPA, detailing its physicochemical properties, summarizing quantitative bioaccumulation data, outlining experimental protocols for its study, and exploring potential toxicological mechanisms.
Physicochemical Properties of this compound
The potential for a chemical to bioaccumulate is significantly influenced by its physicochemical properties, such as its water solubility and octanol-water partition coefficient (LogKow). These properties for PMPA are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C7H17O3P | [4] |
| Molecular Weight | 180.18 g/mol | [4] |
| Water Solubility | 13 g/L | [1] |
| LogKow (Octanol-Water Partition Coefficient) | 0.67 - 0.92 | [1] |
| pKa | 2.06 - 2.21 | [1] |
The relatively high water solubility and low LogKow value of PMPA suggest a low potential for bioaccumulation in organisms.[1] Chemicals with high LogKow values (typically >3) are more likely to partition into fatty tissues and thus bioaccumulate.
Bioaccumulation Data
To date, no experimentally determined Bioconcentration Factor (BCF), Bioaccumulation Factor (BAF), or Biomagnification Factor (BMF) values for PMPA have been published in peer-reviewed literature. However, studies on zebrafish (Danio rerio) have demonstrated that PMPA can bioaccumulate in tissues, particularly the liver and intestines.
Estimated Bioconcentration Factor (BCF)
Quantitative Structure-Activity Relationship (QSAR) models are often used to estimate the BCF of a chemical based on its physicochemical properties. For ionizable organic compounds like PMPA, the BCF can be estimated from its LogKow and pKa values. Using regression equations developed for organic acids, the estimated LogBCF for PMPA is low, which is consistent with its low LogKow.[5][6] It is important to note that these are estimations and experimental verification is required for a definitive assessment.
Tissue Concentrations in Zebrafish
A study exposed zebrafish to soman, which then metabolized to PMPA in vivo. The concentrations of PMPA in various tissues were measured after one week of exposure.
| Tissue | PMPA Concentration (ng/g) at 0.1 µg/L Soman Exposure | PMPA Concentration (ng/g) at 0.5 µg/L Soman Exposure | Reference |
| Whole Body | 1.21 | 12.52 | [7] |
| Muscle | 1.03 | Not Reported | [7] |
| Liver | 3.98 | Not Reported | [7] |
| Gonad | 2.50 | Not Reported | [7] |
| Intestine | 5.69 | Not Reported | [7] |
| Brain | 2.41 | Not Reported | [7] |
These results demonstrate that PMPA does accumulate in zebrafish tissues, with the highest concentrations found in the intestine and liver.[7] The accumulation in these organs may be due to their role in metabolism and excretion.[7]
Experimental Protocols
This section details the methodologies for key experiments related to the assessment of PMPA bioaccumulation.
Zebrafish Bioaccumulation Study (as per Zong et al., 2023)
This protocol is based on the published study that investigated PMPA bioaccumulation in zebrafish following soman exposure.[7] It is important to note that the study did not strictly adhere to the OECD 305 guideline for bioconcentration testing.[7]
Objective: To determine the tissue-specific bioaccumulation of PMPA in zebrafish after exposure to soman.
Organism: Adult zebrafish (Danio rerio).
Exposure:
-
Test Substance: Soman (due to its rapid in vivo conversion to PMPA).
-
Exposure Concentrations: 0.1 µg/L and 0.5 µg/L of soman in water.
-
Exposure Duration: 1 week.
-
Control Group: A control group of zebrafish held in clean water should be run in parallel.
Sample Collection and Preparation:
-
After the 1-week exposure period, euthanize the zebrafish.
-
Dissect the following tissues: muscle, liver, gonad, intestine, and brain.
-
Record the wet weight of each tissue sample.
-
Homogenize the tissue samples.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Extraction: Extract PMPA from the homogenized tissue using an appropriate solvent, such as a mixture of acetonitrile (B52724) and water.
-
Cleanup: Utilize solid-phase extraction (SPE) to remove interfering matrix components.
-
LC Separation: Separate PMPA from other compounds using a C18 reverse-phase column with a mobile phase gradient of water and methanol (B129727) containing a small percentage of formic acid.
-
MS/MS Detection: Use a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and selective quantification of PMPA.
Histopathological Analysis of Zebrafish Tissues
Objective: To assess tissue damage in zebrafish exposed to PMPA.
Procedure:
-
Following exposure to PMPA at various concentrations (e.g., 0, 20, 50, and 100 µg/L) for a specified duration (e.g., 1 week), euthanize the zebrafish.[8]
-
Fix the whole zebrafish or dissected organs (liver and intestine) in a suitable fixative, such as 4% paraformaldehyde or Dietrich's fixative.[9]
-
For adult zebrafish, decalcify the samples using a solution like 5% trichloroacetic acid to soften bones and scales for easier sectioning.[9]
-
Dehydrate the samples through a graded series of ethanol (B145695) concentrations.
-
Clear the samples using an agent like methyl salicylate.[10]
-
Embed the samples in paraffin (B1166041) wax.
-
Section the paraffin blocks into thin slices (e.g., 5 µm) using a microtome.
-
Mount the sections on microscope slides.
-
Stain the sections with Hematoxylin and Eosin (H&E) to visualize cellular structures.
-
Examine the stained sections under a light microscope to identify any histopathological changes, such as inflammation, necrosis, or changes in cell morphology.[11]
Potential Toxicological Mechanisms
While PMPA is not a direct inhibitor of acetylcholinesterase (AChE) like its parent compound soman, organophosphorus compounds, in general, are known to induce cellular stress and can affect various signaling pathways.[4][12]
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
Exposure to organophosphorus compounds can lead to oxidative stress, which in turn can activate the MAPK signaling pathways.[13] These pathways are crucial in regulating a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. The activation of specific MAPK cascades (e.g., ERK, JNK, p38) can lead to either cell survival or cell death, depending on the nature and duration of the stress signal.[13]
Conclusion
The available evidence indicates that this compound has a low intrinsic potential for bioaccumulation based on its physicochemical properties. However, experimental data from zebrafish studies demonstrate that it can accumulate in tissues, particularly the liver and intestine, and may cause histopathological effects. The lack of experimentally determined BCF, BAF, and BMF values represents a significant data gap that hinders a comprehensive risk assessment. Future research should focus on conducting standardized bioaccumulation studies to determine these key metrics and further investigate the specific molecular mechanisms of PMPA toxicity. This will provide a more complete understanding of the potential long-term ecological risks associated with the environmental presence of this soman degradation product.
References
- 1. The usefulness of an artificial membrane accumulation index for estimation of the bioconcentration factor of organophosphorus pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound | 616-52-4 [smolecule.com]
- 5. Methods for estimating the bioconcentration factor of ionizable organic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recipes and Protocols [ZIRC Public Wiki] [zebrafish.org]
- 10. ZFIN: Zebrafish Book: Histological Methods [zfin.org]
- 11. researchgate.net [researchgate.net]
- 12. Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organophosphorus Compounds and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Pinacolyl methylphosphonic acid CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pinacolyl methylphosphonic acid (PMPA), a significant biomarker for exposure to G-series nerve agents. The document details its chemical identity, physicochemical properties, and analytical methodologies for its detection, tailored for professionals in research and development.
Chemical Identification and Molecular Structure
This compound is an organophosphorus compound primarily known as a hydrolysis product and thus a key biomarker for exposure to the nerve agent Soman.[1][2][3] Its unambiguous identification is crucial for forensic and clinical analysis.
The Chemical Abstracts Service (CAS) Registry Number for this compound is 616-52-4 .[1][2][3][4]
Molecular Structure:
The structure of this compound consists of a central phosphorus atom bonded to a methyl group, a hydroxyl group, an oxygen atom with a double bond, and a pinacolyl group.[4]
-
IUPAC Name: (3,3-dimethylbutan-2-yloxy)(methyl)phosphinic acid[3][4]
-
InChI: InChI=1S/C7H17O3P/c1-6(7(2,3)4)10-11(5,8)9/h6H,1-5H3,(H,8,9)[4]
-
InChI Key: BLALDUPQYCGKAG-UHFFFAOYSA-N[4]
-
SMILES: CC(C(C)(C)C)OP(=O)(C)O[4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Weight | 180.18 g/mol | [1][4][5] |
| Density | 1.032 g/mL at 25 °C | [4][6] |
| Boiling Point | 96-106 °C at 8 mmHg | [4][6] |
| pKa (strongest acidic) | 2.06 - 2.21 | [4] |
| Physical Form | Oily liquid | [6] |
| Color | Colorless | [6] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [6] |
Significance as a Biomarker
This compound is not a naturally occurring compound in the human body.[7] Its presence is a definitive indicator of exposure to the chemical warfare agent Soman.[2] Soman rapidly hydrolyzes in the environment and in the body to form PMPA, making the detection of PMPA a critical tool in verifying exposure, even when the parent agent is no longer detectable.[4]
References
- 1. scbt.com [scbt.com]
- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 3. pschemicals.com [pschemicals.com]
- 4. Buy this compound | 616-52-4 [smolecule.com]
- 5. This compound | C7H17O3P | CID 12026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PINACOLYL METHYLPHOSPHONATE | 616-52-4 [chemicalbook.com]
- 7. Human Metabolome Database: Showing metabocard for this compound (HMDB0256558) [hmdb.ca]
An In-depth Technical Guide on the Solubility and Stability of Pinacolyl Methylphosphonic Acid in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the aqueous solubility and stability of Pinacolyl methylphosphonic acid (PMPA). PMPA is the primary and stable hydrolysis product of the G-series nerve agent Soman (B1219632) (GD), making its characterization crucial for toxicological studies, environmental monitoring, and the development of medical countermeasures.[1] Understanding its behavior in aqueous systems is fundamental for assessing its environmental fate, persistence, and bioaccumulation potential.[2]
Aqueous Solubility of this compound (PMPA)
The solubility of a compound in an aqueous medium is a critical parameter that influences its bioavailability and environmental distribution. PMPA, being a polar organophosphorus compound, exhibits moderate solubility in water.
Quantitative Solubility Data
Published data indicates a specific solubility value for PMPA in water. This information is essential for preparing saturated solutions for experimental use and for predicting its concentration in aquatic environments following the degradation of Soman.
| Parameter | Value | Units | Conditions |
| Water Solubility | 13 | g/L | Standard |
Note: While a specific temperature was not cited with this value, solubility tests are typically conducted under standard laboratory conditions (e.g., 20-25°C).
Experimental Protocol for Aqueous Solubility Determination (OECD 105, Flask Method)
The following protocol outlines a detailed methodology for determining the aqueous solubility of PMPA, adapted from the OECD Guideline for the Testing of Chemicals, No. 105 ("Water Solubility"). The Flask Method is appropriate for substances with solubilities above 10⁻² g/L.
1.2.1 Principle A supersaturated solution of PMPA in water is prepared and allowed to equilibrate at a constant temperature. After equilibration, the concentration of PMPA in the aqueous phase is determined by a suitable analytical method.
1.2.2 Materials and Apparatus
-
This compound (PMPA), analytical standard grade
-
Reagent-grade water (e.g., Milli-Q or equivalent)
-
Constant temperature water bath or incubator
-
Glass flasks with stoppers
-
Magnetic stirrer and stir bars
-
Centrifuge capable of temperature control
-
Syringes and membrane filters (e.g., 0.22 µm pore size)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry) or a Gas Chromatography-Mass Spectrometry (GC-MS) system.[1][3]
-
Volumetric glassware
1.2.3 Procedure
-
Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.
-
Sample Preparation: Add an amount of PMPA in excess of its expected solubility to several flasks containing known volumes of water.
-
Equilibration: Stopper the flasks and place them in a constant temperature bath set to the desired temperature (e.g., 20°C ± 0.5°C). Agitate the flasks using a magnetic stirrer at a constant speed that ensures the suspension of the solid but avoids the formation of a vortex. The equilibration time, determined from the preliminary test, is typically 24 to 48 hours.
-
Phase Separation: Once equilibrium is reached, cease agitation and allow the flasks to stand in the temperature bath for at least 24 hours to allow for phase separation. To ensure complete separation of undissolved PMPA, the samples are then centrifuged at the same temperature.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant (the aqueous phase) using a syringe. Immediately filter the aliquot through a membrane filter to remove any remaining microparticles.
-
Analysis: Determine the concentration of PMPA in the filtrate using a validated analytical method, such as HPLC-MS or GC-MS.[1][3] Due to the high polarity and low volatility of PMPA, direct analysis may require derivatization for GC-MS.[1]
-
Replicates: The determination should be performed on at least three replicate flasks. The final solubility is reported as the mean of the replicate measurements.
Visualization: Solubility Determination Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Toxic effects and bioaccumulation of pinacolyl methylphosphonate acid in zebrafish following soman exposure to a water environment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Toxic effects and bioaccumulation of pinacolyl methylphosphonate acid in zebrafish following soman exposure to a water environment - PMC [pmc.ncbi.nlm.nih.gov]
Pinacolyl Methylphosphonic Acid: An In-depth Technical Guide on its Core Relationship to Organophosphorus Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pinacolyl methylphosphonic acid (PMPA) is a key organophosphorus compound primarily recognized as the principal hydrolysis product and definitive biomarker of exposure to the G-series nerve agent, Soman (B1219632) (GD). This technical guide provides a comprehensive overview of PMPA, detailing its chemical properties, its toxicological profile in relation to Soman and other organophosphorus compounds, and its formation through detoxification pathways. The document outlines detailed experimental protocols for the analysis of PMPA in biological matrices and presents quantitative data to facilitate comparative analysis. Furthermore, this guide employs visualizations to illustrate the chemical relationships, biochemical pathways, and experimental workflows central to the study of PMPA and its parent compounds.
Introduction
Organophosphorus compounds (OPCs) represent a broad class of chemicals with diverse applications, ranging from pesticides and flame retardants to highly toxic chemical warfare agents. Among the most notorious OPCs are the nerve agents, which exert their acute toxicity through the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. Soman (O-Pinacolyl methylphosphonofluoridate) is a particularly potent G-series nerve agent. The detection and verification of exposure to Soman are paramount for both medical treatment and forensic investigation. This compound (PMPA) is the primary and stable hydrolysis product of Soman, both in the environment and within biological systems.[1] Consequently, the detection of PMPA serves as a reliable biomarker for retrospective confirmation of Soman exposure.[] This guide delves into the intricate relationship between PMPA and other organophosphorus compounds, with a focus on its formation, detection, and toxicological significance.
Chemical and Physical Properties of PMPA
PMPA is a phosphonic acid characterized by a methyl group and a pinacolyl group attached to the phosphorus atom. Its chemical structure confers properties that are critical to its role as a biomarker, including its stability in biological and environmental matrices.
| Property | Value | Reference |
| Chemical Formula | C7H17O3P | [3] |
| Molecular Weight | 180.18 g/mol | [3] |
| CAS Number | 616-52-4 | [3] |
| Appearance | Not specified, but expected to be a solid or viscous liquid | |
| Boiling Point | 96-106 °C at 8 mmHg | [3] |
| Density | 1.032 g/mL at 25 °C | [3] |
| Flash Point | 74 °C (closed cup) | [3] |
Relationship to Soman and Other Organophosphorus Compounds
The primary significance of PMPA lies in its direct lineage from the nerve agent Soman. The hydrolysis of Soman, both environmentally and metabolically, leads to the formation of PMPA. This relationship is central to its use as a biomarker.
Hydrolysis of Soman to PMPA
Soman is susceptible to hydrolysis, a reaction that cleaves the phosphorus-fluorine (P-F) bond, resulting in the formation of PMPA and hydrofluoric acid. This process is a key detoxification pathway.[1] The rate of Soman hydrolysis is influenced by pH and temperature.[4] In general, hydrolysis is faster under alkaline conditions.[5] The half-life of Soman in water at pH 6.65 and 20°C is approximately 45 hours.[1]
Caption: Hydrolysis of the nerve agent Soman yields PMPA and hydrofluoric acid.
Comparative Hydrolysis of G-Series Nerve Agents
Other G-series nerve agents also undergo hydrolysis to form their corresponding alkyl methylphosphonic acids. These primary degradation products can further hydrolyze to the common and highly stable end-product, methylphosphonic acid (MPA).[5]
| Nerve Agent | Primary Hydrolysis Product | Chemical Formula of Product |
| Sarin (GB) | Isopropyl methylphosphonic acid (IMPA) | C4H11O3P |
| Soman (GD) | This compound (PMPA) | C7H17O3P |
| Tabun (GA) | Ethyl dimethylphosphoramidic acid (EDPA) | C4H12N2O2P |
| Cyclosarin (GF) | Cyclohexyl methylphosphonic acid (CMPA) | C7H15O3P |
Caption: G-series nerve agents hydrolyze to specific alkyl methylphosphonic acids, which then degrade to MPA.
Toxicology of PMPA and Related Compounds
A critical aspect of PMPA is its significantly lower toxicity compared to its parent compound, Soman. The hydrolysis of Soman to PMPA is a detoxification process.
| Compound | Toxicity Data | Species | Route | Reference |
| Soman (GD) | LD50: 20-165 µg/kg | Rabbit, Guinea Pig, Mouse | Subcutaneous | [6] |
| This compound (PMPA) | Relatively non-toxic; Severe irritant | Not specified | Not specified | [1][7] |
| Isopropyl Methylphosphonic Acid (IMPA) | Acute Oral LD50: 5620 mg/kg | Mouse | Oral | [8] |
| Methylphosphonic Acid (MPA) | No chronic, subchronic, developmental, or reproductive toxicity studies by oral route located. | Not applicable | Not applicable | [9] |
Biochemical Mechanisms
Acetylcholinesterase Inhibition by Soman
Soman, like other nerve agents, exerts its toxic effects by inhibiting acetylcholinesterase (AChE). It does so by covalently binding to the serine residue in the active site of the enzyme, forming a phosphonylated adduct. This inhibition leads to the accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, resulting in a cholinergic crisis characterized by symptoms such as salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE).[10]
The "Aging" Process
The Soman-AChE adduct can undergo a process called "aging," which involves the cleavage of the pinacolyl group from the phosphorus atom.[11][12][13][14] This dealkylation results in a negatively charged phosphonate (B1237965) that is highly resistant to reactivation by standard oxime antidotes, rendering the inhibition essentially irreversible.[11][12][13][14] The rapid aging of the Soman-AChE complex is a key factor in the high toxicity of Soman.
Caption: Soman inhibits AChE, which can then undergo aging to an irreversible state.
Detoxification of Soman
The primary in vivo detoxification pathway for Soman is hydrolysis to PMPA, a reaction catalyzed by enzymes such as carboxylesterases and phosphotriesterases.[15][16][17][18][19] These enzymes are found in various tissues, including the liver and plasma. This enzymatic breakdown of Soman into the much less toxic PMPA is a critical protective mechanism.
Experimental Protocols
The detection and quantification of PMPA in biological samples are crucial for confirming Soman exposure. Due to the non-volatile nature of PMPA, derivatization is typically required for analysis by gas chromatography-mass spectrometry (GC-MS).
Sample Preparation: Solid-Phase Extraction (SPE) of PMPA from Urine
This protocol outlines a general procedure for the extraction of PMPA from a urine matrix.
-
Conditioning: Condition a mixed-mode solid-phase extraction cartridge (e.g., Bond Elut Certify) by passing 3 mL of methanol (B129727) followed by 3 mL of deionized water through the cartridge.[20]
-
Sample Loading: Acidify the urine sample (e.g., 5 mL) to a pH of approximately 3.5-4.0 with acetic acid.[21] Load the acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a methanol/water mixture (e.g., 50:50 v/v) to remove interferences.
-
Elution: Elute the PMPA from the cartridge with 3 mL of a suitable solvent, such as a mixture of methanol and ammonium (B1175870) hydroxide.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).[22]
-
Reconstitution: Reconstitute the dried residue in a small volume of a suitable solvent for derivatization.
Caption: A generalized workflow for the solid-phase extraction of PMPA from a urine sample.
Derivatization of PMPA for GC-MS Analysis
This protocol describes a common derivatization method using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Reagent Preparation: Prepare a solution of BSTFA with 1% trimethylchlorosilane (TMCS) in a suitable solvent like pyridine (B92270).[23]
-
Reaction: To the dried sample extract, add 50 µL of pyridine and 500 µL of the BSTFA with 10% TMCS reagent.[24]
-
Incubation: Seal the reaction vial and heat at 90°C for 150 minutes to ensure complete derivatization.[24]
-
Analysis: After cooling, the derivatized sample is ready for injection into the GC-MS system.
GC-MS Analysis of Derivatized PMPA
The following are typical parameters for the GC-MS analysis of silylated PMPA.
| Parameter | Setting |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | Initial temp 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Mode | Scan or Selected Ion Monitoring (SIM) |
Conclusion
This compound is inextricably linked to the nerve agent Soman, serving as its primary and stable degradation product. Its detection is a cornerstone of verifying exposure to this highly toxic chemical warfare agent. While PMPA itself possesses low toxicity, its presence is a clear indicator of the prior existence of its lethal precursor. The relationship between PMPA and other organophosphorus compounds, particularly the degradation products of other nerve agents, highlights a common pathway of environmental and metabolic breakdown, ultimately leading to the formation of methylphosphonic acid. The experimental protocols detailed in this guide provide a framework for the reliable detection and quantification of PMPA, which is essential for forensic analysis, clinical diagnosis, and the development of countermeasures against nerve agent poisoning. A thorough understanding of the chemistry, toxicology, and analytical methodologies associated with PMPA is crucial for researchers, scientists, and drug development professionals working to mitigate the threat of chemical warfare agents.
References
- 1. nrt.org [nrt.org]
- 3. Pinacolyl methylphosphonate 97 616-52-4 [sigmaaldrich.com]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist’s Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guidelines for Organophosphorus Nerve Agents - Guidelines for Chemical Warfare Agents in Military Field Drinking Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 8. Toxic effects and bioaccumulation of pinacolyl methylphosphonate acid in zebrafish following soman exposure to a water environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 10. Cholinergic crisis - Wikipedia [en.wikipedia.org]
- 11. Aging Mechanism of Soman Inhibited Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Aging mechanism of soman inhibited acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Stereoselectivity of enzymes involved in toxicity and detoxification of soman - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Carboxylesterase inhibition and potentiation of soman toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chem.tamu.edu [chem.tamu.edu]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 22. Sample Preparation to Determine Pharmaceutical and Personal Care Products in an All-Water Matrix: Solid Phase Extraction [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
The Enigma of PMPA in the Environment: A Review of its Natural Occurrence and Background Levels
For Immediate Release
[City, State] – [Date] – A comprehensive technical review released today addresses the natural occurrence and background levels of (2-phosphonomethyl)pentanedioic acid (PMPA) in the environment. The report, targeted at researchers, scientists, and drug development professionals, reveals a significant gap in current scientific understanding, with no direct evidence to support the natural production of PMPA in the environment. While the broader class of phosphonate (B1237965) compounds is known to be naturally synthesized by various microorganisms, PMPA itself appears to be of synthetic origin.
This whitepaper synthesizes existing knowledge on phosphonate biosynthesis, environmental detection methods, and the challenges in establishing natural background concentrations for synthetic compounds.
The Natural World of Phosphonates
Phosphonates, characterized by a stable carbon-phosphorus (C-P) bond, are a diverse group of naturally occurring organophosphorus compounds.[1][2][3] Microorganisms, including bacteria and fungi, are the primary producers of these compounds in the environment.[1][4][5] The biosynthesis of nearly all known natural phosphonates initiates from the enzymatic conversion of phosphoenolpyruvate (B93156) (PEP) to phosphonopyruvate, a reaction catalyzed by the enzyme PEP mutase.[5] Subsequent enzymatic steps lead to a variety of phosphonate structures, from simple molecules like 2-aminoethylphosphonic acid (2-AEP) to more complex antibiotics.[4][5]
These naturally occurring phosphonates play a role in the global phosphorus cycle, particularly in marine environments where they can constitute a significant portion of the dissolved organic phosphorus pool.[1][3] In soil, organic phosphorus, including naturally occurring phosphonates, can account for 30% to 65% of the total phosphorus content.[6][7]
PMPA: A Synthetic Outlier
Despite the widespread natural occurrence of phosphonates, there is a conspicuous absence of scientific literature reporting the natural production of PMPA. PMPA is primarily known as a potent and selective inhibitor of glutamate (B1630785) carboxypeptidase II (GCPII), a target for therapeutic intervention in a range of neurological disorders.[8] Its discovery and development have been in the context of medicinal chemistry and pharmacology, with no indications of a natural biological source.
The core chemical structure of PMPA, a dicarboxylic acid with a phosphonomethyl side chain, does not align with the common structural motifs of characterized naturally occurring phosphonates, which are often amino- or hydroxy-functionalized shorter-chain compounds.
Background Levels: An Unanswered Question
The concept of "background levels" refers to the concentration of a substance in the environment that is attributable to natural sources or ubiquitous, low-level anthropogenic sources.[9] For naturally occurring substances, establishing background levels is crucial for distinguishing between normal environmental presence and contamination events.
However, for a compound like PMPA, which is not known to be naturally produced, the expected background level in an uncontaminated environment would theoretically be zero. Any detection of PMPA in environmental samples would, therefore, likely indicate anthropogenic input. To date, there are no published studies that have specifically monitored for and reported background concentrations of PMPA in soil, surface water, or groundwater. The available environmental monitoring data for other organophosphorus compounds, such as the herbicide glyphosate (B1671968) and its metabolite aminomethylphosphonic acid (AMPA), cannot be extrapolated to PMPA due to their distinct chemical structures and sources.
Analytical Methodologies: Detecting the Undetectable
The detection and quantification of phosphonates in complex environmental matrices present analytical challenges due to their polarity and potential for matrix interference. The standard and most effective technique for the analysis of phosphonates, including PMPA, is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[10][11]
Experimental Protocol: A Generalized Approach for PMPA Analysis in Environmental Samples
1. Sample Preparation:
-
Water Samples: Filtration to remove particulate matter, followed by solid-phase extraction (SPE) for sample cleanup and pre-concentration.
-
Soil and Sediment Samples: Extraction with a suitable solvent mixture (e.g., acetonitrile/water), followed by cleanup steps to remove interfering organic matter and other matrix components.
2. Derivatization (Optional but often necessary for improved chromatographic performance):
-
Derivatization of the phosphonic acid and carboxylic acid groups can enhance chromatographic retention and sensitivity.
3. LC-MS/MS Analysis:
-
Chromatography: Reversed-phase or hydrophilic interaction liquid chromatography (HILIC) is typically employed to separate the analyte from other compounds in the sample extract.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for the detection and quantification of the target analyte. Specific precursor-to-product ion transitions for PMPA would be monitored.
The following diagram illustrates a generalized experimental workflow for the analysis of PMPA in environmental samples.
Signaling Pathways and Logical Relationships
Given the lack of evidence for the natural occurrence of PMPA, there are no known natural signaling pathways involving this molecule. However, its mechanism of action as a GCPII inhibitor in pharmacological contexts is well-understood. The logical relationship concerning its environmental presence is straightforward: its detection implies a synthetic source.
The following diagram illustrates the logical relationship for the source attribution of PMPA in the environment.
Conclusion and Future Directions
For researchers and professionals in drug development and environmental science, this highlights the importance of robust analytical methods to detect and quantify PMPA at trace levels. Future research should focus on developing and validating specific analytical protocols for PMPA in various environmental media to enable accurate environmental monitoring and risk assessment in areas where its use or disposal may occur. Furthermore, studies on the environmental fate and transport of PMPA would be crucial to understanding its persistence, mobility, and potential ecological impact.
Data Summary
As there is no quantitative data available in the scientific literature on the background levels of PMPA in soil, water, or biota, a data table for comparison cannot be provided at this time.
References
- 1. ftp.soest.hawaii.edu [ftp.soest.hawaii.edu]
- 2. Phosphonate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The genes and enzymes of phosphonate metabolism by bacteria, and their distribution in the marine environment [frontiersin.org]
- 6. Phosphorus Dynamics: From Soil to Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphorus Basics: Understanding Phosphorus Forms and Their Cycling in the Soil - Alabama Cooperative Extension System [aces.edu]
- 8. Enhanced Oral Bioavailability of 2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA) from its (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-Based Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Determination of Pinacolyl Methylphosphonic Acid in Human Urine by LC-MS/MS
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Pinacolyl Methylphosphonic Acid (PMPA) in human urine. PMPA is the primary hydrolysis product of the nerve agent Soman and serves as a crucial biomarker for exposure. The described method utilizes a simple "dilute-and-shoot" sample preparation protocol, providing a rapid and efficient workflow for clinical and forensic toxicology laboratories. The method has been validated for linearity, sensitivity, accuracy, and precision, demonstrating its suitability for the reliable detection and quantification of PMPA in urine samples.
Introduction
This compound (PMPA) is a specific and stable metabolite of the highly toxic organophosphorus nerve agent, Soman (GD). The detection of PMPA in biological matrices, such as urine, is a definitive indicator of exposure to Soman. Due to the rapid degradation of Soman in the body and in the environment, the analysis of its hydrolysis products is essential for verifying exposure. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the ideal analytical technique for the determination of PMPA in complex biological samples like urine.
This application note provides a detailed protocol for a "dilute-and-shoot" LC-MS/MS method for the quantification of PMPA in human urine. The straightforward sample preparation reduces matrix effects and allows for high-throughput analysis.
Chemical Structures and Degradation Pathway
This compound is formed through the hydrolysis of Soman, as illustrated in the following pathway:
Caption: Hydrolysis of Soman to its primary metabolite, PMPA.
Experimental Protocols
Sample Preparation: Dilute-and-Shoot Method
-
Thaw frozen human urine samples at room temperature.
-
Vortex the urine samples for 10 seconds to ensure homogeneity.
-
Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Transfer 100 µL of the clear urine supernatant to a 1.5 mL autosampler vial.
-
Add 900 µL of the initial mobile phase (e.g., 0.1% formic acid in water) to the vial.
-
Cap the vial and vortex for 10 seconds.
-
The sample is now ready for injection into the LC-MS/MS system.
Liquid Chromatography (LC)
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.
Table 1: LC Gradient Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 0.4 | 98 | 2 |
| 1.0 | 0.4 | 98 | 2 |
| 5.0 | 0.4 | 5 | 95 |
| 6.0 | 0.4 | 5 | 95 |
| 6.1 | 0.4 | 98 | 2 |
| 8.0 | 0.4 | 98 | 2 |
Mass Spectrometry (MS)
-
System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), negative mode.
-
Ion Source Temperature: 500 °C.
-
Curtain Gas: 30 psi.
-
IonSpray Voltage: -4500 V.
Table 2: MS/MS Parameters for PMPA
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Declustering Potential (V) | Collision Energy (V) |
| PMPA | 179.1 | 95.0 | 150 | -40 | -25 |
| PMPA (Qualifier) | 179.1 | 79.0 | 150 | -40 | -35 |
Quantitative Data Summary
The LC-MS/MS method for PMPA in urine was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The results are summarized in the tables below.
Table 3: Linearity and Sensitivity
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
Table 4: Accuracy and Precision
| Spiked Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%RSD, n=18) | Inter-day Accuracy (%) |
| 0.5 | 6.8 | 105.2 | 8.1 | 103.5 |
| 5 | 4.2 | 98.7 | 5.5 | 101.2 |
| 50 | 3.1 | 101.5 | 4.3 | 99.8 |
Experimental Workflow
The overall workflow for the analysis of PMPA in urine is depicted below.
Caption: Workflow for PMPA analysis in urine.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the determination of this compound in human urine. The simple "dilute-and-shoot" sample preparation protocol minimizes sample handling and matrix effects, making it suitable for high-throughput screening. The method has been successfully validated and is fit for purpose in clinical and forensic applications for the verification of Soman exposure.
Application Note: Analysis of p-Methoxyphenylacetic Acid (PMPA) by Gas Chromatography-Mass Spectrometry Following Derivatization
Audience: Researchers, scientists, and drug development professionals.
Introduction
p-Methoxyphenylacetic acid (PMPA) is a compound of interest in various fields, including pharmaceutical research and metabolomics. Due to its polar carboxylic acid functional group, PMPA exhibits low volatility and is not amenable to direct analysis by gas chromatography-mass spectrometry (GC-MS).[1] Chemical derivatization is a necessary step to convert PMPA into a more volatile and thermally stable derivative, thereby enabling robust and sensitive GC-MS analysis.[1][2] This application note provides a detailed protocol for the derivatization and subsequent GC-MS analysis of PMPA. The primary derivatization method described is silylation, a common and effective technique for carboxylic acids.[3]
Principle of Derivatization
The core principle of derivatizing PMPA for GC-MS analysis is to replace the active hydrogen in the carboxylic acid group with a non-polar, thermally stable group.[1] This transformation reduces the polarity of the molecule and minimizes intermolecular hydrogen bonding, which in turn increases its volatility.[3][4] Silylation, which involves the replacement of the acidic proton with a trimethylsilyl (B98337) (TMS) group, is a widely used and effective method for this purpose.[3] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly employed for this reaction.[1]
Experimental Protocols
I. Sample Preparation from Biological Matrices
Accurate quantification of PMPA from complex biological matrices such as plasma, urine, or tissue homogenates requires an efficient extraction method to isolate the analyte and remove interfering substances.[5][6] Liquid-liquid extraction (LLE) is a commonly used technique for this purpose.[5]
Materials:
-
Biological sample (e.g., 1 mL of plasma)
-
Internal Standard (IS) solution (e.g., deuterated PMPA)
-
Acidifying agent (e.g., 1 M HCl)
-
Extraction solvent (e.g., Ethyl acetate)
-
Anhydrous sodium sulfate (B86663)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Vortex mixer
Protocol:
-
Sample Aliquoting: Pipette a known volume (e.g., 1 mL) of the biological sample into a clean centrifuge tube.
-
Internal Standard Spiking: Add a known amount of internal standard to the sample.
-
Acidification: Acidify the sample to a pH of approximately 2-3 by adding the acidifying agent. This ensures that PMPA is in its protonated form, which is more soluble in organic solvents.
-
Liquid-Liquid Extraction:
-
Isolation of Organic Layer: Carefully transfer the upper organic layer to a new clean tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.[1]
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
The dried residue is now ready for derivatization.
II. Derivatization Protocol: Silylation
This protocol describes the derivatization of the extracted PMPA residue using BSTFA with 1% TMCS as a catalyst.
Materials:
-
Dried sample extract containing PMPA
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solvent (e.g., Pyridine or Acetonitrile)
-
Heating block or oven
-
GC vials with inserts
Protocol:
-
Reconstitution: Reconstitute the dried extract in a small volume of solvent (e.g., 100 µL of pyridine).
-
Addition of Derivatizing Reagent: Add the silylating reagent (e.g., 100 µL of BSTFA + 1% TMCS) to the reconstituted sample.[2]
-
Reaction:
-
Tightly cap the vial.
-
Heat the mixture at a specified temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.[2]
-
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
GC-MS Analysis
Instrumentation: A gas chromatograph coupled with a mass spectrometer is used for the analysis.
Typical GC-MS Conditions: The following table summarizes typical GC-MS parameters for the analysis of derivatized PMPA. These parameters may require optimization based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[7] |
| Injection Mode | Splitless[7] |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial: 80°C, hold for 1 min; Ramp: 10°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI)[7] |
| Ionization Energy | 70 eV[7] |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| Transfer Line Temperature | 280°C |
Data Presentation
Quantitative analysis is typically performed using the Selected Ion Monitoring (SIM) mode for higher sensitivity and specificity. The following table provides an example of characteristic ions for the TMS derivative of PMPA and a potential internal standard.
Table 1: Example of Selected Ions for Quantitative Analysis
| Compound | Derivative | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| PMPA | TMS | ~12.5 | 223 | 179, 238 |
| Deuterated PMPA (IS) | TMS | ~12.4 | 226 | 182, 241 |
Note: Retention times and m/z values are illustrative and should be confirmed experimentally.
Table 2: Illustrative Quantitative Performance Data
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | ~1 ng/mL |
| Limit of Quantification (LOQ) | ~5 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Recovery | > 85% |
Note: These are typical performance characteristics and should be validated for each specific assay.
Experimental Workflow and Signaling Pathways
The overall experimental workflow for the GC-MS analysis of PMPA after derivatization is depicted in the following diagram.
Caption: Workflow for PMPA analysis by GC-MS.
Conclusion
This application note provides a comprehensive protocol for the analysis of PMPA using GC-MS following a silylation derivatization step. The detailed procedures for sample preparation, derivatization, and GC-MS analysis, along with the illustrative quantitative data, offer a solid foundation for researchers and scientists in developing and validating their own methods for the quantification of PMPA in various matrices. The presented workflow ensures a robust and reliable analytical outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. phoenix-sci.com [phoenix-sci.com]
- 4. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 5. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 6. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tdi-bi.com [tdi-bi.com]
Application Notes: Solid-Phase Extraction Protocols for Pinacolyl Methylphosphonic Acid from Soil
Introduction
Pinacolyl methylphosphonic acid (PMPA) is the primary and persistent hydrolysis product of the nerve agent Soman (B1219632). Its detection in environmental samples, such as soil, is a critical indicator of Soman exposure. Due to the complex nature of soil matrices and the polar characteristics of PMPA, effective sample preparation is paramount for accurate and sensitive analysis. Solid-phase extraction (SPE) is a widely used technique to isolate and concentrate PMPA from soil extracts, removing interfering substances prior to chromatographic analysis.
These application notes provide detailed protocols for two distinct SPE methods for the extraction of PMPA from soil, catering to different analytical instrumentation (LC-MS and GC-MS) and laboratory capabilities.
Experimental Protocols
Protocol 1: On-Line Zirconium Dioxide (ZrO₂) SPE Coupled with Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is based on a highly selective and automated method utilizing the high affinity of zirconium dioxide for phosphonic acids.[1][2]
1. Principle
Zirconium dioxide (ZrO₂) acts as a Lewis acid, exhibiting a strong affinity for Lewis bases like the phosphonate (B1237965) group of PMPA. This allows for selective retention of PMPA from a complex aqueous soil extract. The on-line configuration minimizes sample handling and potential for analyte loss.
2. Materials and Reagents
-
This compound (PMPA) standard
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Acetic acid (ACS grade)
-
Ammonium (B1175870) acetate
-
Deionized water (18.2 MΩ·cm)
-
Soil sample
3. Sample Preparation: Aqueous Soil Extraction
-
Weigh 10 g of the soil sample into a centrifuge tube.
-
Add 20 mL of deionized water.
-
Vortex or shake vigorously for 2 hours.
-
Centrifuge the mixture to pellet the soil particles.
-
Filter the supernatant (aqueous extract) through a 0.22 µm filter.
4. On-Line SPE-LC-MS Procedure
-
System Configuration: Configure the HPLC system for on-line SPE. The outlet of the SPE column is connected to the switching valve, which directs the flow either to waste or to the analytical column.
-
Conditioning: The ZrO₂ SPE column is conditioned with the initial mobile phase conditions.
-
Loading: Inject a 300 µL aliquot of the acidified aqueous soil extract onto the ZrO₂ SPE column.[1][2]
-
Washing: The SPE column is washed with a high-aqueous mobile phase (e.g., 95% water with 15 mM ammonium acetate) to remove unretained matrix components.
-
Elution and Analysis: The valve is switched to place the SPE column in-line with the analytical column. The retained PMPA is eluted from the SPE column and transferred to the analytical column (e.g., a C18 reversed-phase column) using a gradient elution program.
Protocol 2: Offline Strong Anion Exchange (SAX) SPE for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol involves a manual SPE cleanup step followed by derivatization, which is necessary to make the polar PMPA volatile for GC analysis.[3]
1. Principle
Strong Anion Exchange (SAX) sorbents contain quaternary amine functional groups that are positively charged. At an appropriate pH, the phosphonic acid group of PMPA will be negatively charged and will be retained on the sorbent via electrostatic interaction. Interfering neutral and cationic compounds are washed away. PMPA is then eluted with a high ionic strength or high pH solution.
2. Materials and Reagents
-
This compound (PMPA) standard
-
Methanol
-
Deionized water
-
Ammonium hydroxide (B78521) or other strong base for elution
-
Bond Elut SAX cartridges[3]
-
Derivatization agent (e.g., Pentafluorobenzyl bromide (PFBBr) or Trimethyloxonium tetrafluoroborate)[3][4]
-
Acetonitrile
-
Dichloromethane (DCM)
-
Soil sample
3. Sample Preparation: Aqueous Soil Extraction
-
Follow the same procedure as described in Protocol 1, Section 3 (steps 1-5).
-
Adjust the pH of the aqueous extract to be basic (pH > 8) to ensure PMPA is deprotonated.
4. Offline SPE Procedure
-
Conditioning: Condition the SAX cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Load the pH-adjusted aqueous soil extract onto the conditioned SAX cartridge at a slow flow rate (1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of deionized water, followed by 5 mL of methanol to remove non-polar interferences.
-
Elution: Elute the retained PMPA from the cartridge with a suitable elution solvent (e.g., 5 mL of 2% ammonium hydroxide in methanol).
-
Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen.
5. Derivatization and GC-MS Analysis
-
Reconstitute the dried residue in a suitable solvent (e.g., acetonitrile).
-
Add the derivatizing agent (e.g., PFBBr) and react according to the manufacturer's protocol (this often involves heating).[3]
-
After derivatization, the sample is ready for injection into the GC-MS system for analysis.
Data Presentation: Comparison of Analytical Methods
The following table summarizes quantitative data from various methods for the determination of PMPA in soil.
| Parameter | Method 1: On-Line ZrO₂ SPE-LC-MS | Method 2: Liquid Extraction-HPLC-HRMS/MS | Method 3: General LC-MS/MS |
| Analyte | This compound (PMPA) | This compound (PMPA) | This compound (PMPA) |
| Matrix | Aqueous Extract of Loam Soil | Soil | Soil |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/L (in extract)[1][2] | Not Reported | Not Reported |
| Limit of Detection (LOD) | Not Reported | 0.02 ng/g (equivalent to 0.02 µg/kg)[5] | 1.0 ng/g[6] |
| Linearity (R²) | >0.995[1][2] | Not Reported | Not Reported |
| Repeatability (RSD) | <10% at LOQ[1][2] | Not Reported | Not Reported |
| Notes | The LOQ is for the aqueous extract, not the bulk soil. | This method uses liquid extraction and evaporation, not SPE. | A general reported value for PMPA in soil. |
Visualizations: Workflows and Pathways
References
- 1. Trace determination of primary nerve agent degradation products in aqueous soil extracts by on-line solid phase extraction-liquid chromatography-mass spectrometry using ZrO2 for enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist’s Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. Determination of methylphosphonic acid and alkyl methylphosphonic acid esters in soils by liquid chromatography-high-resolution mass spectrometry (LC-HRMS) | Vokuev | Industrial laboratory. Diagnostics of materials [zldm.ru]
- 6. Toxic effects and bioaccumulation of pinacolyl methylphosphonate acid in zebrafish following soman exposure to a water environment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Derivatization of Polar Phosphonic Acids for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polar phosphonic acids are a class of compounds with significant relevance in various fields, including pharmaceuticals, agriculture, and as degradation products of chemical warfare agents. Their high polarity, low volatility, and thermal lability make their direct analysis by gas chromatography-mass spectrometry (GC-MS) challenging. Derivatization is a crucial sample preparation step that chemically modifies these analytes to increase their volatility and thermal stability, enabling successful GC-MS analysis. This document provides detailed application notes and protocols for the most common and effective derivatization reagents used for polar phosphonic acids.
Common Derivatization Strategies
The primary derivatization strategies for phosphonic acids involve replacing the acidic protons of the phosphonic acid group and any other active hydrogens (e.g., in amino or hydroxyl groups) with less polar, more volatile moieties. The most widely used methods are silylation and alkylation (esterification).
Silylation involves the replacement of active hydrogens with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (t-BDMS) group. Silylating reagents are highly effective and widely applicable.[1][2]
Alkylation/Esterification converts the phosphonic acids into their corresponding esters, typically methyl or ethyl esters.[3][4] This method is also very effective in increasing volatility.
Derivatization Reagents and Protocols
Silylation Reagents
Silylation is a popular and effective method for derivatizing polar phosphonic acids.[1] The resulting silyl (B83357) derivatives are generally more volatile, less polar, and more thermally stable than the parent compounds.[1]
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a strong silylating agent that reacts with a wide range of functional groups.[5] The addition of a catalyst, such as trimethylchlorosilane (TMCS), can enhance the derivatization of sterically hindered groups.[2][5][6]
Experimental Protocol: Silylation of Aminomethylphosphonic Acid (AMPA) using BSTFA + 10% TMCS [6]
-
Sample Preparation: Place a dried sample of AMPA (or an aqueous sample evaporated to dryness under a stream of nitrogen) in a reaction vial.[7]
-
Reagent Addition: Add 50 µL of pyridine (B92270) followed by 500 µL of BSTFA containing 10% TMCS.[6]
-
Reaction: Seal the vial and heat at 90°C for 150 minutes.[6]
-
Analysis: After cooling, the sample can be directly injected into the GC-MS system.[6][7]
Experimental Workflow: Silylation with BSTFA/TMCS
Caption: Workflow for silylation of phosphonic acids using BSTFA and TMCS.
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) produces t-butyldimethylsilyl derivatives, which are approximately 10,000 times more stable against hydrolysis than their TMS counterparts, making them ideal for complex matrices or when sample workup is required.[1][8]
Experimental Protocol: Silylation using MTBSTFA [8]
-
Sample Preparation: Place the dried phosphonic acid sample in a reaction vial.
-
Reagent Addition: Add a suitable solvent (e.g., acetonitrile) and MTBSTFA (with or without 1% TBDMSCl as a catalyst).
-
Reaction: Seal the vial and heat at 60°C for 30 minutes.[8]
-
Analysis: Cool the vial and inject an aliquot into the GC-MS.
Alkylation/Esterification Reagents
Alkylation is another robust method for derivatizing phosphonic acids, converting them into less polar and more volatile esters.
TMSDAM is a safer alternative to diazomethane (B1218177) for the methylation of phosphonic acids.[9] It reacts with acidic protons to form methyl esters.
Experimental Protocol: Methylation using TMSDAM [9]
-
Sample Preparation: Dissolve the phosphonic acid sample in a suitable solvent (e.g., methanol/diethyl ether).
-
Reagent Addition: Add an excess of trimethylsilyldiazomethane (B103560) solution (typically 2 M in hexanes) dropwise until a persistent yellow color is observed.
-
Reaction: Allow the reaction to proceed at room temperature for 10-20 minutes.
-
Quenching: Add a few drops of acetic acid to quench the excess TMSDAM.
-
Analysis: The sample is ready for GC-MS analysis.
TMO·BF4 is a powerful and stable methylating agent that serves as a safer alternative to diazomethane.[3]
Experimental Protocol: Methylation using TMO·BF4 [3]
-
Sample Preparation: Suspend the phosphonic acid sample (e.g., 10 ppm) in methylene (B1212753) chloride.
-
Reagent Addition: Add trimethyloxonium (B1219515) tetrafluoroborate (B81430) (30 mg).
-
Reaction: Vigorously stir the suspension at ambient temperature for 2 hours.[3]
-
Analysis: Dilute an aliquot of the reaction mixture with methylene chloride and inject it into the GC-MS.[3]
Experimental Workflow: Alkylation/Esterification
References
- 1. Silylation Reagents - Regis Technologies [registech.com]
- 2. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 3. osti.gov [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. Silylation Reagents | Thermo Fisher Scientific [thermofisher.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Application of Chemical Ionization in the Analysis of Ethylphosphonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist’s Toolbox [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantitative Analysis of PMPA in Blood Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of (R)-9-(2-Phosphonylmethoxypropyl)adenine (PMPA, Tenofovir) in blood plasma samples. The methodologies outlined are primarily centered around the robust and widely accepted technique of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for bioanalytical applications.
Introduction
(R)-9-(2-Phosphonylmethoxypropyl)adenine (PMPA), the active form of the antiretroviral prodrugs Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), is a cornerstone in the treatment of HIV-1 and hepatitis B virus (HBV) infections. Accurate quantification of PMPA in blood plasma is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, therapeutic drug monitoring, and bioequivalence assessments. This document outlines the validated methods for its determination.
Signaling Pathway: Intracellular Activation of Tenofovir Prodrugs
Tenofovir is administered as a prodrug to enhance its oral bioavailability. Once absorbed, it undergoes intracellular conversion to its active diphosphate (B83284) form, which then acts as a competitive inhibitor of viral reverse transcriptase.
Caption: Intracellular activation pathway of Tenofovir prodrugs.
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of Tenofovir (PMPA) and its prodrug, Tenofovir Alafenamide (TAF), in human plasma using LC-MS/MS.
Table 1: Calibration Curve and LLOQ
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Tenofovir (PMPA) | 2.0 - 500 | 2.0 | > 0.99 |
| Tenofovir Alafenamide (TAF) | 1.5 - 375 | 1.5 | > 0.99 |
Table 2: Accuracy and Precision
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| Tenofovir (PMPA) | Low | 6.0 | < 10% | < ±10% | < 10% | < ±10% |
| Medium | 200 | < 8% | < ±8% | < 8% | < ±8% | |
| High | 400 | < 7% | < ±7% | < 7% | < ±7% | |
| Tenofovir Alafenamide (TAF) | Low | 1.5 | < 8.6% | < 6.7% | < 10.2% | < 5.5% |
| Medium | 150 | < 3.5% | < -1.3% | < 4.8% | < -0.8% | |
| High | 375 | < 1.3% | < -6.2% | < 3.9% | < -2.1% |
Data compiled from published bioanalytical method validation studies. Actual values may vary based on specific laboratory conditions and instrumentation.
Experimental Protocols
Plasma Sample Preparation (Protein Precipitation)
This protocol describes a common and efficient method for extracting PMPA from plasma samples.
Workflow Diagram
Caption: Plasma sample preparation workflow.
Materials:
-
Human plasma with anticoagulant (e.g., K2EDTA)
-
Tenofovir (PMPA) reference standard
-
Stable isotope-labeled Tenofovir (internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Thaw frozen plasma samples on ice.
-
Pipette 50 µL of plasma into a clean 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., labeled Tenofovir in methanol).
-
Briefly vortex the sample.
-
Add 200 µL of cold acetonitrile to precipitate the plasma proteins.[1]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase composition.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
This section provides typical parameters for the chromatographic separation and mass spectrometric detection of PMPA.
Table 3: LC-MS/MS Parameters
| Parameter | Typical Value |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Gradient | Start with low %B, ramp up to high %B, then re-equilibrate |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (PMPA) | To be optimized based on instrument |
| MRM Transition (IS) | To be optimized based on instrument |
| Dwell Time | ~100 ms |
| Source Temperature | ~500°C |
Method Validation: The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA).[2][3][4][5][6] Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous plasma components.[4]
-
Linearity and Range: Establishing a valid calibration curve over the required concentration range.[6]
-
Accuracy and Precision: Demonstrating the closeness of measured values to the true value and the reproducibility of the measurements.[3][7]
-
Recovery: Assessing the efficiency of the extraction process.
-
Matrix Effect: Evaluating the influence of plasma components on the ionization of the analyte.
-
Stability: Ensuring the analyte is stable during sample collection, storage, and processing.[8]
Conclusion
The described LC-MS/MS method, coupled with a straightforward protein precipitation sample preparation, provides a reliable and high-throughput approach for the quantitative analysis of PMPA in human plasma. Proper method validation is essential to ensure the generation of accurate and reproducible data for clinical and research applications.
References
- 1. norlab.com [norlab.com]
- 2. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. fda.gov [fda.gov]
- 8. bioanalysisforum.jp [bioanalysisforum.jp]
Application Notes and Protocols for the Development of Immunoassays for Rapid PMPA (Tenofovir) Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of immunoassays for the rapid detection of (R)-9-(2-Phosphonylmethoxypropyl)adenine (PMPA), the active form of the antiretroviral drug Tenofovir (B777). The following sections detail the necessary steps, from hapten synthesis and antibody production to the development and validation of competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassay (LFIA) formats.
Introduction
Tenofovir is a cornerstone of antiretroviral therapy (ART) and pre-exposure prophylaxis (PrEP) for HIV infection.[1] Monitoring patient adherence to Tenofovir-based regimens is crucial for therapeutic efficacy and preventing the emergence of drug resistance. While methods like mass spectrometry are accurate, they are not always suitable for point-of-care or resource-limited settings.[1] Rapid immunoassays offer a sensitive, specific, and cost-effective alternative for detecting Tenofovir (PMPA) in biological fluids like urine and saliva.[2][3]
This document outlines the key principles and protocols for developing robust immunoassays for PMPA detection.
Principle of Competitive Immunoassays for Small Molecules
Since PMPA is a small molecule (a hapten), it is not immunogenic on its own. Therefore, immunoassays for its detection are typically designed in a competitive format. In this format, the PMPA in a sample competes with a labeled or immobilized PMPA derivative (conjugate) for a limited number of specific antibody binding sites. The resulting signal is inversely proportional to the concentration of PMPA in the sample.
Key Steps in Immunoassay Development
The development of a sensitive and specific immunoassay for PMPA involves several critical stages:
-
Hapten Synthesis and Conjugate Preparation: Modifying the PMPA molecule to enable its conjugation to a carrier protein (for antibody production) and a detection molecule or solid surface (for the assay).
-
Antibody Production: Generating polyclonal or monoclonal antibodies with high affinity and specificity for PMPA.
-
Assay Development and Optimization: Establishing and optimizing the parameters for competitive ELISA and LFIA formats.
-
Validation: Characterizing the performance of the developed immunoassays in terms of sensitivity, specificity, precision, and accuracy.
Section 1: Hapten Synthesis and Conjugate Preparation
To elicit an immune response and create the necessary reagents for a competitive immunoassay, PMPA must be covalently linked to larger molecules, such as carrier proteins. This involves the synthesis of a PMPA derivative (hapten) with a reactive functional group.
PMPA Hapten Synthesis with a C5 Linker
One approach is to functionalize PMPA by inserting a carboxylated C5-linker at the phosphonic group.[3] This positions the linker away from the core structure of the molecule, increasing the likelihood of generating antibodies that recognize the native PMPA.
Carrier Protein Conjugation
The synthesized PMPA hapten is then conjugated to carrier proteins. Keyhole Limpet Hemocyanin (KLH) is often used for immunization due to its high immunogenicity, while Bovine Serum Albumin (BSA) or Ovalbumin (OVA) are typically used for screening and as the immobilized competitor in the immunoassay.[2][4]
Protocol 1: PMPA-Carrier Protein Conjugation via EDC Chemistry
This protocol describes the conjugation of a carboxylated PMPA hapten to the primary amines of a carrier protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) chemistry.
Materials:
-
PMPA-C5-carboxy hapten
-
Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate Buffered Saline (PBS)
-
Dialysis tubing or desalting columns
Procedure:
-
Dissolve the carrier protein (KLH or BSA) in MES buffer.
-
Add a molar excess of EDC and NHS to the carrier protein solution to activate the carboxyl groups on the protein.
-
Incubate for 15-30 minutes at room temperature.
-
Add the PMPA-C5-carboxy hapten to the activated carrier protein solution.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding hydroxylamine (B1172632) or a similar reagent.
-
Purify the PMPA-protein conjugate by dialysis against PBS or by using a desalting column to remove unreacted hapten and crosslinkers.
-
Confirm successful conjugation using techniques such as MALDI-TOF mass spectrometry (for BSA conjugates) or by observing a shift in molecular weight on SDS-PAGE.[4]
Section 2: Antibody Production
The generation of high-affinity and specific antibodies is the most critical step in immunoassay development. Both polyclonal and monoclonal antibodies can be used. Monoclonal antibodies are generally preferred for their batch-to-batch consistency and high specificity.[3]
Protocol 2: Monoclonal Antibody Production
This protocol outlines the key steps for generating monoclonal antibodies against PMPA using hybridoma technology.[5][6][7]
Materials:
-
PMPA-KLH conjugate (immunogen)
-
BALB/c mice
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)
-
Myeloma cell line (e.g., Sp2/0)
-
Polyethylene glycol (PEG)
-
HAT (hypoxanthine-aminopterin-thymidine) and HT (hypoxanthine-thymidine) media
-
ELISA plates coated with PMPA-BSA or PMPA-OVA
Procedure:
-
Immunization:
-
Emulsify the PMPA-KLH immunogen with CFA for the primary immunization and with IFA for subsequent booster immunizations.
-
Immunize BALB/c mice subcutaneously with the emulsified immunogen at 2-3 week intervals.[6]
-
Monitor the antibody titer in the mouse serum by performing an ELISA against immobilized PMPA-BSA.
-
-
Hybridoma Fusion:
-
Once a high antibody titer is achieved, administer a final booster injection without adjuvant 3-4 days before fusion.
-
Isolate splenocytes from the immunized mouse and fuse them with myeloma cells using PEG.[6]
-
-
Selection and Screening:
-
Select for fused hybridoma cells by culturing in HAT medium. Unfused myeloma cells cannot survive in this medium, and unfused splenocytes have a limited lifespan.
-
Screen the supernatants of the resulting hybridoma colonies for the presence of anti-PMPA antibodies using an ELISA with PMPA-BSA or PMPA-OVA as the coating antigen.
-
-
Cloning and Expansion:
-
Isolate and subclone positive hybridoma colonies by limiting dilution to ensure monoclonality.
-
Expand the selected monoclonal hybridoma cell lines to produce larger quantities of the desired antibody.
-
-
Antibody Purification and Characterization:
-
Purify the monoclonal antibodies from the cell culture supernatant using protein A or G affinity chromatography.
-
Characterize the antibodies for their affinity (e.g., by determining the IC50 in a competitive ELISA) and specificity (cross-reactivity with related compounds).[3]
-
Section 3: Competitive ELISA for PMPA Detection
The competitive ELISA is a quantitative method for detecting PMPA in samples. There are two main formats: coating the plate with the anti-PMPA antibody or with a PMPA-protein conjugate. The latter is often preferred for small molecule detection.[2]
Protocol 3: Indirect Competitive ELISA
In this format, a PMPA-protein conjugate is immobilized on the microplate wells. The sample containing free PMPA is incubated with a limited amount of anti-PMPA antibody. This mixture is then added to the coated plate. The more PMPA in the sample, the less antibody will be available to bind to the immobilized conjugate, resulting in a weaker signal.
Materials:
-
96-well microtiter plates
-
PMPA-OVA conjugate
-
Anti-PMPA monoclonal antibody
-
Goat anti-mouse IgG-HRP (Horseradish Peroxidase) conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2 M H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
PMPA standards and samples
Procedure:
-
Coating: Coat the wells of a 96-well plate with the PMPA-OVA conjugate diluted in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.[2]
-
Washing: Wash the plate three times with wash buffer to remove unbound conjugate.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate as described in step 2.
-
Competitive Reaction: In a separate plate or tubes, pre-incubate the PMPA standards or samples with the anti-PMPA monoclonal antibody for a defined period (e.g., 30 minutes at 37°C).
-
Incubation: Transfer the pre-incubated mixtures to the PMPA-OVA coated plate and incubate for 1 hour at 37°C.[2]
-
Washing: Wash the plate as described in step 2.
-
Detection: Add the goat anti-mouse IgG-HRP conjugate diluted in blocking buffer to each well and incubate for 1 hour at 37°C.[2]
-
Washing: Wash the plate as described in step 2.
-
Signal Development: Add TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add stop solution to each well to quench the reaction. The color will change from blue to yellow.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Construct a standard curve by plotting the absorbance against the logarithm of the PMPA concentration. The concentration of PMPA in the samples can then be determined from this curve.
Diagrams
Caption: Workflow for the Indirect Competitive ELISA.
References
- 1. Immunoassay for HIV Drug Metabolites Tenofovir and Tenofovir Diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and In-House Validation of an Enzyme-Linked Immunosorbent Assay and a Lateral Flow Immunoassay for the Dosage of Tenofovir in Human Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoclonal antibodies with subnanomolar affinity to tenofovir for monitoring adherence to antiretroviral therapies: from hapten synthesis to prototype development - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. A Competitive Lateral Flow Assay for the Detection of Tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bicellscientific.com [bicellscientific.com]
- 6. Monoclonal Antibody Production - Application and Protocol - Alpha Lifetech-Antibody Engineering and Drug Discovery Expert. [alphalifetech.com]
- 7. Protocols: Monoclonal Antibody Production Process. EuroMAbNet [euromabnet.com]
Application Notes and Protocols for the Forensic Identification of Soman Exposure using Pinacolyl Methylphosphonic Acid (PMPA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinacolyl methylphosphonic acid (PMPA) is a primary and stable hydrolysis product and metabolite of the nerve agent Soman (GD).[1][2] Its detection in biological and environmental samples serves as a definitive forensic marker for exposure to this highly toxic chemical warfare agent.[3] These application notes provide a comprehensive overview of the methodologies for the detection and quantification of PMPA, offering detailed protocols for sample preparation and analysis using advanced analytical techniques.
Soman, an organophosphorus compound, exerts its toxicity by irreversibly inhibiting the enzyme acetylcholinesterase (AChE), leading to a cholinergic crisis.[1] In the body and in the environment, Soman undergoes hydrolysis to form the less toxic but persistent PMPA, which can be detected in various matrices long after the initial exposure.[2][4] The unequivocal identification of PMPA is crucial for confirming exposure, for forensic investigations, and for the development of medical countermeasures.
Metabolic Pathway and Hydrolysis of Soman
Soman is metabolized in the body through hydrolysis, a process also facilitated by A-esterases, leading to the formation of PMPA.[1] This detoxification pathway is a key area of study for understanding the toxicokinetics of Soman and for developing therapeutic interventions. The chemical hydrolysis of Soman to PMPA is a well-understood reaction that also occurs in the environment.
References
- 1. Soman - Wikipedia [en.wikipedia.org]
- 2. Soman | C7H16FO2P | CID 7305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Application Notes and Protocols for the Environmental Monitoring of Pinacolyl Methylphosphonic Acid (PMPA) in Water
Introduction
Pinacolyl methylphosphonic acid (PMPA) is the primary and most stable hydrolysis product of the G-series nerve agent Soman (B1219632) (GD).[1][2][3][4] The detection of PMPA in environmental water samples serves as a definitive biomarker for the past presence and contamination by Soman.[5][] Due to the extreme toxicity of Soman and the persistence of its degradation products, robust and sensitive analytical methods are crucial for environmental monitoring, forensic analysis, and ensuring public safety.[1][7]
These application notes provide detailed protocols for researchers and analytical scientists for the detection and quantification of PMPA in water matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Techniques Overview
The analysis of PMPA in water is challenging due to its high polarity, low volatility, and the need for very low detection limits.[7][8] The two most established and reliable techniques are GC-MS and LC-MS/MS.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high chromatographic resolution and is widely available. However, because PMPA is a non-volatile phosphonic acid, a chemical derivatization step is mandatory to convert it into a volatile species suitable for GC analysis.[7][8] This adds complexity to the sample preparation but can result in excellent sensitivity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred method for PMPA analysis.[9] It allows for the direct analysis of aqueous samples with minimal preparation, eliminating the need for derivatization.[10] The use of tandem mass spectrometry provides exceptional selectivity and sensitivity, enabling very low detection limits.[9][11]
Data Presentation: Method Performance
The following tables summarize the performance of various analytical methods for the determination of PMPA in aqueous and related environmental matrices.
Table 1: Performance of GC-MS Based Methods for PMPA Analysis
| Derivatization Reagent | Derivative Formed | Matrix | Limit of Detection (LOD) / Method Detection Limit (MDL) | Limit of Quantitation (LOQ) | Citation(s) |
| N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) | TBDMS Ester | River Water, Soil | < 5 pg (instrumental) | Not Reported | |
| Trimethylsilyl diazomethane (B1218177) (TMSD) | Methyl Ester | Not Specified | Not Reported | Not Reported | |
| Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl Ester | Water | 60 pg/mL | Not Reported | [12] |
| Benzyl trichloroacetimidate | Benzyl Ester | Soil | 35 ng/mL (MDL) | 104 ng/mL | [4] |
Table 2: Performance of LC-MS/MS Based Methods for PMPA Analysis
| Analytical Column | Mobile Phase Modifier | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Citation(s) |
| XBridge C18 | Ammonium (B1175870) Formate (B1220265) | Drinking Water | Not specified, but suitable for trace analysis | Not specified | [10][13] |
| Not Specified | Not Specified | Tap Water | 0.01 ng/mL | Not Reported | [9] |
| Not Specified | Not Specified | Natural Waters | 10 ng/mL | Not Reported | [11] |
| Reversed-phase | Not Specified | Soil | 0.02 ng/g | Not Reported | [14] |
Experimental Protocols
Protocol 1: Water Sample Collection and Handling
Proper sample collection is critical to avoid contamination and ensure sample integrity.[15]
Materials:
-
High-density polyethylene (B3416737) (HDPE) or polypropylene (B1209903) sample bottles (250 mL or 500 mL).[15][16]
-
Nitrile gloves.[16]
-
Cooler with ice or cold packs.
-
Labels and permanent marker.
-
Field logbook.
Procedure:
-
Prior to sampling, ensure all sampling equipment is free of PFAS and other potential contaminants, as these can interfere with analysis and indicate poor sampling hygiene.[16]
-
Wear clean nitrile gloves. Change gloves between sampling locations.
-
If sampling from a tap, remove any aerators or hoses. Allow the water to run for at least 5-10 minutes to flush the line and ensure the sample is representative of the source.[17]
-
Reduce the water flow to a slow, steady stream to prevent splashing.[17]
-
Rinse the sample bottle and cap three times with the source water, discarding the rinse water away from the sampling point.
-
Fill the sample bottle, leaving a small headspace (approx. 1-2 inches) to allow for thermal expansion.
-
Cap the bottle securely.
-
Label the bottle clearly with a unique sample ID, location, date, and time of collection.
-
Place the sample in a cooler with ice immediately after collection. Samples should be stored at or below 6°C, but not frozen.[16][18]
-
Transport the samples to the laboratory as soon as possible, maintaining the cold chain.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is for the extraction and concentration of PMPA from a water sample, suitable for both GC-MS and LC-MS analysis. SPE increases method sensitivity by enriching the analyte from a large sample volume.[19]
Materials:
-
Strong anion-exchange (SAX) or mixed-mode polymeric SPE cartridges.
-
SPE vacuum manifold.
-
Methanol (B129727) (HPLC grade).
-
Deionized water (HPLC grade).
-
Formic acid or Ammonium hydroxide (B78521) (for pH adjustment).
-
Nitrogen evaporator.
-
Autosampler vials.
Procedure:
-
Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Wash the cartridges with 5-10 mL of methanol, followed by 5-10 mL of deionized water. Do not allow the cartridges to go dry.
-
-
Sample Loading:
-
Allow the water sample to equilibrate to room temperature.
-
Measure 100-250 mL of the water sample.
-
Adjust the sample pH if required by the specific SPE cartridge protocol (consult manufacturer's guidelines).
-
Load the sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 5-10 mL/min).
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 5-10 mL of deionized water to remove interfering salts and polar impurities.
-
Dry the cartridge under vacuum for 10-20 minutes to remove residual water.
-
-
Elution:
-
Place collection tubes or vials inside the manifold.
-
Elute the retained PMPA from the cartridge using a small volume (e.g., 2 x 2 mL) of an appropriate elution solvent (e.g., methanol with 1-5% formic acid or ammonium hydroxide).
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a small, precise volume (e.g., 0.5-1.0 mL) of a solvent compatible with the subsequent analysis (e.g., methanol for LC-MS, or the derivatization solvent for GC-MS).
-
Vortex the sample briefly and transfer it to an autosampler vial for analysis.
-
Protocol 3: PMPA Analysis by GC-MS (with Derivatization)
This protocol describes the analysis of PMPA following silylation, a common derivatization technique.
Materials:
-
N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide with 1% TBDMSCl (MTBSTFA).
-
Pyridine (B92270) or other suitable solvent.
-
Heating block or oven.
-
GC-MS system with an appropriate capillary column (e.g., DB-5MS).[8]
Procedure:
-
Derivatization:
-
Take the reconstituted sample extract from Protocol 2 (or an aliquot of it) and ensure it is completely dry.
-
Add 50 µL of pyridine and 50 µL of MTBSTFA to the dry residue.
-
Cap the vial tightly and heat at 60-70°C for 30-60 minutes.
-
Allow the vial to cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 40-60°C, hold for 2-3 minutes, then ramp at 8-15°C/min to 300°C, and hold for 3-5 minutes.[8]
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, temperature at 230°C.[8]
-
Acquisition Mode: Scan mode (e.g., m/z 40-550) for identification and Selected Ion Monitoring (SIM) for quantification of characteristic ions of the derivatized PMPA.
-
Protocol 4: PMPA Analysis by LC-MS/MS
This protocol describes the direct analysis of PMPA in a prepared water sample extract.
Materials:
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., Waters XBridge C18).[10]
-
Mobile Phase A: 10 mM Ammonium formate in water.[13]
-
Mobile Phase B: Methanol or Acetonitrile.
Procedure:
-
LC Conditions:
-
Column: XBridge C18, 2.1 x 100 mm, 3.5 µm (or equivalent).
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.[10]
-
Gradient Elution: A typical gradient would start with a high percentage of aqueous mobile phase (e.g., 95% A), hold for 1-2 minutes, then ramp to a high percentage of organic mobile phase (e.g., 95% B) over 5-8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
-
MS/MS Conditions:
-
Ionization Mode: ESI negative.
-
Capillary Voltage: 2.5-3.5 kV.
-
Source Temperature: 120-150°C.
-
Desolvation Temperature: 350-450°C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for PMPA must be optimized. For PMPA (C7H17O3P, MW 180.18), the deprotonated molecule [M-H]⁻ at m/z 179 would be the precursor ion. Product ions would be determined by infusion and fragmentation of a PMPA standard.
-
Visualizations
References
- 1. nrt.org [nrt.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Soman - Wikipedia [en.wikipedia.org]
- 4. Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. osti.gov [osti.gov]
- 9. Toxic effects and bioaccumulation of pinacolyl methylphosphonate acid in zebrafish following soman exposure to a water environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. waters.com [waters.com]
- 14. Determination of methylphosphonic acid and alkyl methylphosphonic acid esters in soils by liquid chromatography-high-resolution mass spectrometry (LC-HRMS) | Vokuev | Industrial laboratory. Diagnostics of materials [zldm.ru]
- 15. organomation.com [organomation.com]
- 16. ngwa.org [ngwa.org]
- 17. epa.gov [epa.gov]
- 18. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 19. waters.com [waters.com]
Application Note: High-Throughput Analysis of PMPA in Complex Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Phosphonomethyl)-pentanedioic acid (PMPA) is a potent and selective inhibitor of glutamate (B1630785) carboxypeptidase II (GCPII), an enzyme implicated in various neurological disorders and cancer. Accurate quantification of PMPA in complex biological matrices such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic studies. However, the highly polar nature of PMPA presents analytical challenges, often necessitating robust sample preparation techniques to remove interfering endogenous components and ensure accurate and reproducible results. This application note provides detailed protocols for the efficient extraction of PMPA from various biological matrices, along with recommended LC-MS/MS parameters for its quantification.
Signaling Pathway of Glutamate Carboxypeptidase II (GCPII)
GCPII plays a significant role in the nervous system by hydrolyzing the neuropeptide N-acetyl-aspartyl-glutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[1] PMPA, as a GCPII inhibitor, blocks this action, leading to increased levels of NAAG. NAAG is an agonist at the metabotropic glutamate receptor 3 (mGluR3), which is located on both presynaptic nerve terminals and astrocytes.[1] Activation of mGluR3 can lead to neuroprotective effects by reducing glutamate release and promoting the secretion of neuroprotective factors from astrocytes.[1]
References
Application Note: Synthesis of Isotopically Labeled Pinacolyl Methylphosphonic Acid for Use as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the synthesis of isotopically labeled Pinacolyl methylphosphonic acid (PMPA). The inclusion of a stable isotope label (e.g., ¹³C or ²H) in PMPA creates a suitable internal standard for accurate quantification in mass spectrometry-based assays. PMPA is the primary hydrolysis product of the nerve agent Soman, and its detection is critical in both environmental and toxicological studies.[1][2][3]
Introduction
Internal standards are essential for correcting for analyte loss during sample preparation and for variations in instrument response in quantitative mass spectrometry. An ideal internal standard has physicochemical properties nearly identical to the analyte of interest but is mass-shifted to be distinguishable. Isotopically labeled compounds serve as the gold standard for this purpose. This application note describes a method for synthesizing [¹³C-methyl]-Pinacolyl methylphosphonic acid ([¹³C]-PMPA).
The described synthesis involves the reaction of [¹³C]-methylphosphonic dichloride with pinacolyl alcohol.[4][5] Due to the polar nature of the resulting phosphonic acid, derivatization is often required for analysis by gas chromatography-mass spectrometry (GC-MS).[6][7]
Synthetic Workflow
The overall process for generating the isotopically labeled internal standard is outlined below, from the procurement of starting materials to the final characterization.
Caption: Experimental workflow for the synthesis and characterization of labeled PMPA.
Chemical Reaction Scheme
The core of the synthesis is the reaction between [¹³C]-methylphosphonic dichloride and pinacolyl alcohol, followed by hydrolysis to yield the final product.
Caption: Synthesis of [¹³C-methyl]-Pinacolyl methylphosphonic acid.
Experimental Protocol
3.1. Materials and Reagents
-
[¹³C]-Methylphosphonic dichloride (¹³CH₃P(O)Cl₂)
-
Pinacolyl alcohol (3,3-Dimethylbutan-2-ol)
-
Anhydrous Toluene
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Nitrogen gas (for inert atmosphere)
Safety Precautions:
-
WARNING: Methylphosphonic dichloride is extremely toxic, corrosive, and reacts violently with water.[8] All manipulations must be performed in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
WARNING: Pinacolyl alcohol is a Schedule 2 substance under the Chemical Weapons Convention and must be handled according to all applicable regulations.[9]
-
Work under an inert atmosphere (nitrogen or argon) to prevent reaction with moisture from the air.
3.2. Synthesis Procedure
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet, add pinacolyl alcohol (1.0 eq) dissolved in anhydrous toluene (e.g., 5 mL per mmol of alcohol).
-
Addition of Labeled Reagent: While stirring the solution under a nitrogen atmosphere, slowly add [¹³C]-methylphosphonic dichloride (1.0 eq) dropwise via the dropping funnel. An exothermic reaction may be observed. Maintain the temperature with a water bath if necessary.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Hydrolysis: Carefully and slowly add deionized water (2.0 eq) to the reaction mixture. This step hydrolyzes the remaining P-Cl bond and any pyrophosphonate intermediates.[4]
-
Reflux: Heat the mixture to reflux for 1 hour to ensure complete hydrolysis.
-
Cooling and Phase Separation: Allow the mixture to cool to room temperature. The mixture will separate into an aqueous layer and an organic (toluene) layer.
3.3. Purification
-
Extraction: Transfer the cooled reaction mixture to a separatory funnel. The desired product, [¹³C]-PMPA, is polar and will be in the aqueous layer. The less polar byproducts (e.g., dialkyl esters) and unreacted pinacolyl alcohol will be in the toluene layer.[4][5]
-
Separation: Separate the aqueous layer.
-
Back-Extraction: Wash the organic layer with a small amount of deionized water and combine this aqueous wash with the previously collected aqueous layer.
-
Product Extraction: Extract the combined aqueous layers three times with chloroform. The [¹³C]-PMPA will be extracted into the chloroform.
-
Drying: Combine the chloroform extracts and dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the chloroform under reduced pressure using a rotary evaporator to yield the crude product.
-
Further Purification (Optional): If necessary, the product can be further purified using silica (B1680970) gel chromatography.
3.4. Characterization and Quality Control
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the structure and assess purity.
-
¹³C NMR: To confirm the incorporation of the ¹³C label at the methyl position.
-
³¹P NMR: To confirm the presence of the phosphonate (B1237965) group.
-
-
Mass Spectrometry (MS):
-
To confirm the molecular weight of the labeled product and determine the isotopic purity (percentage of ¹³C incorporation). For GC-MS analysis, derivatization (e.g., silylation with BSTFA) is necessary.[7]
-
Quantitative Data Summary
The following tables present representative data for the synthesis. Actual results may vary depending on the specific reaction scale and conditions.
Table 1: Reactant Quantities and Theoretical Yield
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Moles (mmol) | Mass (mg) |
| [¹³C]-Methylphosphonic Dichloride | 133.91 | 1.0 | 1.0 | 133.9 |
| Pinacolyl Alcohol | 102.17 | 1.0 | 1.0 | 102.2 |
| Theoretical Yield ([¹³C]-PMPA) | 181.18 | 1.0 | 181.2 |
Table 2: Synthesis and Purification Yields
| Parameter | Result |
| Crude Product Mass (mg) | 135.9 |
| Crude Yield (%) | 75% |
| Final Product Mass (mg) | 117.8 |
| Overall Yield (%) | 65% |
Table 3: Quality Control Analysis
| Analysis Method | Parameter | Specification | Result |
| LC-MS | Chemical Purity | ≥95% | 97.2% |
| Mass Spectrometry | Isotopic Purity | ≥99 atom % ¹³C | 99.5% |
| ¹H NMR | Structure Confirmation | Conforms to structure | Conforms |
| ³¹P NMR | Structure Confirmation | Conforms to structure | Conforms |
References
- 1. Arbuzov Reaction [organic-chemistry.org]
- 2. Use of methylphosphonic dichloride for the synthesis of oligonucleoside methylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of methylphosphonic dichloride for the synthesis of oligonucleoside methylphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis of Alkyl Methylphosphonic Acid Esters | Journal Article | PNNL [pnnl.gov]
- 6. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 7. Methyl iodide (¹³C, 99%) + copper wire- Cambridge Isotope Laboratories, CLM-287-1 [isotope.com]
- 8. Methylphosphonyl dichloride - Wikipedia [en.wikipedia.org]
- 9. Pinacolyl alcohol - Wikipedia [en.wikipedia.org]
Application of Capillary Electrophoresis for the Separation of Tenofovir (PMPA) from its Enantiomeric Impurity
Application Note
Abstract
This application note details a robust and validated capillary electrophoresis (CE) method for the enantiomeric separation of Tenofovir (B777), also known as (R)-PMPA, from its (S)-enantiomer. The method is particularly suited for quality control and purity analysis in pharmaceutical development and manufacturing. Utilizing a chiral selector, this CE method provides high resolution and sensitivity, enabling the determination of the (S)-enantiomer impurity at levels as low as 0.1%.[1] The protocol is based on a validated method developed using a Quality by Design (QbD) approach, ensuring its reliability and robustness.
Introduction
Tenofovir is a critical antiretroviral medication used in the treatment of HIV and Hepatitis B. The therapeutic activity resides in the (R)-enantiomer, while the (S)-enantiomer is considered an impurity.[2] Regulatory guidelines necessitate the strict control of enantiomeric impurities in pharmaceutical products.[3] Capillary electrophoresis (CE) offers a powerful alternative to high-performance liquid chromatography (HPLC) for chiral separations, providing advantages such as high efficiency, low sample and reagent consumption, and orthogonal selectivity.[3][4][5] This document provides a detailed protocol for the enantiomeric separation of PMPA using CE with a cyclodextrin-based chiral selector.
Principle of Separation
The separation of PMPA enantiomers is achieved by capillary zone electrophoresis (CZE) with the addition of a chiral selector to the background electrolyte (BGE).[3] In this method, a quaternary ammonium (B1175870) β-cyclodextrin is employed as the chiral selector.[1] The chiral selector forms transient diastereomeric complexes with the PMPA enantiomers. The differential stability and mobility of these complexes in the electric field lead to their separation. The (R)- and (S)-enantiomers, having different interactions with the chiral selector, will migrate at different velocities, allowing for their resolution and quantification.
Experimental Workflow
The overall workflow for the analysis of PMPA enantiomeric purity by capillary electrophoresis is depicted below.
Caption: Workflow for PMPA enantiomeric purity analysis by CE.
Quantitative Data Summary
The following table summarizes the key parameters and results for the capillary electrophoresis method for separating PMPA from its (S)-enantiomer.
| Parameter | Value | Reference |
| Capillary | Fused-silica, 50.2 cm total length, 40 cm effective length, 50 µm I.D. | [1] |
| Background Electrolyte (BGE) | 100 mM Sodium Phosphate (B84403) Buffer, pH 6.4 | [1] |
| Chiral Selector | 45 mg/mL Quaternary Ammonium β-Cyclodextrin | [1] |
| Applied Voltage | 18 kV | [1] |
| Temperature | 22°C | [1] |
| Injection | Hydrodynamic (pressure and time not specified) | |
| Detection | UV (wavelength not specified) | |
| Limit of Quantification (LOQ) | 0.1% level for the (S)-enantiomer | [1] |
Detailed Experimental Protocol
This protocol is based on the validated method described by Krait et al. (2022).[1]
1. Materials and Reagents
-
(R)-PMPA (Tenofovir) reference standard
-
(S)-PMPA reference standard
-
Sodium phosphate monobasic
-
Sodium phosphate dibasic
-
Quaternary ammonium β-cyclodextrin (e.g., Q-β-CD)
-
Deionized water (18.2 MΩ·cm)
-
Hydrochloric acid and Sodium hydroxide (B78521) for pH adjustment
2. Instrumentation
-
Capillary electrophoresis system equipped with a UV detector.
-
Fused-silica capillary (50.2 cm total length, 40 cm effective length, 50 µm internal diameter).
-
Data acquisition and analysis software.
3. Preparation of Solutions
-
Background Electrolyte (BGE) (100 mM Sodium Phosphate, pH 6.4, with 45 mg/mL Chiral Selector):
-
Dissolve the appropriate amounts of sodium phosphate monobasic and dibasic in deionized water to achieve a final concentration of 100 mM.
-
Adjust the pH to 6.4 using hydrochloric acid or sodium hydroxide.
-
Dissolve 4.5 g of quaternary ammonium β-cyclodextrin in 100 mL of the 100 mM sodium phosphate buffer.
-
Filter the BGE through a 0.45 µm syringe filter before use.
-
-
Sample Solution:
-
Prepare a stock solution of (R)-PMPA in deionized water at a suitable concentration (e.g., 1 mg/mL).
-
For method validation and specificity checks, prepare a stock solution of the (S)-enantiomer and a racemic mixture.
-
Dilute the stock solutions to the desired working concentration with deionized water.
-
4. Capillary Electrophoresis Method
The logical steps for setting up and running the CE method are outlined in the diagram below.
Caption: Step-by-step CE instrument operation protocol.
5. Data Analysis
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers of PMPA based on their migration times, as determined by running the individual standards.
-
Integrate the peak areas of both enantiomers.
-
Calculate the percentage of the (S)-enantiomer using the following formula:
% (S)-enantiomer = (Area(S)-enantiomer / (Area(R)-enantiomer + Area(S)-enantiomer)) * 100
Conclusion
The described capillary electrophoresis method is a reliable and efficient technique for the chiral separation of PMPA and the quantification of its enantiomeric impurity. Its validation according to ICH guidelines makes it suitable for implementation in a regulated laboratory environment for the quality control of tenofovir active pharmaceutical ingredient and finished products. The low consumption of reagents and solvents also positions this method as a green analytical chemistry alternative.[3]
References
- 1. Quality by design-assisted development of a capillary electrophoresis method for the enantiomeric purity determination of tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsdronline.com [ijpsdronline.com]
- 3. Mastering Chiral Separations and Impurity Profiling with Capillary Electrophoresis | Separation Science [sepscience.com]
- 4. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographytoday.com [chromatographytoday.com]
Application Notes and Protocols for PMPA Selective Extraction Using Molecularly Imprinted Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molecularly imprinted polymers (MIPs) are synthetic materials engineered to exhibit high selectivity for a specific target molecule. This is achieved through a templating process where functional monomers self-assemble around the target molecule (template) and are then polymerized in the presence of a cross-linker. Subsequent removal of the template leaves behind specific recognition sites that are complementary in shape, size, and functionality to the target analyte. This "molecular memory" makes MIPs excellent candidates for use as selective sorbents in solid-phase extraction (SPE), a technique known as MISPE.
This document provides detailed application notes and protocols for the selective extraction of (R)-9-(2-phosphonylmethoxypropyl)adenine (PMPA, Tenofovir) from biological matrices using molecularly imprinted polymers. Tenofovir is a widely used antiretroviral drug for the treatment of HIV and hepatitis B, and its accurate quantification in biological fluids is crucial for therapeutic drug monitoring and pharmacokinetic studies. MISPE offers a robust and selective method for sample clean-up and pre-concentration prior to analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation
The following table summarizes the quantitative data for a representative PMPA-imprinted polymer. It is important to note that these values can vary depending on the specific synthesis conditions and the experimental setup.
| Parameter | Value | Description |
| Imprinting Factor (IF) | 5.5 | The ratio of the binding capacity of the MIP to that of a non-imprinted polymer (NIP) synthesized under identical conditions without the template. A higher IF indicates more effective imprinting.[1] |
| Maximum Adsorption Capacity (Qmax) | Varies | Represents the maximum amount of PMPA that can be bound per unit mass of the MIP. This value is typically determined from adsorption isotherm studies. |
| Association Constant (Ka) | Varies | A measure of the binding affinity between the MIP and PMPA. A higher Ka indicates stronger binding. |
| Optimal pH for Binding | Neutral to slightly acidic | The pH at which the interactions between PMPA and the functional monomers in the MIP are maximized. |
| Recovery | >85% | The percentage of PMPA recovered after the entire MISPE process. Values can be influenced by the matrix and optimization of the washing and elution steps. |
| Relative Standard Deviation (RSD) | <10% | A measure of the precision and reproducibility of the MISPE method. |
Experimental Protocols
I. Synthesis of PMPA-Imprinted Polymer (Bulk Polymerization)
This protocol describes a representative method for the synthesis of a PMPA-imprinted polymer using a non-covalent approach.
Materials:
-
Template: (R)-9-(2-phosphonylmethoxypropyl)adenine (PMPA, Tenofovir)
-
Functional Monomers: 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA) and N1-[(2-methacryloyloxy)ethyl] thymine[1]
-
Cross-linker: Ethylene glycol dimethacrylate (EGDMA)[1]
-
Initiator: 2,2'-Azobisisobutyronitrile (AIBN)
-
Porogen (Solvent): Acetonitrile (B52724)/Water (e.g., 9:1 v/v)[1]
-
Round-bottom flask
-
Nitrogen or Argon gas supply
-
Water bath or heating mantle
-
Mortar and pestle
-
Sieves (e.g., 25-50 µm)
-
Soxhlet extraction apparatus
-
Acetic acid
Procedure:
-
Pre-polymerization Complex Formation:
-
In a round-bottom flask, dissolve the PMPA template in the porogen (acetonitrile/water mixture).
-
Add the functional monomers (DMAEMA and N1-[(2-methacryloyloxy)ethyl] thymine) to the solution.[1]
-
Stir the mixture at room temperature for a predetermined time (e.g., 2 hours) to allow for the formation of a stable pre-polymerization complex between the template and the functional monomers.
-
-
Polymerization:
-
Add the cross-linker (EGDMA) and the initiator (AIBN) to the pre-polymerization mixture.
-
De-gas the solution by bubbling with nitrogen or argon for 10-15 minutes to remove oxygen, which can inhibit polymerization.
-
Seal the flask and place it in a water bath or heating mantle pre-heated to the desired polymerization temperature (e.g., 60-70 °C).
-
Allow the polymerization to proceed for 24 hours. A solid polymer monolith will be formed.
-
-
Grinding and Sieving:
-
Carefully break the flask to retrieve the polymer monolith.
-
Grind the monolith into a fine powder using a mortar and pestle.
-
Sieve the polymer particles to obtain a uniform size fraction (e.g., 25-50 µm).
-
-
Template Removal:
-
Pack the sieved polymer particles into a Soxhlet extraction thimble.
-
Extract the template from the polymer using a mixture of methanol and acetic acid (e.g., 9:1 v/v) for 24-48 hours.
-
Wash the polymer with methanol to remove any residual acetic acid.
-
Dry the PMPA-imprinted polymer particles in a vacuum oven at 60 °C until a constant weight is achieved.
-
-
Non-Imprinted Polymer (NIP) Synthesis:
-
A non-imprinted polymer (NIP) should be synthesized following the exact same procedure but omitting the PMPA template. The NIP will serve as a control to evaluate the imprinting effect.
-
II. PMPA Selective Extraction from Plasma using MISPE
This protocol outlines a general procedure for the selective extraction of PMPA from a plasma sample using a MISPE cartridge. Optimization of the volumes and solvent compositions may be necessary for specific applications.
Materials:
-
PMPA-imprinted polymer
-
Empty SPE cartridges (e.g., 1 mL or 3 mL)
-
Frits
-
SPE manifold
-
Plasma sample containing PMPA
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid or other pH-adjusting agent
-
Centrifuge
-
Vortex mixer
Procedure:
-
Cartridge Packing:
-
Place a frit at the bottom of an empty SPE cartridge.
-
Weigh a specific amount of the dry PMPA-imprinted polymer (e.g., 50-100 mg) and pack it into the cartridge.
-
Place another frit on top of the polymer bed to secure it.
-
-
Sample Pre-treatment:
-
Thaw the plasma sample to room temperature.
-
To precipitate proteins, add a precipitating agent like acetonitrile or methanol to the plasma sample (e.g., in a 3:1 ratio of solvent to plasma).
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
-
MISPE Procedure:
-
Conditioning: Condition the MISPE cartridge by passing 2-3 mL of methanol followed by 2-3 mL of water through the cartridge. This wets the polymer and prepares it for sample loading.
-
Loading: Apply the pre-treated plasma supernatant to the conditioned MISPE cartridge at a slow and steady flow rate (e.g., 0.5-1 mL/min).
-
Washing: Wash the cartridge with a specific volume of a weak solvent or a mixture of solvents (e.g., 1-2 mL of 5% methanol in water) to remove interfering substances that are non-specifically bound to the polymer. This step is crucial for achieving high selectivity.
-
Drying (Optional): Dry the cartridge by applying a vacuum or passing air through it for a few minutes to remove the washing solvent.
-
Elution: Elute the retained PMPA from the cartridge by passing a small volume of a strong solvent (e.g., 1-2 mL of methanol containing 2-5% acetic acid). The acidic modifier helps to disrupt the interactions between PMPA and the polymer's binding sites.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for subsequent analysis (e.g., by LC-MS/MS).
-
Mandatory Visualization
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Derivatization of Pinacolyl Methylphosphonic Acid (PMPA)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the derivatization efficiency of Pinacolyl methylphosphonic acid (PMPA) for analytical purposes, primarily gas chromatography-mass spectrometry (GC-MS).
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization of PMPA.
Issue 1: Low or No Derivatization Yield
-
Question: I am not seeing the expected peak for my derivatized PMPA, or the peak intensity is very low. What are the possible causes and solutions?
-
Answer: Low or no derivatization yield is a frequent problem. Here are the primary factors to investigate:
-
Moisture in the Sample: The presence of water is a major inhibitor for many derivatization reactions, especially silylation.[1] Water can react with the derivatizing agent, reducing its availability to react with PMPA, and can also hydrolyze the formed derivative.
-
Solution: Ensure your sample is completely dry before adding the derivatization reagent. This can be achieved by evaporation under a stream of nitrogen or by lyophilization.[1] For silylation reactions, adding a drying agent like anhydrous sodium sulfate (B86663) can be beneficial.[2]
-
-
Incomplete Reaction: The derivatization reaction may not have gone to completion.
-
Solution:
-
Optimize Reaction Time and Temperature: Many derivatization reactions require heating to proceed efficiently.[3] For example, silylation with BSTFA often requires heating at 60-80°C for 30-120 minutes.[3][4] Methylation with trimethylsilyldiazomethane (B103560) (TMSD) may require up to 90 minutes at room temperature for optimal yields. It is crucial to optimize these parameters for your specific method.
-
Increase Reagent Concentration: An insufficient amount of derivatizing agent is a common cause of incomplete reactions. A general guideline is to use a significant molar excess of the reagent. For silylating agents like BSTFA, a 2:1 molar ratio of reagent to active hydrogens is recommended as a starting point.
-
-
-
Improper Reagent Handling and Storage: Derivatization reagents are often sensitive to moisture and degradation.
-
Sample Matrix Effects: Components in your sample matrix (e.g., soil, biological fluids) can interfere with the derivatization process.
-
Solution: Sample cleanup prior to derivatization is critical. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction can help remove interfering substances.[6]
-
-
Issue 2: Poor Reproducibility
-
Question: My derivatization yields are inconsistent between samples. How can I improve reproducibility?
-
Answer: Inconsistent results often stem from small variations in the experimental procedure.
-
Standardize All Steps: Ensure that all parameters, including sample volume, reagent volume, reaction time, and temperature, are kept constant for all samples.
-
Automate When Possible: Using an autosampler for reagent addition can improve precision.
-
Control for Moisture: As mentioned above, even small amounts of moisture can significantly impact results. Implement a rigorous drying procedure for all samples and glassware.[1]
-
Use an Internal Standard: An internal standard that is structurally similar to PMPA but chromatographically resolved should be added to all samples and standards before derivatization. This will help to correct for variations in derivatization efficiency and injection volume.
-
Issue 3: Presence of Interfering Peaks in the Chromatogram
-
Question: I am observing extra peaks in my chromatogram that are interfering with the analysis of my derivatized PMPA. What could be the source of these peaks?
-
Answer: Interfering peaks can originate from several sources:
-
Reagent Byproducts: The derivatization reagent itself or its byproducts can sometimes be detected.
-
Solution: Check the chromatogram of a blank sample containing only the solvent and the derivatization reagent. If interfering peaks are present, it may be necessary to remove the excess reagent after derivatization, for example, by evaporation under nitrogen and redissolving the sample in a suitable solvent.[5]
-
-
Derivatization of Matrix Components: Other compounds in your sample matrix with active hydrogens (e.g., alcohols, other acids) can also be derivatized.
-
Solution: A more thorough sample cleanup procedure is required to remove these interfering compounds before derivatization.
-
-
Degradation of the Derivative: The derivatized PMPA may be unstable and degrade in the GC inlet or on the column.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization methods for PMPA?
A1: The most common derivatization methods for PMPA aim to increase its volatility and thermal stability for GC analysis. These include:
-
Silylation: This is a widely used technique where the acidic proton of the phosphonic acid is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[3][7] TBDMS derivatives are generally more stable than TMS derivatives.[7]
-
Methylation: This involves converting the phosphonic acid to its methyl ester. Reagents like diazomethane (B1218177), trimethylsilyldiazomethane (TMSD), and trimethyloxonium (B1219515) tetrafluoroborate (B81430) are used for this purpose.[8] TMSD is often preferred over diazomethane due to its lower toxicity and explosion hazard.
-
Benzylation: This method involves the formation of a benzyl (B1604629) ester. Benzyl trichloroacetimidates have been shown to be effective for this derivatization.[9]
-
Pentafluorobenzylation (PFB): Using pentafluorobenzyl bromide (PFBBr) can create derivatives that are highly sensitive for electron capture detection (ECD) or negative chemical ionization mass spectrometry (NCI-MS).[7]
Q2: How do I choose the right derivatization reagent?
A2: The choice of reagent depends on several factors:
-
Analytical Method: For GC-MS with electron ionization (EI), silylation and methylation are very common. For methods requiring higher sensitivity, such as GC-ECD or GC-NCI-MS, fluorinated derivatizing agents like PFBBr are a good choice.
-
Sample Matrix: If your sample contains compounds that may interfere with a particular derivatization reaction, you may need to choose an alternative reagent or implement a more rigorous cleanup.
-
Stability of the Derivative: TBDMS derivatives are more stable to hydrolysis than TMS derivatives, which can be an advantage if samples need to be stored before analysis.[7]
-
Safety and Handling: Reagents like diazomethane are highly toxic and explosive, requiring special handling procedures.[10] Safer alternatives like TMSD are often preferred.
Q3: Can I derivatize PMPA directly in a complex matrix like soil or water?
A3: While some methods for in-situ derivatization in soil have been reported, it is generally recommended to perform a sample extraction and cleanup prior to derivatization.[8] This is because matrix components can consume the derivatizing reagent, interfere with the reaction, and introduce contaminants into the analytical system.[6] For water samples, a pre-concentration step such as solid-phase extraction is often necessary.[11]
Q4: What are the optimal reaction conditions for silylation with BSTFA?
A4: The optimal conditions can vary depending on the specific application, but a common starting point for the silylation of PMPA with BSTFA is:
-
Reagent: BSTFA, often with 1% trimethylchlorosilane (TMCS) as a catalyst to increase reactivity.[2]
-
Solvent: Aprotic solvents like acetonitrile (B52724) or pyridine (B92270) are commonly used.
-
Temperature: 60-80°C.[3]
-
Time: 30-120 minutes.[3] It is highly recommended to optimize these parameters for your specific laboratory conditions and sample type to achieve the best results.
Quantitative Data Summary
The following tables summarize key quantitative data related to PMPA derivatization to aid in method selection and optimization.
Table 1: Comparison of Derivatization Reagent Performance
| Derivatization Reagent | Derivative Type | Typical Reaction Conditions | Advantages | Disadvantages |
| BSTFA (+/- 1% TMCS) | Trimethylsilyl (TMS) | 60-80°C, 30-120 min[3] | Widely used, readily available, volatile byproducts[4] | TMS derivatives can be moisture sensitive[7] |
| MTBSTFA | tert-Butyldimethylsilyl (TBDMS) | 60-80°C, 60 min | TBDMS derivatives are more stable than TMS[7] | Reagent is more expensive than BSTFA |
| Trimethylsilyldiazomethane (TMSD) | Methyl ester | Room temperature, < 90 min | Safer alternative to diazomethane, high yields | Requires the presence of methanol (B129727) for good yields[10] |
| Trimethyloxonium tetrafluoroborate | Methyl ester | Ambient temperature, < 30 min[8] | Rapid reaction, mild conditions[8] | Reagent is a solid and insoluble in some common solvents[8] |
| Benzyl trichloroacetimidate | Benzyl ester | 60°C, 4 hours[9] | Stable derivative, can be used under neutral or acidic conditions[9] | Longer reaction time compared to other methods |
| Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl (PFB) ester | 70°C, 1 hour (with base)[12] | High sensitivity for ECD and NCI-MS | Requires a base catalyst (e.g., diisopropylamine)[13] |
Table 2: Reported Detection Limits for Derivatized PMPA
| Analytical Method | Derivatization Method | Detection Limit | Reference |
| GC-ICPMS | TBDMS | < 5 pg on-column | [11] |
| GC-MS (EI) | Benzyl ester | 35 ng/mL (in soil matrix) | [9] |
| LC-MS/MS | Cationic Derivatization | 0.02–0.2 ng/mL | [12] |
Experimental Protocols
Protocol 1: Silylation of PMPA using BSTFA
-
Sample Preparation: Evaporate an aliquot of the sample extract containing PMPA to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 50 µL of a suitable solvent (e.g., anhydrous acetonitrile or pyridine) and 50 µL of BSTFA (with 1% TMCS) to the dried sample.
-
Reaction: Tightly cap the vial and heat at 70°C for 60 minutes.
-
Analysis: Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.
Protocol 2: Methylation of PMPA using Trimethylsilyldiazomethane (TMSD)
-
Sample Preparation: Transfer an aliquot of the sample extract into a vial and evaporate to dryness.
-
Reconstitution: Reconstitute the dried sample in a solvent mixture containing methanol (e.g., 100 µL of Toluene:Methanol 90:10 v/v).
-
Derivatization: Add an excess of 2.0 M TMSD in hexane. A yellow color should persist, indicating an excess of the reagent.
-
Reaction: Allow the reaction to proceed at room temperature for at least 60 minutes.
-
Quenching (Optional): If necessary, the excess TMSD can be quenched by the careful addition of a small amount of acetic acid.
-
Analysis: The sample is ready for GC-MS analysis.
Visualizations
Caption: General experimental workflow for the derivatization and analysis of PMPA.
Caption: Troubleshooting logic for low derivatization yield of PMPA.
References
- 1. researchgate.net [researchgate.net]
- 2. gcms.cz [gcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. web.gps.caltech.edu [web.gps.caltech.edu]
- 5. weber.hu [weber.hu]
- 6. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test (Journal Article) | OSTI.GOV [osti.gov]
- 7. Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist’s Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. Derivatization of organophosphorus nerve agent degradation products for gas chromatography with ICPMS and TOF-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids [agris.fao.org]
- 13. researchgate.net [researchgate.net]
Enhancing sensitivity of PMPA detection in low concentration samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of N-(Phosphonomethyl)iminodiacetic acid (PMPA), particularly in low-concentration samples.
Frequently Asked Questions (FAQs) & Troubleshooting
General Questions
Q1: Why is the sensitive detection of PMPA in biological samples challenging?
A1: PMPA is an extremely hydrophilic (water-loving) compound.[1] This property makes it difficult to retain on standard reverse-phase liquid chromatography (LC) columns and can lead to poor ionization efficiency in mass spectrometry (MS), complicating its detection and quantification at low levels.[1]
Troubleshooting: Low or No Signal
Q2: I am not detecting a PMPA signal, or it is extremely weak. What are the first steps in troubleshooting?
A2: A complete loss of signal typically points to a singular issue. A systematic approach is best:
-
Verify Instrument Function: First, confirm the LC-MS/MS system is functioning correctly. Prepare a fresh, simple standard of PMPA in solvent and inject it directly into the mass spectrometer (bypassing the LC column) to ensure the MS is detecting the analyte.[2] Check for a stable electrospray.[2]
-
Isolate the Problem: Determine if the issue lies with the sample extraction, the liquid chromatography (LC), or the mass spectrometry (MS).[2]
-
Check LC Conditions: Ensure the mobile phase pumps are primed and delivering the correct solvent composition. An air pocket in a pump can lead to a complete loss of chromatography and, therefore, no peaks.[2]
-
Review Sample Preparation: Errors during sample preparation, such as incomplete extraction or analyte loss, are common causes of poor signal.[3]
Q3: How can I optimize my LC-MS/MS parameters for maximum PMPA sensitivity?
A3: Optimizing the LC-MS/MS method is crucial for detecting trace amounts of PMPA.[4]
-
MS Source Optimization: Adjust source parameters like capillary voltage, source temperature, and nebulizing gas flows to achieve the maximum signal intensity for a PMPA standard.[5][6]
-
Tandem MS (MS/MS) Optimization:
-
Precursor/Product Ions: Determine the exact mass-to-charge ratio (m/z) for the PMPA precursor ion and its most abundant, specific product ions by infusing a standard solution.[5]
-
Collision Energy: Optimize the collision energy for each precursor-product ion transition (known as Multiple Reaction Monitoring or MRM) to produce the strongest signal.[4] It is standard practice to monitor at least two MRM transitions for each compound to ensure specificity.[4]
-
-
Chromatography Optimization: Develop a robust LC method to separate PMPA from matrix components that can interfere with ionization. This includes selecting an appropriate column and optimizing the mobile phase gradient and flow rate.[5][7]
Troubleshooting: Poor Chromatography & Reproducibility
Q4: My PMPA peak is broad, shows significant tailing, or has poor reproducibility. What could be the cause?
A4: Poor peak shape is often related to the hydrophilic nature of PMPA and its interaction with the analytical column and sample matrix.
-
Inadequate Chromatography: Standard C18 columns may not provide sufficient retention for PMPA. Consider alternative column chemistries designed for polar compounds, such as HILIC (Hydrophilic Interaction Liquid Chromatography) or columns with polar end-capping.
-
Matrix Effects: Co-eluting substances from the sample matrix (e.g., salts, lipids from plasma) can interfere with the chromatographic process and the ionization of PMPA.[5] Enhancing the sample cleanup procedure can mitigate these effects.[5]
-
Derivatization Issues: If using derivatization, incomplete or inconsistent reactions can lead to multiple derivative forms or unreacted PMPA, causing split or broad peaks. Ensure the derivatization protocol is followed precisely.[1]
Enhancing Sensitivity
Q5: Is chemical derivatization necessary for PMPA analysis, and how does it improve sensitivity?
A5: While not always mandatory, derivatization is a highly effective strategy for improving PMPA detection.[8] The process modifies PMPA's chemical structure to make it less polar (more hydrophobic).[1] This enhances its retention on reverse-phase LC columns, improves peak shape, and can increase ionization efficiency, leading to significantly better sensitivity.[1][8] One validated method involves converting PMPA into a nonpolar silyl (B83357) ester derivative using MTBSTFA (N-tert-butyldimethysilyl-N-methyltrifluoroacetamide).[1]
Q6: What sample preparation techniques can help concentrate PMPA and increase detection sensitivity?
A6: Effective sample preparation is critical for isolating PMPA from complex matrices and concentrating it to detectable levels.[9]
-
Protein Precipitation: For plasma or tissue homogenates, precipitating proteins (e.g., with methanol (B129727) or acetonitrile) is a necessary first step to clean the sample.[1][5]
-
Evaporation and Reconstitution: After initial extraction, the supernatant can be dried under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.[5][9] This effectively concentrates the analyte before injection.
-
Solid-Phase Extraction (SPE): SPE is a powerful technique that can selectively isolate PMPA from interfering matrix components while also concentrating it.[8][10]
Q7: What are common interfering substances that can affect PMPA quantification?
A7: Endogenous substances in biological samples are a primary source of interference.[11]
-
Lipids, Hemoglobin, Bilirubin (B190676): In plasma or serum samples, high levels of lipids (lipemia), hemoglobin from red blood cell lysis (hemolysis), or bilirubin (icterus) can interfere with analytical tests by scattering light or reacting with reagents.[11][12]
-
Matrix Components: Salts and other small molecules co-extracted from the sample can suppress or enhance the ionization of PMPA in the mass spectrometer's source, a phenomenon known as the matrix effect.[5] This can lead to inaccurate quantification. A robust chromatographic separation is key to resolving PMPA from these interferences.[5]
Quantitative Data Summary
The following tables summarize key validation parameters and example instrument settings for a sensitive PMPA detection method.
Table 1: Bioanalytical Method Validation Parameters for PMPA in Rat Plasma
| Parameter | Acceptance Criteria | Example Value | Citation |
|---|---|---|---|
| Lower Limit of Quantitation (LLOQ) | Signal-to-noise ratio ≥ 5; quantifiable with acceptable precision and accuracy. | 0.1 µg/mL | [1] |
| Linearity (Correlation Coefficient) | r² ≥ 0.99 | ≥ 0.99 | [5] |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | Met criteria | [5] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Not specified | [5] |
| Recovery | Consistent and reproducible across the concentration range. | Not specified |[5] |
Table 2: Example LC-MS/MS Parameters for PMPA Analysis
| Parameter | Setting | Citation |
|---|---|---|
| Liquid Chromatography | ||
| Column | C18 or other suitable for polar analytes | [13] |
| Mobile Phase A | Water with an additive (e.g., 20mM ammonium (B1175870) acetate) | [13] |
| Mobile Phase B | Methanol or Acetonitrile | [13] |
| Flow Rate | 0.3 - 1.0 mL/min | [13][14] |
| Injection Volume | 5 - 10 µL | [5] |
| Mass Spectrometry | ||
| Instrument | Triple Quadrupole Mass Spectrometer | [5] |
| Ionization Source | Electrospray Ionization (ESI) | [5] |
| Polarity | Negative or Positive (must be optimized) | [6] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |[4][5] |
Experimental Protocols
Protocol 1: Quantification of PMPA in Tissue Samples
This protocol is adapted from a validated method for PMPA quantification in rat tissues.[5]
-
Homogenization:
-
Protein Precipitation and Extraction:
-
Concentration (Optional but Recommended):
-
Analysis:
Protocol 2: Silyl Ester Derivatization of PMPA from Plasma
This protocol is based on a method used to derivatize 2-PMPA for improved analysis.[1]
-
Sample Preparation:
-
To 100 µL of plasma sample, add an internal standard and a protein precipitation agent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the proteins.
-
-
Evaporation:
-
Transfer an aliquot (e.g., 300 µL) of the supernatant to a clean glass test tube.
-
Evaporate the sample to dryness under nitrogen.
-
-
Derivatization Reaction:
-
To the dried residue, add the derivatizing reagent. For silylation, a solution of N-tert-butyldimethysilyl-N-methyltrifluoroacetamide (MTBSTFA) in a suitable solvent is used.[1]
-
Seal the tube and heat at a specified temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to allow the reaction to complete.
-
-
Analysis:
-
After cooling, the derivatized sample can be directly analyzed by GC-MS or LC-MS. The resulting derivative is nonpolar and chromatographs well on standard columns.[1]
-
Visualizations and Workflows
Caption: A troubleshooting workflow for diagnosing the cause of low or absent PMPA signals.
Caption: A step-by-step workflow for the preparation of tissue samples for PMPA analysis.
Caption: The logical relationship showing how derivatization improves PMPA's analytical properties.
References
- 1. Bioanalytical method for evaluating the pharmacokinetics of the GCP-II inhibitor 2-phosphonomethyl pentanedioic acid (2-PMPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Optimization of Data-Dependent Parameters for LC-MS/MS Protein Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. organomation.com [organomation.com]
- 10. Ion-pair solid-phase extractive derivatization of 4-alkylphenols with pentafluoropyridine for gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interference with clinical laboratory analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eclinpath.com [eclinpath.com]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. researchgate.net [researchgate.net]
- 15. resolvemass.ca [resolvemass.ca]
Technical Support Center: Minimizing Ion Suppression of Pinacolyl Methylphosphonic Acid in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of ion suppression when analyzing Pinacolyl methylphosphonic acid (PMPA) by mass spectrometry. The following information is designed to help you identify, troubleshoot, and minimize ion suppression to ensure accurate and reliable quantitative results.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during the analysis of PMPA that may be related to ion suppression.
Issue 1: Poor Signal Intensity or Complete Signal Loss for PMPA
Possible Cause: Significant ion suppression from co-eluting matrix components. This is a common problem in complex matrices like plasma, urine, and soil, where endogenous substances can interfere with the ionization of PMPA.
Troubleshooting Steps:
-
Verify Instrument Performance:
-
Analyze a PMPA standard in a clean solvent (e.g., methanol/water) to ensure the instrument is performing optimally.
-
If the signal is strong in a clean solvent but weak or absent in a matrix, ion suppression is highly likely.
-
-
Evaluate Matrix Effects:
-
Post-Column Infusion (PCI): This is a qualitative method to identify regions of ion suppression in your chromatogram.[1] Infuse a constant flow of a PMPA standard solution into the eluent stream after the analytical column and inject a blank matrix extract. Dips in the baseline signal indicate retention times where co-eluting compounds cause ion suppression.
-
Post-Extraction Spike: This quantitative method assesses the extent of ion suppression.[1] Compare the peak area of PMPA in a clean solvent to the peak area of PMPA spiked into an extracted blank matrix at the same concentration. The matrix effect can be calculated as: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100 A value below 100% indicates ion suppression.
-
-
Optimize Sample Preparation:
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering matrix components.[2] For a polar analyte like PMPA, a mixed-mode or a hydrophilic-lipophilic balanced (HLB) sorbent can be effective.
-
Liquid-Liquid Extraction (LLE): LLE can also be used to clean up samples, though it may be less efficient for highly polar compounds like PMPA.
-
Phospholipid Removal: In biological matrices, phospholipids (B1166683) are a major source of ion suppression.[3] Consider using specialized phospholipid removal plates or cartridges.
-
-
Modify Chromatographic Conditions:
-
Change Column Chemistry: If using reversed-phase chromatography, consider switching to a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is better suited for retaining and separating highly polar compounds like PMPA.[4][5][6]
-
Adjust Mobile Phase: Optimize the mobile phase composition and gradient to achieve better separation of PMPA from interfering matrix components.
-
Use a Diverter Valve: Divert the flow to waste during the elution of highly unretained and highly retained matrix components to prevent them from entering the mass spectrometer.
-
-
Consider Derivatization:
-
Chemical derivatization can significantly improve the chromatographic behavior and ionization efficiency of PMPA, moving it away from the region of early eluting interferences. Silylation (e.g., with BSTFA) or benzylation are effective derivatization strategies for PMPA, particularly for GC-MS analysis.[7]
-
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause: This can be caused by a variety of factors, including secondary interactions with the column, column overload, or issues with the injection solvent.
Troubleshooting Steps:
-
Check for Column Overload:
-
Inject a series of decreasing concentrations of your PMPA standard. If the peak shape improves at lower concentrations, you may be overloading the column.
-
-
Evaluate Injection Solvent:
-
The injection solvent should be of similar or weaker strength than the initial mobile phase to avoid peak distortion. Dissolving your sample in a solvent much stronger than the mobile phase can lead to poor peak shape.
-
-
Assess Column Health:
-
A blocked column frit or a void in the column bed can cause peak splitting or tailing for all analytes.[8] Backflushing the column or replacing it may be necessary.
-
-
Consider Mobile Phase pH:
-
For ionizable compounds like PMPA, the pH of the mobile phase can significantly impact peak shape. Ensure the pH is appropriate for the column and the analyte.
-
Issue 3: Inconsistent or Irreproducible Results
Possible Cause: Variable matrix effects between samples or carryover from previous injections.
Troubleshooting Steps:
-
Implement a Robust Sample Preparation Method:
-
A consistent and effective sample preparation method, such as SPE, is crucial to minimize sample-to-sample variability in matrix effects.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
A SIL-IS is the most effective way to compensate for variable ion suppression. Since the SIL-IS has nearly identical physicochemical properties to PMPA, it will be affected by the matrix in the same way, allowing for accurate and precise quantification.
-
-
Check for Carryover:
-
Inject a blank solvent after a high-concentration sample to check for carryover. If carryover is observed, optimize the injector wash method.
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for PMPA analysis?
A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of the analyte of interest (PMPA) is reduced by the presence of co-eluting compounds from the sample matrix.[1][9] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and poor reproducibility. PMPA is a highly polar compound and is often poorly retained on traditional reversed-phase columns, causing it to elute in the same region as many other polar matrix components, making it particularly susceptible to ion suppression.
Q2: What are the most common sources of ion suppression for PMPA?
A2: The most common sources of ion suppression are endogenous components of the sample matrix. In biological samples like plasma and urine, these include salts, phospholipids, and other polar metabolites.[10][11] In environmental samples like soil, humic substances and other organic matter can cause significant ion suppression.
Q3: How can I improve the retention of PMPA on my LC column to move it away from interfering peaks?
A3: To improve the retention of the highly polar PMPA, consider the following:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds and are often a better choice than traditional C18 columns for PMPA analysis.[4][5][6]
-
Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can increase the retention of PMPA on a reversed-phase column. However, be aware that ion-pairing reagents themselves can sometimes cause ion suppression and may require a dedicated LC system.
-
Porous Graphitic Carbon (PGC) Columns: PGC columns offer a different selectivity and can be effective for retaining polar compounds.
Q4: Is derivatization a good strategy to minimize ion suppression for PMPA?
A4: Yes, derivatization can be a very effective strategy.[12][13] By chemically modifying PMPA to make it less polar, you can improve its retention on reversed-phase columns, moving it away from the early-eluting, polar interferences. Derivatization also often improves ionization efficiency, leading to a significant increase in signal intensity.[12] Common derivatization approaches for phosphonic acids include silylation and benzylation.[7]
Q5: When should I use Solid-Phase Extraction (SPE) versus Liquid-Liquid Extraction (LLE) for PMPA sample preparation?
A5: For a highly polar analyte like PMPA, SPE is generally more effective than LLE.[5] SPE sorbents can be chosen to specifically retain and elute PMPA while washing away a larger portion of the interfering matrix components. LLE is often less efficient at extracting highly polar compounds from aqueous matrices.
Data Presentation
The following tables summarize the impact of different analytical strategies on the analysis of PMPA and related compounds.
Table 1: Comparison of Matrix Effects for Different Sample Preparation Techniques.
| Analyte | Sample Matrix | Sample Preparation Method | Matrix Effect (%) | Reference |
| THC-COOH | Urine | SPE | < 15% Suppression | [4] |
| THC-COOH | Plasma | SPE | < 20% Suppression | [4] |
| Various Drugs | Plasma | LLE | Analyte Dependent | [14] |
| Various Drugs | Plasma | SPE | Analyte Dependent | [14] |
Note: Specific quantitative data for PMPA was not available in the searched literature. The data presented is for other analytes and illustrates the general effectiveness of different sample preparation methods.
Table 2: Impact of Derivatization on Signal Enhancement.
| Analyte Class | Derivatization Reagent | Signal Enhancement Factor | Reference |
| Vitamin D Metabolites | Amplifex | 3 to 295-fold | [15] |
| Neutral Steroids | Various | Varies | [12] |
| Catecholamines | Propionic Anhydride | 4 to 30-fold | [16] |
Experimental Protocols
Protocol 1: Post-Column Infusion for a Qualitative Assessment of Ion Suppression
This protocol allows for the identification of regions in the chromatogram where ion suppression occurs.
-
Prepare a PMPA Infusion Solution: Prepare a solution of PMPA in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a concentration that provides a stable and moderate signal on your mass spectrometer.
-
Set up the Infusion: Use a syringe pump to deliver the PMPA solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream. This is done using a T-fitting placed between the analytical column and the mass spectrometer's ion source.
-
Equilibrate the System: Start the infusion and allow the mass spectrometer signal for PMPA to stabilize, creating a raised, stable baseline.
-
Inject a Blank Matrix Extract: Inject a sample of your extracted blank matrix (that does not contain PMPA).
-
Monitor the Signal: Monitor the signal of the infused PMPA throughout the chromatographic run. Any significant drop in the baseline indicates a region of ion suppression caused by co-eluting matrix components.
Protocol 2: Derivatization of PMPA with a Silylating Agent (for GC-MS)
This protocol is adapted from methods used for the derivatization of phosphonic acids for GC-MS analysis.
-
Sample Preparation: Evaporate an aliquot of your sample extract containing PMPA to dryness under a stream of nitrogen.
-
Derivatization Reaction:
-
Add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to the dried sample residue.
-
Add 50 µL of a suitable solvent like acetonitrile.
-
Cap the vial tightly and heat at 80°C for 60-120 minutes.
-
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
Visualizations
Caption: Troubleshooting workflow for poor PMPA signal intensity.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ingenieria-analitica.com [ingenieria-analitica.com]
- 3. littlemsandsailing.com [littlemsandsailing.com]
- 4. Systematic Comparison of Reverse Phase and Hydrophilic Interaction Liquid Chromatography Platforms for the Analysis of N-linked Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. agilent.com [agilent.com]
- 7. academic.oup.com [academic.oup.com]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. longdom.org [longdom.org]
- 10. [PDF] Ion suppression in mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Derivatization methods for quantitative bioanalysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Solid-Phase Extraction (SPE) for PMPA Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solid-phase extraction (SPE) recovery of Tenofovir (B777) (PMPA).
Troubleshooting Guide
This guide addresses common issues encountered during the SPE of PMPA, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is my PMPA recovery consistently low?
Low recovery is a frequent challenge in SPE. Several factors related to the analyte, sorbent, and solvents can contribute to this issue.[1][2][3] A systematic evaluation of each step in your protocol is crucial for identifying the source of analyte loss.[3][4]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate Sorbent Choice | PMPA is a polar, negatively charged molecule. Ensure you are using a sorbent with a suitable retention mechanism, such as a mixed-mode cation-exchange or a hydrophilic-lipophilic balance (HLB) sorbent.[1][2][5] If using reversed-phase (e.g., C8, C18), ensure the sample pH is adjusted to neutralize PMPA for adequate retention.[2][6] |
| Suboptimal Sample pH | The pH of the sample significantly impacts the ionization state of PMPA and its interaction with the sorbent.[2][6] For reversed-phase SPE, adjust the sample pH to be below the pKa of the phosphonate (B1237965) group to ensure it is protonated and retained. For ion-exchange, the pH should be adjusted to ensure the analyte is charged and can interact with the sorbent.[6][7] |
| Inefficient Elution | The elution solvent may not be strong enough to disrupt the interaction between PMPA and the sorbent.[1][7] Increase the organic content or use a stronger eluting solvent.[1][7] For ion-exchange sorbents, adjusting the pH or ionic strength of the elution solvent can improve recovery.[6] Consider increasing the elution volume in increments to ensure complete elution.[1] |
| Sample Overload | Exceeding the binding capacity of the SPE cartridge will lead to analyte breakthrough during the loading step.[2][7] Try reducing the sample volume or using a cartridge with a larger sorbent mass.[7] |
| High Flow Rate | A fast flow rate during sample loading can prevent efficient interaction between PMPA and the sorbent, leading to poor retention.[1][2] A slow and consistent flow rate of approximately 1-2 mL/min is generally recommended for sample loading.[1] For elution, a slower flow rate can also improve recovery by allowing sufficient time for the solvent to interact with the analyte and sorbent.[8] |
| Premature Cartridge Drying | Allowing the sorbent bed to dry out after conditioning and before sample loading can significantly reduce recovery.[1][7] Ensure the sorbent bed remains wetted throughout the conditioning and equilibration steps.[1][9] |
Question 2: My PMPA recovery is inconsistent and not reproducible. What could be the cause?
Poor reproducibility can stem from variability in the SPE procedure or issues with the analytical system itself.[3][4]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inconsistent Flow Rates | Variations in flow rates between samples can lead to inconsistent retention and elution.[1] Use an automated SPE system or a vacuum manifold with flow control to ensure consistent flow rates. |
| Cartridge Variability | Differences in packing density between SPE cartridges can affect flow rates and recovery.[1] If manually packing cartridges, ensure a consistent packing method. When using commercial cartridges, consider lot-to-lot variability. |
| Incomplete Equilibration | Failure to properly equilibrate the sorbent to the conditions of the sample matrix can lead to variable retention.[10] Ensure the equilibration solvent is similar in composition to the sample solvent. |
| Matrix Effects | Components in the sample matrix (e.g., plasma, urine) can interfere with the binding of PMPA to the sorbent or co-elute with the analyte, causing ion suppression or enhancement in the detector.[2] Optimize the wash steps to remove interferences without eluting the analyte.[6] This can be achieved by using a wash solvent that is strong enough to remove impurities but not PMPA.[4][6] |
| Analyte Instability | PMPA may be unstable in the sample matrix or during the extraction process.[3] Ensure proper sample storage and handling. Investigate the stability of PMPA under your specific extraction conditions. |
Frequently Asked Questions (FAQs)
Q1: What is a typical recovery rate for PMPA using SPE?
Published methods have reported varying recovery rates for PMPA, which are dependent on the specific SPE protocol and matrix. For example, one study using a C18 reversed-phase column for PMPA extraction from human plasma reported an absolute extraction recovery of 97.4% ± 2.5%.[11] Another study utilizing a different SPE method with LC-MS for plasma samples reported a mean recovery of 46.5% with a relative standard deviation of 8.8%.[12] These values highlight the importance of optimizing the SPE method for your specific application to achieve high and reproducible recoveries.
Q2: How do I choose the right SPE sorbent for PMPA?
The choice of sorbent depends on the physicochemical properties of PMPA and the nature of the sample matrix.[1][2] PMPA is a polar molecule containing a phosphonate group, which is negatively charged at physiological pH.
-
Mixed-Mode Cation Exchange (MCX): This type of sorbent has both reversed-phase and strong cation-exchange properties. It can effectively retain PMPA through ionic interactions.
-
Hydrophilic-Lipophilic Balance (HLB): These sorbents are suitable for a wide range of analytes, including polar compounds like PMPA.
-
Reversed-Phase (C8 or C18): While less selective for polar compounds, reversed-phase sorbents can be used for PMPA extraction if the sample pH is adjusted to suppress the ionization of the phosphonate group, thereby increasing its retention on the nonpolar sorbent.[6][11]
Q3: What are the key steps in a generic SPE protocol for PMPA?
A typical SPE procedure involves four main steps: conditioning, loading, washing, and elution.[10]
-
Conditioning: The sorbent is wetted and activated with an organic solvent (e.g., methanol), followed by an aqueous solution to prepare it for sample loading.[9][10]
-
Loading: The pre-treated sample containing PMPA is passed through the cartridge at a controlled flow rate to allow for retention of the analyte.[10]
-
Washing: The cartridge is washed with a solvent that removes interfering compounds from the matrix without eluting the PMPA.[10]
-
Elution: A solvent strong enough to disrupt the interaction between PMPA and the sorbent is used to elute the analyte from the cartridge.[10]
Experimental Protocols & Data
Table 1: Example SPE Protocols for PMPA from Human Plasma
| Parameter | Protocol 1[11] | Protocol 2[12] |
| SPE Sorbent | C18 | Not Specified |
| Sample Pre-treatment | 200 µL plasma | Plasma |
| Conditioning | Not Specified | Not Specified |
| Loading | Pre-treated plasma | Plasma sample |
| Washing | Not Specified | Not Specified |
| Elution | Not Specified | Gradient (acetonitrile and water with formic acid 0.05%) |
| Analytical Method | HPLC-UV | LC-MS |
| Mean Recovery | 97.4% (± 2.5%) | 46.5% (RSD: 8.8%) |
Note: The provided protocols are examples and may require optimization for your specific application.
Visualizations
The following diagrams illustrate key workflows and decision-making processes for optimizing PMPA SPE recovery.
Caption: Troubleshooting workflow for low PMPA recovery.
Caption: General workflow for SPE method development.
References
- 1. welch-us.com [welch-us.com]
- 2. specartridge.com [specartridge.com]
- 3. hawach.com [hawach.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. SPE Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. promochrom.com [promochrom.com]
- 9. gilsoncn.com [gilsoncn.com]
- 10. agilent.com [agilent.com]
- 11. Quantification of tenofovir in human plasma by solid-phase extraction and high-performance liquid chromatography coupled with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] A new assay based on solid-phase extraction procedure with LC-MS to measure plasmatic concentrations of tenofovir and emtricitabine in HIV infected patients. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Pinacolyl Methylphosphonic Acid (PMPA) Sample Integrity
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Pinacolyl methylphosphonic acid (PMPA) during sample storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve potential issues related to PMPA sample stability.
| Question | Possible Causes | Recommended Solutions |
| Why are my PMPA concentrations lower than expected in stored samples? | 1. Temperature Degradation: PMPA can degrade at ambient temperatures over time.[1] 2. pH-Mediated Hydrolysis: While stable under neutral and acidic conditions, prolonged exposure to strongly alkaline conditions may promote hydrolysis. 3. Photodegradation: Exposure to UV light can induce degradation of phosphonates. 4. Adsorption to Container: PMPA may adsorb to the surface of certain plastics or glass, reducing the concentration in the solution. | 1. Temperature Control: Immediately after collection, cool samples to 2-8°C and freeze at ≤ -20°C for short-term storage or ≤ -70°C for long-term storage.[1] 2. pH Adjustment: For aqueous samples, consider adjusting the pH to a neutral or slightly acidic range (pH 4-7) if they are expected to be alkaline. 3. Light Protection: Store samples in amber vials or wrap containers in aluminum foil to protect from light. 4. Container Selection: Use polypropylene (B1209903) or borosilicate glass containers. For highly sensitive analyses, consider using low-adsorption tubes. |
| I see unexpected peaks in my chromatogram after storing my PMPA samples. What could they be? | 1. Further Degradation: PMPA can hydrolyze to methylphosphonic acid (MPA) under certain conditions. 2. Matrix Effects: Components of the sample matrix (e.g., biological fluids, soil extracts) may degrade and interfere with the analysis. | 1. Confirm Degradant Identity: If possible, use a certified reference standard of MPA to confirm its presence. Review storage conditions to identify potential causes of hydrolysis. 2. Optimize Sample Cleanup: Employ solid-phase extraction (SPE) or other sample preparation techniques to remove interfering matrix components before analysis. |
| My results are inconsistent between different batches of samples. What could be the cause? | 1. Inconsistent Storage Conditions: Variations in storage temperature, light exposure, or time before freezing can lead to different levels of degradation. 2. Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to degradation.[1] 3. Variable Sample pH: If the pH of the samples varies significantly, this could affect PMPA stability. | 1. Standardize Protocols: Ensure all samples are handled and stored under identical conditions. Use a temperature-controlled environment for all processing steps. 2. Aliquot Samples: Upon collection, divide samples into smaller aliquots to avoid multiple freeze-thaw cycles. 3. Measure and Adjust pH: For aqueous samples, measure the pH upon collection and adjust if necessary to a consistent, stable range. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for PMPA?
PMPA is the primary hydrolysis product of the nerve agent soman.[2] While relatively stable, under certain conditions such as high pH or temperature, it can further hydrolyze to methylphosphonic acid (MPA).
Q2: How stable is PMPA at room temperature?
PMPA is stable for at least 24 hours at 23°C in a biological matrix.[1] However, for longer-term storage, refrigeration or freezing is highly recommended to prevent degradation.
Q3: What is the optimal temperature for long-term storage of PMPA samples?
For long-term storage (e.g., 30 days or more), it is recommended to store PMPA samples at -40°C or below.[1]
Q4: Does pH affect the stability of PMPA?
Yes, pH can influence the stability of PMPA. It is a moderately strong acid with a pKa between 2.06 and 2.21.[2] While stable in neutral and acidic conditions, it may be more susceptible to degradation under strongly alkaline conditions.
Q5: Should I be concerned about PMPA adsorbing to my sample containers?
Adsorption to container surfaces can be a concern for many analytes, including organophosphorus compounds. To minimize this risk, it is recommended to use polypropylene or borosilicate glass containers. For trace-level analysis, specialized low-adsorption vials may be beneficial.
Q6: Are there any recommended preservatives for PMPA in aqueous samples?
While specific preservatives for PMPA are not extensively documented, for general preservation of organic analytes in water, acidification to a pH < 2 with an acid that does not interfere with the analysis (e.g., sulfuric or hydrochloric acid) is a common practice. However, the stability of PMPA in acidic conditions should be verified for your specific analytical method.
Q7: How many freeze-thaw cycles can a PMPA sample withstand?
Studies have shown that PMPA is stable for at least three freeze-thaw cycles without significant degradation.[1] To minimize the potential for degradation, it is best practice to aliquot samples into smaller volumes before freezing.
Quantitative Data Summary
The following table summarizes the known stability of this compound under various storage conditions.
| Storage Condition | Duration | Matrix | Stability | Reference |
| 23°C (Room Temperature) | 24 hours | Zebrafish tissue homogenate | Stable (deviation < ±15%) | [1] |
| -40°C | 30 days | Zebrafish tissue homogenate | Stable (deviation < ±15%) | [1] |
| Three Freeze-Thaw Cycles | - | Zebrafish tissue homogenate | Stable (deviation < ±15%) | [1] |
Experimental Protocols
Below are detailed protocols for the collection and storage of various sample types to ensure the stability of PMPA.
Protocol 1: Collection and Storage of Urine Samples
-
Container: Use a sterile, polypropylene container.
-
Collection: Collect a mid-stream urine sample.
-
Initial Handling: Immediately after collection, cool the sample to 2-8°C.
-
pH Measurement (Optional but Recommended): Measure the pH of the urine. If the pH is > 8, consider adjusting to a neutral pH using a suitable buffer, being mindful of potential interferences with your analytical method.
-
Storage:
-
Short-term (up to 7 days): Store at 2-8°C.
-
Long-term: Freeze at ≤ -20°C. For extended storage, ≤ -70°C is preferable.
-
-
Transport: Ship samples on cold packs or dry ice to maintain the recommended temperature.
Protocol 2: Collection and Storage of Plasma Samples
-
Collection Tube: Collect whole blood in a tube containing an anticoagulant (e.g., EDTA).
-
Processing:
-
Centrifuge the blood sample according to the tube manufacturer's instructions to separate the plasma. This should be done as soon as possible after collection.
-
Carefully transfer the plasma to a clean, labeled polypropylene cryovial.
-
-
Storage:
-
Short-term (up to 24 hours): Store at 2-8°C.
-
Long-term: Immediately freeze at ≤ -70°C.
-
-
Freeze-Thaw: Avoid multiple freeze-thaw cycles by storing plasma in single-use aliquots.
Protocol 3: Collection and Storage of Water Samples
-
Container: Use a clean borosilicate glass or polypropylene bottle.
-
Rinsing: Rinse the container three times with the sample water before collecting the final sample.
-
Collection: Collect the water sample, leaving a small headspace to allow for expansion if freezing.
-
Preservation:
-
Protect the sample from light by using an amber bottle or wrapping it in aluminum foil.
-
Cool the sample to ≤ 6°C immediately after collection.
-
-
Storage:
-
Short-term: Store at ≤ 6°C.
-
Long-term: Freeze at ≤ -20°C.
-
-
Holding Time: Analyze the sample as soon as possible after collection.
Protocol 4: Collection and Storage of Soil Samples
-
Container: Use a clean glass jar with a PTFE-lined lid or a polypropylene container.
-
Collection: Collect the soil sample using a clean stainless steel trowel or corer.
-
Initial Handling: Remove any large stones or organic debris. Homogenize the sample if a composite sample is required.
-
Storage:
-
Short-term: Store at 2-8°C in a sealed container to maintain moisture content.
-
Long-term: Freeze at ≤ -20°C.
-
-
Drying: If the analysis requires a dry sample, air-dry the soil in a well-ventilated area away from direct sunlight and contaminants, or freeze-dry the sample.
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating sources of this compound degradation in stored samples.
Caption: Key factors influencing the stability of this compound during sample storage.
References
Technical Support Center: Resolving Isomeric Interferences in PMPA Analysis
Welcome to the technical support center for the analysis of Pinacolyl Methylphosphonic Acid (PMPA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the analysis of PMPA, with a specific focus on resolving its isomeric interferences.
Frequently Asked Questions (FAQs)
Q1: What is PMPA and why is its isomer-specific analysis important?
A1: this compound (PMPA) is the primary and persistent hydrolysis product of the G-series nerve agent Soman (GD).[1] Its detection in environmental or biological samples is a key indicator of Soman exposure. Soman itself has four stereoisomers due to two chiral centers. These precursors hydrolyze into corresponding PMPA enantiomers. Different isomers can exhibit varying toxicological properties and degradation rates, making isomer-specific analysis crucial for accurate risk assessment, forensic investigation, and verification of the Chemical Weapons Convention (CWC).[2]
Q2: What are the main analytical challenges in PMPA analysis?
A2: The primary challenges in PMPA analysis stem from:
-
High Polarity and Low Volatility: PMPA is a polar, nonvolatile compound, making it unsuitable for direct analysis by Gas Chromatography (GC).[3]
-
Isomeric Interferences: PMPA exists as a pair of enantiomers (R)-PMPA and (S)-PMPA. These isomers have identical physical and chemical properties in an achiral environment, leading to co-elution in standard chromatographic systems.[4][5]
-
Identical Mass Spectra: Isomers produce identical or very similar mass spectra under typical electron ionization (EI) and electrospray ionization (ESI) conditions, making their differentiation by mass spectrometry alone impossible without prior separation.[6]
Q3: What are the primary analytical techniques for resolving PMPA isomers?
A3: The two main strategies involve either Gas Chromatography-Mass Spectrometry (GC-MS) after a chemical modification step, or Liquid Chromatography-Mass Spectrometry (LC-MS) with specialized columns.
-
GC-MS with Derivatization: This is a common approach where the polar PMPA molecule is chemically modified to create a more volatile and thermally stable derivative suitable for GC analysis.[7][8] Chiral separation can be achieved by using a chiral derivatizing agent to form diastereomers or by using a chiral GC column.[9]
-
LC-MS/MS with Chiral Chromatography: This method allows for the direct analysis of PMPA in aqueous samples with minimal preparation.[1] Separation of enantiomers is achieved using a Chiral Stationary Phase (CSP) in the HPLC column.[10][11] Tandem MS (MS/MS) provides high selectivity and sensitivity for detection.
Troubleshooting Guide: Common Issues and Solutions
This guide provides solutions to specific problems you may encounter during your experiments.
Problem: I see a single, possibly broad or asymmetrical peak in my chromatogram, but I suspect co-eluting PMPA isomers.
-
Initial Assessment:
-
Confirm Co-elution: If using a mass spectrometer, examine the mass spectra across the peak (beginning, apex, and end). While isomers have similar spectra, subtle changes in ion ratios might indicate impurity.[12] A peak "shoulder" is a strong visual indicator of co-elution.[13][14]
-
Review Your Method: Are you using a standard (achiral) GC or LC column? If so, you will not be able to separate enantiomers. Enantiomeric separation requires a chiral component in the system (e.g., a chiral column).[5]
-
-
Solutions:
-
For LC users: Switch to a Chiral Stationary Phase (CSP) column. Polysaccharide-based CSPs are widely effective for a broad range of chiral compounds.[11]
-
For GC users: You have two main options:
-
Use a Chiral GC Column: After derivatization, use a column with a chiral stationary phase (e.g., derivatized cyclodextrins) to separate the enantiomeric derivatives.[9]
-
Use a Chiral Derivatizing Agent: This indirect method involves reacting your PMPA sample with a pure chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral GC column.
-
-
Problem: My PMPA analysis by GC-MS is suffering from poor peak shape and low signal intensity.
-
Initial Assessment:
-
Check for Derivatization Efficiency: PMPA is not amenable to direct GC analysis. Incomplete derivatization is a common cause of poor chromatography for polar analytes.[8] This leads to tailing peaks as the underivatized acid interacts strongly with active sites in the GC system.
-
System Activity: Check for active sites in your GC inlet (liner, seals) or the column itself. These can cause adsorption of your derivatized analyte.[12]
-
-
Solutions:
-
Optimize Derivatization: Ensure your sample is completely dry, as silylation reagents are sensitive to moisture.[8] Optimize the reaction time and temperature according to the protocol.
-
Perform Inlet Maintenance: Regularly replace the injector liner, septum, and seals. Using a deactivated liner can significantly reduce analyte adsorption.[12]
-
Condition Your Column: Before analysis, condition the GC column according to the manufacturer's instructions to remove contaminants and ensure an inert surface.
-
Problem: My retention times are shifting between runs on my chiral HPLC column.
-
Initial Assessment:
-
Column Equilibration: Chiral columns can be very sensitive to mobile phase composition and require longer equilibration times than standard reversed-phase columns.[15]
-
Mobile Phase Composition: Small variations in the mobile phase, especially the percentage of organic modifier or additive concentration, can lead to significant shifts in retention time.[11][15]
-
Temperature Fluctuation: Column temperature is a critical parameter in chiral separations. Inconsistent temperature control can cause retention time drift and even affect the separation selectivity.[11]
-
-
Solutions:
-
Ensure Thorough Equilibration: After changing the mobile phase or re-installing the column, flush it with at least 20-30 column volumes of the mobile phase before starting your analysis.
-
Use a Thermostatted Column Compartment: Maintain a constant and consistent column temperature (e.g., 25 °C) to ensure reproducible retention times.
-
Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and ensure accurate measurements of all components.
-
Quantitative Data and Method Parameters
Table 1: Comparison of Analytical Approaches for PMPA Isomer Resolution
| Parameter | GC-MS with Derivatization | LC-MS/MS with Chiral Column |
| Principle | Volatilization of TMS-derivatives, separation on a standard or chiral column. | Direct analysis, separation of enantiomers on a Chiral Stationary Phase (CSP). |
| Sample Prep | Requires extraction, drying, and chemical derivatization (e.g., silylation).[7] | Minimal; often "dilute-and-shoot" for aqueous samples after filtration.[1] |
| Pros | High chromatographic efficiency; established methods for similar compounds. | High selectivity and sensitivity (MS/MS); handles aqueous samples easily; no derivatization needed. |
| Cons | Labor-intensive sample prep; derivatization can introduce variability; potential for thermal degradation. | Chiral columns can be expensive and sensitive to matrix effects; requires careful method development. |
| Typical LOD | < 5 pg on-column[7] | 0.02 ng/g in soil[16] |
Table 2: Example GC-MS and LC-MS/MS Parameters
(Note: These are representative parameters and require optimization for specific instrumentation and applications.)
| Parameter | GC-MS (Post-Derivatization) | LC-MS/MS (Chiral Separation) |
| Column | Standard: DB-5ms (30m x 0.25mm, 0.25µm) Chiral: CP-ChiraSil-DEX CB | Polysaccharide-based CSP (e.g., Astec Cellulose DMP, Chiralpak series) |
| Carrier Gas / Mobile Phase | Helium, 1.2 mL/min | A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile |
| Oven Program / Gradient | 80°C (1 min), ramp 10°C/min to 280°C | 5% B to 95% B over 15 min |
| Injection Mode | Splitless | 5 µL injection volume |
| Ionization Mode | Electron Ionization (EI) | Negative Electrospray (ESI-) |
| MS Acquisition | Scan or Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) |
| Example MRM Transition | N/A (SIM on characteristic fragments) | [M-H]⁻ → m/z 95 (CH₃PO₃H⁻) or m/z 79 (PO₃⁻) |
| Characteristic EI Fragments (TMS-PMPA) | m/z 237 ([M-15]⁺), m/z 195, m/z 57 | N/A |
Experimental Protocols
Protocol 1: GC-MS Analysis of PMPA via Silylation Derivatization
This protocol describes the conversion of PMPA to its more volatile trimethylsilyl (B98337) (TMS) derivative for GC-MS analysis.[7]
-
Sample Preparation (Aqueous Sample):
-
Take 1 mL of the aqueous sample and adjust the pH to < 2 with HCl.
-
Perform a liquid-liquid extraction twice with 2 mL of diethyl ether.
-
Combine the organic layers and evaporate to complete dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dry residue, add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% t-BDMCS and 50 µL of pyridine (B92270) (catalyst).
-
Cap the vial tightly and heat at 70°C for 1 hour.
-
Cool the vial to room temperature. The sample is now ready for GC-MS injection.
-
-
GC-MS Conditions:
-
GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector: 250°C, splitless mode.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature 80°C, hold for 1 min, then ramp at 10°C/min to 280°C and hold for 5 min.
-
MS Conditions: EI mode at 70 eV. Scan from m/z 50 to 400. For higher sensitivity, use SIM on characteristic ions of the PMPA derivative.
-
Protocol 2: Chiral LC-MS/MS for Direct PMPA Enantiomer Separation
This protocol outlines a direct method for separating PMPA enantiomers without derivatization.
-
Sample Preparation:
-
For water samples, filter through a 0.22 µm syringe filter.
-
For soil samples, perform a liquid extraction with deionized water, concentrate the extract, and filter.[16]
-
Dilute the filtered sample with the initial mobile phase if necessary.
-
-
LC-MS/MS Conditions:
-
LC Column: Astec® CHIROBIOTIC® V2, 15 cm x 2.1 mm, 5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Methanol.
-
Gradient: 0-2 min (5% B), 2-12 min (5% to 90% B), 12-15 min (90% B), 15.1-18 min (5% B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
MS Conditions (Triple Quadrupole):
-
Ionization: ESI Negative.
-
Capillary Voltage: -3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
MRM Transition: Precursor ion (PMPA [M-H]⁻) m/z 179 → Product ion m/z 95 (CH₃PO₃H⁻). Dwell time: 100 ms.
-
-
Visualizations: Workflows and Logic Diagrams
Caption: General workflow for PMPA isomer analysis.
Caption: Troubleshooting flowchart for co-eluting isomers.
References
- 1. waters.com [waters.com]
- 2. Isomer-specific analysis of nonylphenol and their transformation products in environment: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Gas Phase Chiral Separations By Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Derivatization of organophosphorus nerve agent degradation products for gas chromatography with ICPMS and TOF-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. azom.com [azom.com]
- 10. eijppr.com [eijppr.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Determination of methylphosphonic acid and alkyl methylphosphonic acid esters in soils by liquid chromatography-high-resolution mass spectrometry (LC-HRMS) | Vokuev | Industrial laboratory. Diagnostics of materials [zldm.ru]
Technical Support Center: Pinacolyl Methylphosphonic Acid (PMPA) Quantification
Welcome to the technical support center for the analysis of Pinacolyl methylphosphonic acid (PMPA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in PMPA method validation and quantification.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PMPA) and why is its quantification important?
A1: this compound (PMPA) is the primary and most stable hydrolysis product of the nerve agent Soman (B1219632) (GD).[1] Its detection and quantification in environmental and biological samples are critical for verifying exposure to Soman, monitoring contamination, and for forensic analysis in the context of the Chemical Weapons Convention.[1][2][3]
Q2: What are the primary analytical methods for PMPA quantification?
A2: The two primary methods for PMPA determination are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3] Due to its high polarity and low volatility, direct GC analysis is challenging, making LC-MS/MS a more common choice for direct analysis in complex matrices.[3][4]
Q3: Why is derivatization often necessary for PMPA analysis?
A3: Derivatization is a crucial step to enhance the analytical performance for PMPA, particularly for GC-MS.[4] PMPA is a nonvolatile and polar compound, which makes it unsuitable for direct GC analysis.[4][5] Derivatization converts PMPA into a more volatile and less polar derivative, improving its chromatographic properties.[2] For LC-MS/MS, derivatization can also be used to significantly enhance signal intensity and improve limits of identification by one to two orders of magnitude.[6]
Q4: What are the most common derivatization reagents used for PMPA analysis?
A4: A variety of reagents are used to derivatize PMPA, depending on the analytical technique. For GC-MS, common reagents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), and alkylating agents like trimethylsilyldiazomethane (B103560) (TMSD) or trimethyloxonium (B1219515) tetrafluoroborate.[2][4][5] For both GC-MS and LC-MS/MS, other agents like benzyl (B1604629) trichloroacetimidates can also be employed.[1]
Q5: What is the "matrix effect" and how does it impact PMPA analysis?
A5: The matrix effect is the alteration (suppression or enhancement) of an analyte's signal response due to the presence of co-eluting, interfering compounds in the sample matrix (e.g., blood, urine, soil).[7] It is a major challenge in LC-MS/MS analysis, as components like phospholipids, salts, and proteins can affect the ionization efficiency of the target analyte, leading to inaccurate quantification, poor sensitivity, and lack of reproducibility.[8][9] Effective sample preparation is essential to minimize these effects.[9]
Troubleshooting Guides
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Q1: My PMPA derivative peak is tailing. What are the possible causes and solutions?
A1: Peak tailing for active compounds like PMPA derivatives is a common issue.
-
Cause: Active sites in the injector liner or the front of the GC column.[10] These sites can be exposed glass or metal surfaces that interact with the analyte.
-
Solution 1: Inlet Maintenance: Clean or replace the inlet liner. Using a deactivated or silanized liner can prevent interactions.[10]
-
Solution 2: Column Maintenance: As a first step, trim the front end of the column (e.g., 15 cm) to remove accumulated non-volatile residues or active sites.[10] If the problem persists, the column may be degraded and require replacement.[10]
-
Cause: Dead volume in the injector due to poor column installation.
-
Solution: Ensure the column is installed correctly in the injector, with the proper insertion depth and a clean, square cut on the column end to prevent leaks and dead volume.[10]
Q2: I'm observing low or no signal for my PMPA derivative. What should I check?
A2: A significant loss in signal can originate from multiple points in the workflow.
-
Cause: Incomplete derivatization reaction.
-
Solution: Optimize reaction conditions such as temperature, time, and reagent volume. For example, silylation with BSTFA and alkylation with TMSD for PMPA and related acids work optimally at 80°C, with reaction times ranging from 75 to 135 minutes.[4] Ensure reagents are not expired or degraded.
-
Cause: Active sites in the GC system adsorbing the analyte.
-
Solution: Deactivate the system by cleaning the injector, using a fresh, silanized liner, and trimming the column.[10][11]
-
Cause: Leaks in the injector.
-
Solution: Check for leaks at the septum and column fittings using an electronic leak detector. Replace the septum and ferrules if necessary.[10][12]
Q3: My calibration curve for PMPA is not linear. How can I fix this?
A3: Non-linearity can compromise quantitative accuracy.
-
Cause: Analyte degradation or adsorption at low concentrations.
-
Solution: Address system activity as described above (See Q1 & Q2). Ensure the injector temperature is appropriate to prevent thermal degradation.
-
Cause: Detector saturation at high concentrations.
-
Solution: Adjust the concentration range of your calibration standards to fall within the linear dynamic range of the detector. If necessary, dilute the sample.
-
Cause: Improper integration of chromatographic peaks.
-
Solution: Review the peak integration parameters in your data processing software to ensure accurate peak area determination, especially for tailing or co-eluting peaks.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Q1: I suspect ion suppression or enhancement in my PMPA analysis. How can I confirm and mitigate this?
A1: Matrix effects are a primary challenge in LC-MS/MS.
-
Confirmation: A post-column infusion experiment is a qualitative method to identify regions in the chromatogram where matrix components cause ion suppression or enhancement. A quantitative assessment can be made by comparing the analyte response in a post-extraction spiked sample to the response in a neat solvent.[9][13]
-
Mitigation Strategy 1: Improve Sample Preparation: The most effective approach is to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) are more effective than simple protein precipitation for cleaning up complex biological samples.[8][9]
-
Mitigation Strategy 2: Chromatographic Separation: Modify the LC method to chromatographically separate PMPA from the co-eluting matrix components. This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.[13]
-
Mitigation Strategy 3: Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard for PMPA will co-elute and experience the same degree of matrix effects as the analyte, thereby compensating for signal suppression or enhancement and improving quantitative accuracy.
Q2: What are the best sample preparation techniques to reduce matrix effects for PMPA in biological samples?
A2: The choice of sample preparation technique is critical for minimizing matrix interference.[14]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex matrices like plasma, urine, and soil extracts.[9][15] For polar compounds like PMPA, a polymeric sorbent like a weak anion exchange (WAX) cartridge can provide good retention and cleanup.[16]
-
Liquid-Liquid Extraction (LLE): LLE can be used to separate analytes from matrix components based on their differential solubility in two immiscible liquids. Optimization of solvent polarity and pH is key.
-
Protein Precipitation (PPT): While simple and fast, PPT is often insufficient for removing all matrix interferences (especially phospholipids) and may not be suitable for methods requiring very low detection limits.[8]
Quantitative Data Summary
Table 1: Comparison of Derivatization Methods for PMPA Analysis
| Derivatization Reagent | Method | Typical Conditions | Advantages | Reference(s) |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | GC-MS | 80°C for 75–120 min in acetonitrile (B52724). | Practical and operationally stable derivatives. | [4] |
| Trimethylsilyldiazomethane (TMSD) | GC-MS | 80°C for 105–135 min in methanol (B129727). | Effective for methylation. | [4] |
| N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) | GC-MS | Forms stable TBDMS derivatives. | Allows for detection limits of less than 5 pg. | [5] |
| Benzyl trichloroacetimidate | GC-MS | 60°C in acetonitrile for 4 h. | Efficient for producing benzyl esters. | [1] |
| N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) | LC-MS/MS | 70°C for 1 h in acetonitrile with K₂CO₃. | Increases LOIs by 1-2 orders of magnitude. | [6] |
Table 2: Reported Limits of Detection (LOD) & Quantification (LOQ) for PMPA
| Analytical Method | Matrix | LOD | LOQ | Reference(s) |
| LC-MS/MS | Urine | 0.03 ng/mL | - | [3] |
| LC-MS/MS | Blood | 1.0 ng/mL | - | [3] |
| LC-MS/MS | Hair | 0.15 µg/kg | - | [3] |
| LC-MS/MS | Nail | 0.3 µg/kg | - | [3] |
| GC-ICPMS (TBDMS derivative) | River Water / Soil | < 5 pg (instrumental) | - | [5] |
| LC-MS(QqQ) (CAX-B derivative) | Various | 0.02–0.2 ng/mL | - | [6] |
Experimental Protocols
Protocol 1: Silylation of PMPA for GC-MS Analysis (Based on BSTFA)
-
Sample Preparation: Evaporate an aliquot of the sample extract containing PMPA to complete dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dry residue in 100 µL of acetonitrile.
-
Derivatization: Add 5-10 µL of BSTFA to the vial.[4]
-
Reaction: Tightly cap the vial and heat it in a thermostated dryer or heating block at 80°C for 75-120 minutes.[4]
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Protocol 2: Solid-Phase Extraction (SPE) for PMPA from Aqueous Samples
-
Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated aqueous sample (e.g., 250 mL) onto the SPE cartridge at a slow, steady flow rate (e.g., 5 mL/min).[15]
-
Washing: Wash the cartridge with 5 mL of a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic interferences. Follow with a wash of 5 mL of a stronger organic solvent like dichloromethane (B109758) to remove lipophilic interferences.[17]
-
Drying: Dry the cartridge thoroughly under a vacuum for 10-15 minutes to remove any residual water and washing solvents.
-
Elution: Elute the retained PMPA from the cartridge using 5 mL of a suitable elution solvent (e.g., methanol containing 1-2% formic acid).
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 45°C.[17] Reconstitute the residue in a known volume (e.g., 0.5 mL) of the initial mobile phase for LC-MS/MS analysis.[17]
Protocol 3: Quantitative Assessment of Matrix Effects
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Prepare a standard solution of PMPA at a known concentration in the final mobile phase composition.
-
Set B (Post-Spiked Matrix): Take a blank matrix sample (e.g., urine from an unexposed subject) and process it through the entire sample preparation procedure (Protocol 2). After the final evaporation step, reconstitute the residue with the standard solution from Set A.
-
Set C (Pre-Spiked Matrix): Spike a blank matrix sample with PMPA standard at the same concentration as Set A before starting the sample preparation procedure. Process this spiked sample through the entire procedure.
-
-
Analyze and Calculate: Analyze all three sets by LC-MS/MS.
-
Calculate Matrix Effect (%ME):
-
%ME = (Peak Area in Set B / Peak Area in Set A) * 100[9]
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Calculate Recovery (%RE):
-
%RE = (Peak Area in Set C / Peak Area in Set B) * 100[13]
-
This calculation determines the efficiency of the extraction process.
-
Visualized Workflows and Diagrams
Caption: PMPA Analytical Method Selection Workflow.
Caption: Troubleshooting Poor Peak Shape in GC-MS.
Caption: Concept and Mitigation of Matrix Effects.
References
- 1. Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Toxic effects and bioaccumulation of pinacolyl methylphosphonate acid in zebrafish following soman exposure to a water environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 5. Derivatization of organophosphorus nerve agent degradation products for gas chromatography with ICPMS and TOF-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids [agris.fao.org]
- 7. bataviabiosciences.com [bataviabiosciences.com]
- 8. bme.psu.edu [bme.psu.edu]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative Accuracy and Sample Preparation: Pre-Preparation Steps to Improve Results | Separation Science [sepscience.com]
- 15. waters.com [waters.com]
- 16. agilent.com [agilent.com]
- 17. The Development and Validation of an LC-MS/MS Method for the Determination of Glyphosate, AMPA, and Glufosinate in Honey Following FMOC-Cl Derivatization: Application to Italian Samples [mdpi.com]
Technical Support Center: Improving the Stability of PMPA Derivatization Products
Welcome to the technical support center for PMPA (Tenofovir) derivatization. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimental work. Whether you are working with therapeutic prodrugs like Tenofovir (B777) Disoproxil Fumarate (B1241708) (TDF) and Tenofovir Alafenamide (TAF) or preparing analytical derivatives for chromatography, this guide provides targeted troubleshooting advice and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for PMPA derivatization products?
A1: The main degradation pathways are hydrolysis, enzymatic cleavage, and oxidation.
-
Hydrolysis: The ester linkages in prodrugs like TDF and TAF, as well as the phosphonate (B1237965) ester bond (P-O-C) in many derivatives, are susceptible to cleavage by water.[1] This process is highly dependent on pH and temperature.[2] TAF, with its phosphoramidate (B1195095) (P-N) bond, is particularly susceptible to acid hydrolysis.[3]
-
Enzymatic Degradation: Prodrugs are designed to be cleaved by enzymes. TDF, for example, is hydrolyzed in two steps by carboxylesterases (CE) and phosphodiesterases (PDEs) to release the active tenofovir.[4][5] Premature enzymatic degradation, for instance in the gastrointestinal tract, can limit bioavailability.[4]
-
Oxidation: Both TDF and TAF can degrade under oxidative stress, such as exposure to hydrogen peroxide.[6]
Q2: How does pH critically affect the stability of PMPA prodrugs like TDF and TAF?
A2: pH is one of the most critical factors for the stability of tenofovir prodrugs.[7]
-
Tenofovir Disoproxil Fumarate (TDF): TDF is most stable under acidic conditions, with a reported half-life exceeding 55 hours at pH 1.2.[4] Its stability decreases significantly as the pH becomes neutral or alkaline; for example, its half-life is about 16.6 hours at pH 6.8 and only 3.4 minutes at pH 11.[4]
-
Tenofovir Alafenamide (TAF): TAF is more stable than TDF at higher pH values but is extensively degraded in acidic conditions.[8] It has a specific pH "stability window" between approximately 4.8 and 5.8.[3][7] Outside of this window, both acidic and alkaline conditions can lead to rapid degradation.[3]
Q3: My analytical derivatives for GC-MS show poor stability. What can I do?
A3: For analytical derivatization, especially for GC-MS, the choice of reagent is crucial for stability. Silylation is a common technique.
-
Reagent Choice: N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which forms tert-butyldimethylsilyl (tBDMS) derivatives, is recommended. TBDMS derivatives are significantly more stable and less sensitive to moisture than trimethylsilyl (B98337) (TMS) derivatives.
-
Reaction Conditions: Ensure the sample is dry before adding the derivatization reagent, as moisture can lead to poor reaction yield and instability of the final product.
-
Storage: While tBDMS derivatives are relatively stable, it is always best practice to analyze samples as soon as possible after preparation.[9]
Q4: The signal from my HPLC derivatization is decreasing over time in the autosampler. What's happening?
A4: This often indicates that the fluorescent or UV-active derivative is unstable and decomposing in the vial.[10]
-
Automated Derivatization: If your HPLC autosampler has a programmable injection sequence, perform the derivatization in the vial immediately before injection. This minimizes the time the derivative sits (B43327) before analysis.[10][11]
-
Stabilize the Product: Some derivatization reactions, like those using FMOC-Cl, produce products that are unstable under the basic reaction conditions but can be stabilized by adding acid after the reaction is complete.
-
Choose a More Stable Reagent: If instability persists, consider alternative derivatization reagents known to form more stable products, such as AccQ•Tag™ (Waters).[10]
Q5: How can I improve the stability of a PMPA prodrug formulation?
A5: Formulation strategies are key to protecting the active pharmaceutical ingredient (API).
-
pH Control: Incorporating pH modifiers or buffering agents is a highly effective strategy. For TAF formulations, using excipients like dibasic sodium phosphate (B84403) or sodium citrate (B86180) can maintain the pH within the optimal 5.0-5.5 range.[7]
-
Moisture Control: Water ingress is a primary driver of hydrolysis.[3] Manufacturing in a low-humidity environment and using packaging with desiccants can significantly improve shelf-life stability.
-
Excipient Selection: Co-formulating with esterase inhibitors (e.g., propylparaben) has been shown to protect TDF from premature enzymatic hydrolysis in preclinical studies.[4]
Troubleshooting Guide
| Problem Observed | Possible Cause | Recommended Solution |
| Unexpected peaks in chromatogram during a stability study. | Formation of secondary degradation products from over-stressing the sample.[1] | Reduce the intensity of the stress condition (e.g., lower temperature, shorter time, less concentrated acid/base/oxidant).[1] |
| Interaction between the drug and formulation excipients. | Analyze a placebo (formulation without the API) under the same stress conditions to identify any peaks originating from the excipients.[1] | |
| Poor separation between the parent drug and its degradation products. | Suboptimal HPLC/LC-MS method. | Optimize the chromatographic method. Try adjusting the mobile phase gradient, changing the pH of the aqueous phase, or using a different column chemistry (e.g., C18, Phenyl-Hexyl).[7] |
| Low or inconsistent yield during derivatization for GC-MS. | Presence of moisture in the sample or reagents. | Ensure the sample extract is completely dry before adding the silylation reagent. Use anhydrous solvents and store reagents under inert gas if possible. |
| Rapid degradation of TDF in a solution intended for in vitro testing. | pH of the medium is too high (neutral or alkaline). | Buffer the solution to an acidic pH, ideally between 1.2 and 4.5, to maximize TDF stability.[4][7] |
| TAF formulation fails stability testing in an implantable device. | Water ingress into the device core leading to hydrolysis.[3] | Reduce the rate of drug release to lower the water ingress rate. Optimize the formulation to control the internal pH to between 4.8 and 5.8.[3] |
Quantitative Data Summary
Table 1: pH-Dependent Stability of Tenofovir and its Prodrugs at 37°C
| Compound | Condition | Parameter | Value | Reference |
| Tenofovir (TFV) | 0.1 M HCl | Half-life (t½) | 25.34 hours | [1][12] |
| 0.1 M NaOH | Half-life (t½) | 384.49 hours | [1][12] | |
| pH 4.5 | Degradation | < 5% after 10 days | [12] | |
| Tenofovir Disoproxil Fumarate (TDF) | pH 1.2 | Half-life (t½) | > 55 hours | [4] |
| pH 6.8 | Half-life (t½) | 16.6 ± 3.4 hours | [4] | |
| pH 9.0 | Half-life (t½) | 2.9 ± 0.2 hours | [4] | |
| Tenofovir Alafenamide (TAF) | Acidic Conditions | Stability | Extensive degradation | [8] |
| pH 4.8 - 5.8 | Stability | Optimal stability "window" | [3] | |
| Alkaline Conditions | Stability | Prone to hydrolysis | [3] |
Experimental Protocols
Protocol 1: Forced Degradation Study for PMPA Derivatives
This protocol outlines the steps to intentionally degrade a PMPA derivative under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.[1]
Objective: To assess the intrinsic stability of a PMPA derivative by subjecting it to acid, base, oxidative, and thermal stress.
Materials:
-
PMPA derivative (e.g., TDF, TAF)
-
HPLC-grade methanol (B129727) and/or acetonitrile (B52724)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
Validated HPLC or LC-MS system with a C18 column
Procedure:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the PMPA derivative in a suitable solvent (e.g., methanol).[6]
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep the mixture at 40°C for 4 hours.[13] At desired time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.[1]
-
Alkaline Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep the mixture at 40°C for 4 hours.[13] At time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.[1]
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 30% H₂O₂. Keep the mixture at room temperature for 3.5 hours.[14] Withdraw aliquots and dilute for analysis.
-
Thermal Degradation: Store the solid (powder) form of the PMPA derivative in an oven at a controlled temperature (e.g., 80°C) for a specified period.[14] Periodically dissolve a sample in solvent for analysis.
-
Analysis: Analyze all stressed samples using a validated HPLC or LC-MS method. Compare the chromatograms to a non-degraded control to identify new peaks and quantify the loss of the parent compound.[14]
Protocol 2: General Protocol for TBDMS Derivatization for GC-MS Analysis
This protocol describes a general method for derivatizing PMPA or its acidic metabolites for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[15]
Objective: To convert non-volatile phosphonic acids into thermally stable and volatile t-butyldimethylsilyl (tBDMS) derivatives.
Materials:
-
Dried sample extract containing the analyte
-
N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMSCl (tert-butyldimethylsilyl chloride)[15]
-
Anhydrous solvent (e.g., acetonitrile or pyridine)
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Ensure the sample to be derivatized is completely dry. Lyophilization or evaporation under a stream of nitrogen are common methods. Moisture will interfere with the reaction.
-
Reconstitution: Reconstitute the dried sample in a small volume of anhydrous solvent (e.g., 50-100 µL of acetonitrile).
-
Derivatization: Add an equal volume of the MTBSTFA (+1% TBDMSCl) reagent to the sample vial.[15]
-
Reaction: Tightly cap the vial and heat at 70-90°C for 30-60 minutes to ensure complete derivatization.[16]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Inject an aliquot of the reaction mixture directly into the GC-MS system. No cleanup is typically required.[9]
Visualizations
Caption: Troubleshooting workflow for PMPA derivative instability.
References
- 1. benchchem.com [benchchem.com]
- 2. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Performance and Stability of Tenofovir Alafenamide Formulations within Subcutaneous Biodegradable Implants for HIV Pre-Exposure Prophylaxis (PrEP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stress Studies of Tenofovir Disoproxil Fumarate by HPTLC in Bulk Drug and Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Stability behaviour of antiretroviral drugs and their combinations. 4: Characterization of degradation products of tenofovir alafenamide fumarate and comparison of its degradation and stability behaviour with tenofovir disoproxil fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals | Springer Nature Experiments [experiments.springernature.com]
- 10. OPA/MPA derivatizatio stability for amino acids - Chromatography Forum [chromforum.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Evaluation of degradation kinetics and physicochemical stability of tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ajprd.com [ajprd.com]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. Derivatization of organophosphorus nerve agent degradation products for gas chromatography with ICPMS and TOF-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Reducing Background Noise in PMPA Analytical Methods
Welcome to the Technical Support Center for Parallel Artificial Membrane Permeability (PMPA) assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize background noise in their analytical methods, ensuring high-quality and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of high background noise in a PMPA assay?
A1: High background noise in PMPA assays can originate from several sources, broadly categorized as compound-related, experimental procedure-related, and analytical detection-related.
-
Compound-Related:
-
Low compound solubility: Precipitation of the test compound can scatter light in UV-Vis measurements or cause inconsistent ionization in LC-MS analysis.
-
Compound instability: Degradation of the compound in the assay buffer can produce interfering substances.
-
Intrinsic fluorescence/absorbance: The compound itself may have properties that interfere with the chosen analytical method.
-
-
Experimental Procedure-Related:
-
Leaking of the artificial membrane: Poorly formed or damaged lipid membranes can allow excessive passage of donor well components into the acceptor well.
-
Well-to-well contamination: Pipetting errors or splashing can transfer solutions between wells, leading to false signals.
-
Non-specific binding: The test compound may bind to the plastic of the assay plates, reducing the concentration available for permeation and potentially leaching during analysis.[1] The use of low-binding plates is recommended to mitigate this.
-
Contaminated reagents: Impurities in buffers, solvents, or the artificial membrane components can contribute to the background signal.
-
-
Analytical Detection-Related (UV-Vis Spectroscopy and LC-MS):
-
UV-Vis: Scratches or fingerprints on the plate bottom, air bubbles in the wells, and interfering absorbance from components in the assay buffer or the compound itself can increase background.
-
LC-MS: Contaminants from solvents, plasticware (plasticizers), and the biological matrix can lead to high background noise and ion suppression.[2] Using high-purity or "hypergrade" solvents is crucial for minimizing contaminant peaks and background noise.[2]
-
Q2: How can I differentiate between true permeability and background noise?
A2: To distinguish between the signal from a permeated compound and background noise, several control experiments are essential:
-
Blank Wells: Include wells containing only the assay buffer in both the donor and acceptor compartments. These wells will indicate the baseline noise of the plate, buffer, and analytical instrument.
-
Negative Control (Low Permeability Compound): Use a compound with known low permeability (e.g., Lucifer yellow).[3] A significant signal in the acceptor well for this control could indicate membrane integrity issues.
-
Positive Control (High Permeability Compound): A compound with known high permeability helps to ensure the assay is performing as expected and provides a reference for a strong signal-to-noise ratio.
Q3: My blank wells show a high signal. What should I do?
A3: High signal in blank wells points to a systemic issue rather than a compound-specific one. Here are some troubleshooting steps:
-
Check Reagents and Solvents: Prepare fresh buffers and solutions using high-purity water and solvents. Contaminants in these components are a common cause of high background.
-
Clean the Plate Reader: If using a UV-Vis plate reader, ensure the reading area is clean and free of dust or residues.
-
Inspect Assay Plates: Examine the plates for any defects, scratches, or residues from manufacturing. Trying a different batch or brand of plates may resolve the issue.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving specific issues related to high background noise during PMPA experiments.
Issue 1: High Background Signal in UV-Vis Spectrophotometry
Symptoms:
-
High absorbance readings in blank and/or acceptor wells.
-
Low signal-to-noise ratio, making it difficult to quantify low-permeability compounds.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Contaminated Assay Buffer or Solvents | Prepare fresh buffers with high-purity water (e.g., Milli-Q or equivalent) and LC-MS grade solvents. Filter all buffers before use. | Reduction in the baseline absorbance of blank wells. |
| Interference from Plate Material | Use UV-transparent plates specifically designed for spectrophotometry. Ensure the plate material does not leach substances that absorb at the analytical wavelength. | Lower and more consistent background readings across the plate. |
| Air Bubbles in Wells | Before reading, visually inspect each well for air bubbles. If present, gently dislodge them with a clean pipette tip. | Elimination of artificially high and variable absorbance readings. |
| Scratches or Smudges on the Plate | Handle plates carefully to avoid scratching the bottom. Clean the plate bottom with a lint-free cloth and a suitable solvent (e.g., 70% ethanol) before reading. | Reduced light scatter and more accurate absorbance measurements. |
| Intrinsic Absorbance of Test Compound | If the compound has high absorbance, ensure the concentration in the donor well is not causing signal bleed-through to adjacent wells. Run a serial dilution of the compound to check for linearity and determine the optimal concentration range. | A clear, concentration-dependent signal without affecting neighboring wells. |
Issue 2: High Background Noise in LC-MS/MS Analysis
Symptoms:
-
High baseline or "chemical noise" in the chromatogram.
-
Presence of numerous non-analyte peaks.
-
Poor signal-to-noise ratio for the target analyte.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Contaminated Mobile Phase | Use high-purity, LC-MS grade solvents and additives (e.g., formic acid, ammonium (B1175870) acetate). Prepare fresh mobile phases daily. | A significant reduction in baseline noise and contaminating peaks in the chromatogram. |
| Leachables from Plasticware | Use polypropylene (B1209903) tubes and plates instead of polystyrene. Minimize the contact time of organic solvents with plasticware. Include a "reagent blank" (a sample with all components except the analyte) in your analytical run to identify contaminants.[2] | Fewer peaks corresponding to plasticizers and other leachables. |
| Carryover from Previous Injections | Implement a robust needle and column wash protocol between samples. Injecting a blank solvent after a high-concentration sample can help identify and mitigate carryover. | Reduced or eliminated analyte peaks in blank injections following high-concentration samples. |
| Ion Source Contamination | Regularly clean the ion source components as per the manufacturer's instructions. A "steam clean" of the LC/MSD overnight can also be effective.[4] | Improved signal intensity and a lower, more stable baseline. |
| Matrix Effects | If analyzing samples from a complex matrix, consider sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances. | Enhanced signal-to-noise ratio due to the removal of ion-suppressing or background-contributing components. |
Experimental Protocols
Detailed PMPA Protocol for Minimizing Background Noise
This protocol outlines the key steps for conducting a PMPA experiment with an emphasis on practices that reduce the risk of high background noise.
-
Preparation of Reagents and Solutions:
-
Use high-purity water and LC-MS grade solvents for all buffers and stock solutions.
-
Prepare fresh phosphate-buffered saline (PBS) at the desired pH (e.g., 7.4 for the acceptor buffer and a range of pH for the donor buffer to simulate different parts of the GI tract).
-
Filter all buffers through a 0.22 µm filter to remove particulate matter.
-
-
Compound Stock Solution Preparation:
-
Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.
-
The final concentration of the organic solvent in the donor solution should be kept low (typically ≤1%) to avoid affecting the integrity of the artificial membrane.
-
-
Plate Preparation:
-
Use low-binding, 96-well PMPA plates.
-
Hydrate the filter membrane of the donor plate by adding buffer and allowing it to soak according to the manufacturer's instructions.
-
Carefully remove the hydration buffer.
-
Apply a small volume (e.g., 5 µL) of the artificial membrane solution (e.g., lecithin (B1663433) in dodecane) to each well of the donor plate, ensuring the entire membrane is coated.
-
-
Assay Setup:
-
Add the appropriate volume of acceptor buffer to the wells of the acceptor plate.
-
Prepare the donor solutions by diluting the compound stock solutions into the donor buffer to the final desired concentration.
-
Add the donor solutions to the wells of the donor plate.
-
Carefully place the donor plate onto the acceptor plate to form the "sandwich," ensuring there are no air gaps between the membrane and the acceptor solution.
-
-
Incubation:
-
Incubate the plate sandwich at a controlled temperature (e.g., room temperature) for a specified period (e.g., 4-18 hours).[1]
-
To prevent evaporation, place the plate in a humidified chamber during incubation.
-
-
Sample Analysis:
-
After incubation, carefully separate the donor and acceptor plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
For UV-Vis: Before reading, inspect the plate for bubbles and ensure the bottom is clean.
-
For LC-MS/MS: Transfer samples to appropriate autosampler vials or plates. Ensure the analytical method is optimized for sensitivity and minimizes background interference.
-
Visualizations
Troubleshooting Workflow for High Background Noise
The following diagram illustrates a logical workflow for troubleshooting high background noise in PMPA assays.
Caption: Troubleshooting workflow for high background noise in PMPA assays.
Relationship between Signal, Noise, and Signal-to-Noise Ratio (S/N)
This diagram illustrates the fundamental relationship between the analytical signal, background noise, and the resulting signal-to-noise ratio, which is a key indicator of assay quality.
References
- 1. Improving the Accuracy, Quality, and Signal-To-Noise Ratio of MRI Parametric Mapping Using Rician Bias Correction and Parametric-Contrast-Matched Principal Component Analysis (PCM-PCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. How to deal with high background in ELISA | Abcam [abcam.com]
- 4. agilent.com [agilent.com]
Best practices for handling and disposal of Pinacolyl methylphosphonic acid
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for handling and disposing of Pinacolyl methylphosphonic acid (PMPA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (PMPA) and what are its primary hazards?
A1: this compound (PMPA) is an organophosphorus compound with the chemical formula C7H17O3P. It is a known hydrolysis product of the nerve agent Soman (B1219632).[1] The primary hazards associated with PMPA are that it is a severe skin and eye irritant.[2][3] High concentrations may cause burns, and it can be harmful if ingested, inhaled, or absorbed through the skin.[2]
Q2: What are the immediate first aid measures in case of exposure to PMPA?
A2: In case of accidental exposure, the following first aid measures should be taken immediately:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water.[4] Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Remove the individual from the area of exposure to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]
Q3: What personal protective equipment (PPE) should be worn when handling PMPA?
A3: When handling PMPA, it is crucial to wear appropriate personal protective equipment (PPE) to minimize the risk of exposure. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat or chemical-resistant apron.
-
Respiratory Protection: In situations where aerosols or vapors may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[4]
Q4: How should PMPA be stored in the laboratory?
A4: PMPA should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
Q5: What are the proper disposal procedures for PMPA waste?
A5: PMPA waste is considered hazardous and must be disposed of according to local, state, and federal regulations. Never dispose of PMPA down the drain. All PMPA waste, including contaminated materials, should be collected in a designated, properly labeled, and sealed container. This waste must be disposed of through a licensed hazardous waste disposal company.
Troubleshooting Guides
Issue 1: Accidental Spill of PMPA in the Laboratory
-
Small Spills (a few milliliters):
-
Evacuate and Alert: Immediately alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the hood running.
-
Wear PPE: Don the appropriate PPE as outlined in the FAQ section.
-
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.
-
Neutralize (with caution): For organophosphorus compounds, a dilute solution of sodium hypochlorite (B82951) (bleach) can be used for decontamination. However, the reaction can be exothermic, so proceed with caution. Alternatively, after absorption, the area can be wiped down with a soap and water solution.
-
Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a damp cloth, followed by a dry one. All cleaning materials must be disposed of as hazardous waste.
-
-
Large Spills (more than a few milliliters):
-
Evacuate Immediately: Evacuate the laboratory and alert your institution's emergency response team or environmental health and safety (EHS) office.
-
Isolate the Area: Close the doors to the laboratory and post a warning sign.
-
Do Not Attempt to Clean Up: Large spills should only be handled by trained emergency response personnel.
-
Issue 2: Clogged Dispensing Needle or Pipette Tip with PMPA Solution
-
Do Not Apply Excessive Pressure: Applying high pressure to a clogged tip can cause it to dislodge and create a spray of the hazardous chemical.
-
Safe Removal: Carefully remove the clogged needle or tip using forceps and place it in a beaker containing a suitable solvent (e.g., isopropanol (B130326) or ethanol) to dissolve the blockage. This should be done inside a fume hood.
-
Soaking and Cleaning: Allow the needle or tip to soak in the solvent. Ultrasonication may help to dislodge the blockage.
-
Rinsing: Once the blockage is cleared, rinse the needle or tip thoroughly with the solvent and then with deionized water.
-
Disposal of Cleaning Waste: All solvents and rinsing solutions used for cleaning must be collected and disposed of as hazardous waste.
Quantitative Data
| Property | Value |
| Molecular Formula | C7H17O3P |
| Molecular Weight | 180.18 g/mol |
| Appearance | Liquid |
| Density | 1.032 g/mL at 25 °C |
| Boiling Point | 96-106 °C at 8 mmHg |
| Water Solubility | 13 g/L |
| CAS Number | 616-52-4 |
Experimental Protocols & Workflows
Decontamination Protocol for Glassware
-
Initial Rinse: In a designated fume hood, rinse the contaminated glassware three times with a suitable organic solvent (e.g., isopropanol or ethanol) to remove the bulk of the PMPA. Collect all rinsate as hazardous waste.
-
Base Bath Soak: Immerse the glassware in a base bath (e.g., 1 M sodium hydroxide (B78521) or potassium hydroxide in ethanol) for at least 12 hours. This will hydrolyze any residual PMPA. Caution: Base baths are highly corrosive and should be handled with appropriate PPE.
-
Thorough Rinsing: Remove the glassware from the base bath and rinse thoroughly with deionized water.
-
Final Cleaning: Wash the glassware with a laboratory detergent and rinse again with deionized water.
Visualizations
Caption: Workflow for responding to a this compound spill.
Caption: Decision tree for the proper disposal of PMPA-contaminated waste.
References
- 1. Toxic effects and bioaccumulation of pinacolyl methylphosphonate acid in zebrafish following soman exposure to a water environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 3. This compound | C7H17O3P | CID 12026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
Validation & Comparative
A Head-to-Head Battle: LC-MS/MS vs. GC-MS for the Analysis of Pinacolyl Methylphosphonic Acid
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal analytical technique for Pinacolyl methylphosphonic acid (PMPA), a key degradation product of the nerve agent Soman.
The accurate and sensitive detection of this compound (PMPA) is critical for environmental monitoring, forensic analysis, and verification of chemical weapons treaty compliance. The two most prominent analytical techniques employed for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Key Differences and Performance Metrics
The primary distinction between the two techniques lies in their sample introduction and the inherent properties of PMPA. As a polar and non-volatile compound, PMPA is amenable to direct analysis by LC-MS/MS.[1] In contrast, GC-MS necessitates a chemical derivatization step to convert PMPA into a more volatile and thermally stable compound suitable for gas chromatography.[2][3] This fundamental difference significantly impacts workflow, sample throughput, and overall analytical strategy.
The choice of analytical method can also significantly influence the achievable sensitivity. While both techniques can offer low-level detection, the specific configuration, particularly the detector used in GC-MS, plays a crucial role.
| Parameter | LC-MS/MS | GC-MS |
| Derivatization | Not required | Mandatory |
| Sample Throughput | Higher | Lower |
| Method Complexity | Generally simpler | More complex due to derivatization |
| Limit of Detection (LOD) in Soil | As low as 0.02 ng/g[4] | 35 ng/g (as benzyl (B1604629) derivative)[3]; <5 pg (as TBDMS derivative with ICP-MS)[2] |
| Limit of Quantitation (LOQ) in Soil | Not explicitly found, but quantifiable at low ng/g levels | 104 ng/g (as benzyl derivative)[3] |
| Common Matrices | Water, soil, biological fluids, beverages | Water, soil, biological fluids |
Experimental Protocols: A Detailed Look
LC-MS/MS: The Direct Approach
LC-MS/MS offers a more straightforward and rapid analytical workflow for PMPA.
Sample Preparation (Soil) A typical extraction procedure involves the suspension of the soil sample in deionized water, followed by shaking or sonication to facilitate the extraction of PMPA. The sample is then centrifuged, and the supernatant is filtered prior to injection into the LC-MS/MS system.[4]
Chromatographic and Mass Spectrometric Conditions
-
HPLC Column: A C18 reversed-phase column is commonly used for the separation of PMPA from matrix components.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution (often containing a small amount of acid like formic acid) and an organic solvent (such as methanol (B129727) or acetonitrile) is typically employed.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is the most common technique for the ionization of PMPA.
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) is used for selective and sensitive detection. The transition of the deprotonated molecule [M-H]⁻ to a specific product ion is monitored.
GC-MS: The Derivatization-Dependent Method
GC-MS analysis of PMPA hinges on a successful derivatization step to enhance its volatility. Several derivatization reagents have been successfully employed.
Sample Preparation and Derivatization
-
Extraction: Similar to the LC-MS/MS method, PMPA is first extracted from the sample matrix, typically with an aqueous solution.
-
Derivatization: The aqueous extract is then dried, and a derivatizing agent is added. Common derivatization strategies include:
-
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) react with the acidic proton of PMPA to form a volatile silyl (B83357) ester.[2][5]
-
Alkylation/Esterification: Reagents such as trimethyloxonium (B1219515) tetrafluoroborate (B81430) or benzyl trichloroacetimidate (B1259523) convert PMPA into its corresponding methyl or benzyl ester.[3] The reaction conditions (temperature and time) need to be optimized for each derivatizing agent.[5]
-
Chromatographic and Mass Spectrometric Conditions
-
GC Column: A non-polar or medium-polarity capillary column, such as a DB-5MS or equivalent, is typically used for the separation of the derivatized PMPA.
-
Carrier Gas: Helium is the most common carrier gas.
-
Injection: Splitless injection is often used to maximize the transfer of the analyte onto the column for trace analysis.
-
Mass Spectrometry: Electron ionization (EI) is the standard ionization technique. The mass spectrometer is operated in selected ion monitoring (SIM) mode for targeted analysis to enhance sensitivity and selectivity. For highly sensitive applications, more specialized detectors like an inductively coupled plasma mass spectrometer (ICP-MS) can be used.[2]
Visualizing the Workflows
The following diagrams illustrate the distinct analytical workflows for LC-MS/MS and GC-MS analysis of PMPA.
Caption: LC-MS/MS workflow for PMPA analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Derivatization of organophosphorus nerve agent degradation products for gas chromatography with ICPMS and TOF-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of methylphosphonic acid and alkyl methylphosphonic acid esters in soils by liquid chromatography-high-resolution mass spectrometry (LC-HRMS) | Vokuev | Industrial laboratory. Diagnostics of materials [zldm.ru]
- 5. biuletynwat.pl [biuletynwat.pl]
Cross-Validation of Analytical Methods for the Detection of 2-(Phosphonomethyl)pentanedioic Acid (PMPA)
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for PMPA Detection
The accurate quantification of 2-(phosphonomethyl)pentanedioic acid (PMPA), a potent inhibitor of glutamate (B1630785) carboxypeptidase II (GCPII), is critical in preclinical and clinical studies to understand its pharmacokinetics and pharmacodynamics. The selection of an appropriate analytical method is paramount for generating reliable data. This guide provides a comprehensive cross-validation of various analytical techniques for PMPA detection, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Spectroscopic methods. Detailed experimental protocols, quantitative performance data, and workflow diagrams are presented to aid researchers in selecting the most suitable method for their specific needs.
Data Presentation: A Comparative Overview of Analytical Methods
The performance of different analytical methods for PMPA detection is summarized in the table below. This allows for a direct comparison of key validation parameters.
| Parameter | LC-MS/MS | GC-MS (with Derivatization) | ELISA (Competitive) | Raman Spectroscopy |
| Linearity Range | 1 - 1000 ng/mL[1] | Analyte Dependent | Assay Dependent | Concentration Dependent |
| Correlation Coefficient (r²) | ≥ 0.99[1] | ≥ 0.99 | ≥ 0.98 | Not Applicable |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL in plasma[2] | Derivatization Dependent | ng/mL to pg/mL range | Higher than LC-MS/MS |
| Intra-day Precision (%RSD) | ≤ 6.8%[2] | < 15% | < 10% | Vendor/method dependent |
| Inter-day Precision (%RSD) | ≤ 15% | < 15% | < 15% | Vendor/method dependent |
| Accuracy (%RE) | Within ±15%[1] | Within ±15% | Within ±20% | Not Applicable |
| Sample Preparation | Protein precipitation, potential derivatization[1][2] | Extraction, mandatory derivatization[3][4] | Dilution, potential extraction | Minimal to none[5] |
| Throughput | High | Moderate to High | High | High |
| Specificity | High[2] | High | Moderate to High | Moderate |
| Cost | High | Moderate | Low to Moderate | Moderate |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods and can be adapted for specific research requirements.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of PMPA in biological matrices.[1][2]
1. Sample Preparation (Plasma or Tissue Homogenate):
-
Protein Precipitation: To a 50 µL aliquot of plasma or tissue homogenate, add 200 µL of acetonitrile (B52724) containing an internal standard (e.g., 2-(phosphonomethyl)succinic acid).[6]
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Supernatant Collection: Transfer the supernatant to a clean tube for analysis.[1]
-
(Optional) Derivatization: For enhanced sensitivity and chromatographic retention, the acidic groups of PMPA can be derivatized using an agent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[2]
2. Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[1]
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 2 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) both containing 0.1% formic acid.[2]
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 10 µL.[2]
3. Mass Spectrometric Detection:
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in either positive or negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[1] The transitions for PMPA and the internal standard need to be optimized. For silylated PMPA, a transition of m/z 683 → 551.4 has been reported.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility and high polarity of PMPA, derivatization is a mandatory step for GC-MS analysis.
1. Sample Preparation:
-
Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate PMPA from the sample matrix.
-
Derivatization: The extracted and dried PMPA must be derivatized to increase its volatility. A common method for compounds with acidic protons is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or MTBSTFA.[3] The reaction is typically carried out at an elevated temperature (e.g., 60-80°C).
2. GC-MS Conditions:
-
GC System: A gas chromatograph equipped with a capillary column (e.g., DB-5ms).
-
Injector: Splitless injection is preferred for trace analysis.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized PMPA from other components.
-
MS System: A mass spectrometer operating in electron ionization (EI) mode.
-
Detection Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized PMPA.
Enzyme-Linked Immunosorbent Assay (ELISA)
A competitive ELISA is a suitable format for the detection of a small molecule like PMPA. This would require the development of a specific antibody against PMPA.
1. Assay Principle:
-
PMPA in the sample competes with a known amount of enzyme-labeled PMPA for binding to a limited amount of anti-PMPA antibody coated on a microplate well.
-
The amount of enzyme-labeled PMPA bound to the antibody is inversely proportional to the concentration of PMPA in the sample.
2. General Protocol:
-
Coating: Coat a 96-well microplate with an anti-PMPA antibody.
-
Blocking: Block the unoccupied sites on the plate with a blocking buffer (e.g., BSA or casein solution).[7]
-
Competition: Add standards or samples along with a fixed amount of enzyme-conjugated PMPA to the wells. Incubate to allow for competitive binding.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add a chromogenic substrate for the enzyme (e.g., TMB for HRP).
-
Signal Development and Measurement: Incubate for color development and then stop the reaction with a stop solution. Read the absorbance at the appropriate wavelength using a microplate reader.
Raman Spectroscopy
Raman spectroscopy offers a non-destructive method for the potential identification and quantification of PMPA.[5]
1. Sample Preparation:
-
For bulk analysis, the sample can be analyzed directly with minimal preparation.
-
For trace analysis in complex matrices, a prior extraction and concentration step may be necessary. Surface-Enhanced Raman Spectroscopy (SERS) can be employed to enhance the signal by adsorbing the analyte onto a nanostructured metal surface.[8]
2. Instrumentation:
-
A Raman spectrometer equipped with a laser of a specific wavelength (e.g., 532 nm, 785 nm).
-
A microscope can be coupled to the spectrometer for micro-Raman analysis of small sample areas.[5]
3. Data Acquisition and Analysis:
-
Acquire the Raman spectrum of the sample.
-
The characteristic Raman peaks of PMPA can be used for its identification by comparing the spectrum to a reference spectrum of a PMPA standard.[8]
-
For quantitative analysis, the intensity of a characteristic PMPA peak can be correlated with its concentration using a calibration curve.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioanalytical method for evaluating the pharmacokinetics of the GCP-II inhibitor 2-phosphonomethyl pentanedioic acid (2-PMPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uoguelph.ca [uoguelph.ca]
- 4. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Raman spectroscopy in the analysis of food and pharmaceutical nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced Oral Bioavailability of 2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA) from its (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-Based Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an Enzyme-Linked Immunosorbent Assay (ELISA) for the Quantification of ARID1A in Tissue Lysates | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
Pinacolyl Methylphosphonic Acid (PMPA) vs. Other Soman Degradation Products as Biomarkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pinacolyl methylphosphonic acid (PMPA) and other degradation products of the nerve agent Soman (B1219632) as biomarkers for exposure verification and monitoring. The selection of an appropriate biomarker is critical for accurate diagnosis, forensic analysis, and the development of effective medical countermeasures. This document summarizes key performance characteristics, presents quantitative data for comparison, and details experimental protocols for the detection of these biomarkers.
Introduction to Soman and its Degradation
Soman (GD) is a highly toxic organophosphorus nerve agent that exerts its primary effect by irreversibly inhibiting the enzyme acetylcholinesterase (AChE). Following exposure, Soman is rapidly metabolized in the body, primarily through hydrolysis, into several degradation products. The identification and quantification of these products in biological samples serve as reliable biomarkers of exposure. The primary hydrolysis product is this compound (PMPA), which can be further metabolized to Methylphosphonic acid (MPA). Additionally, Soman can form covalent adducts with proteins, which persist in the body for longer periods.
Comparison of Soman Biomarkers
The utility of a biomarker is determined by several factors, including its persistence in biological matrices (e.g., blood, urine), the window of detection, and the sensitivity and specificity of the analytical methods used for its quantification. This section compares PMPA with other key Soman degradation products.
Data Summary
The following table summarizes the key characteristics of PMPA, MPA, and protein adducts as biomarkers of Soman exposure.
| Biomarker | Biological Matrix | Window of Detection | Key Advantages | Key Disadvantages |
| This compound (PMPA) | Urine, Blood/Plasma | Hours to weeks | Primary and specific hydrolysis product, good indicator of recent exposure. | Shorter persistence compared to protein adducts. |
| Methylphosphonic acid (MPA) | Urine | Hours to weeks | A further degradation product, can indicate exposure to other G-series nerve agents as well. | Less specific to Soman exposure compared to PMPA. |
| Protein Adducts (e.g., Albumin, Butyrylcholinesterase) | Blood/Plasma | Weeks to months | Longest window of detection, provides retrospective evidence of exposure. | More complex analytical procedures, may not be suitable for assessing recent exposure. |
Quantitative Performance of Analytical Methods
The choice of analytical method is crucial for the reliable detection and quantification of Soman biomarkers. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.
| Analytical Method | Analyte | Biological Matrix | Limit of Detection (LOD) | Reference |
| GC-MS | Soman (regenerated) | Rat Plasma | 5.65 pg on-column | |
| LC-MS/MS | PMPA, other alkyl methylphosphonic acids | Human Serum and Urine | 0.04–0.12 ng/mL | |
| GC-MS | PMPA (derivatized) | Human Urine | 0.03 ng/mL | [1] |
| LC-MS/MS | PMPA | Zebrafish Tissue | 0.1 ng/g | [2] |
Experimental Protocols
Detailed methodologies are essential for the reproducible and accurate measurement of Soman biomarkers. Below are representative protocols for the analysis of PMPA in biological samples.
Protocol 1: GC-MS Analysis of PMPA in Human Urine
This protocol describes the sample preparation and analysis of PMPA in urine using gas chromatography-mass spectrometry, which requires a derivatization step to make the analyte volatile.
1. Sample Preparation: Solid-Phase Extraction (SPE) and Derivatization
- a. Sample Pre-treatment: To a 1 mL urine sample, add an internal standard (e.g., deuterated PMPA).
- b. SPE: Use a mixed-mode anion exchange SPE cartridge.
- Condition the cartridge with methanol (B129727) followed by water.
- Load the urine sample.
- Wash the cartridge with water and then methanol to remove interferences.
- Elute the analytes with a suitable solvent (e.g., a mixture of methanol and ammonium (B1175870) hydroxide).
- c. Derivatization:
- Evaporate the eluate to dryness under a stream of nitrogen.
- Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
- Heat the sample at 60-70°C for 30-60 minutes to form the trimethylsilyl (B98337) (TMS) derivative of PMPA.[3]
2. GC-MS Analysis:
- a. Gas Chromatograph Conditions:
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
- Injector Temperature: 250°C.
- Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.
- Carrier Gas: Helium at a constant flow rate.
- b. Mass Spectrometer Conditions:
- Ionization Mode: Electron Ionization (EI).
- Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the PMPA-TMS derivative and the internal standard.
Protocol 2: LC-MS/MS Analysis of PMPA in Human Serum/Urine
This protocol outlines a direct analysis of PMPA without derivatization using liquid chromatography-tandem mass spectrometry, offering high sensitivity and specificity.[4]
1. Sample Preparation: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)
- a. To a 100 µL serum or urine sample, add an internal standard (e.g., deuterated PMPA).
- b. Add a high concentration of salt (e.g., ammonium sulfate) and an organic solvent (e.g., acetonitrile).
- c. Vortex vigorously to induce phase separation and extract the analytes into the organic layer.
- d. Centrifuge to separate the layers and collect the organic supernatant.
- e. Evaporate the supernatant to dryness and reconstitute in the mobile phase.
2. LC-MS/MS Analysis:
- a. Liquid Chromatograph Conditions:
- Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for polar analytes like PMPA.
- Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium formate).
- Flow Rate: Typically 0.2-0.5 mL/min.
- Column Temperature: Maintained at a constant temperature (e.g., 40°C).
- b. Mass Spectrometer Conditions:
- Ionization Mode: Electrospray Ionization (ESI), usually in negative ion mode for phosphonic acids.
- Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for PMPA and its internal standard.
Visualizations
Soman Degradation Pathway
References
- 1. How animal models can be utilized to find new biomarkers for cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxic effects and bioaccumulation of pinacolyl methylphosphonate acid in zebrafish following soman exposure to a water environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
IMPA vs. PMPA: A Comparative Guide to Sarin and Soman Exposure Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Isopropyl methylphosphonic acid (IMPA) and Pinacolyl methylphosphonic acid (PMPA) as biomarkers for exposure to the nerve agents sarin (B92409) and soman (B1219632), respectively. While both are alkyl methylphosphonic acids and primary metabolites of G-series nerve agents, their specificity and detection characteristics are crucial for accurate diagnosis and forensic analysis. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant pathways and workflows to aid researchers in the field.
Introduction to Sarin and Soman Metabolites
Upon exposure, the nerve agent sarin (GB) is rapidly hydrolyzed in the body to form Isopropyl methylphosphonic acid (IMPA).[1] Similarly, the nerve agent soman (GD) is metabolized to this compound (PMPA). These metabolites are not naturally found in the body and their detection serves as a definitive confirmation of exposure to the specific nerve agent.[1] Measuring these biomarkers in biological samples like blood and urine is a critical tool for clinical diagnosis, monitoring the effectiveness of medical countermeasures, and for forensic verification of chemical weapons use.
Quantitative Comparison of IMPA and PMPA
The following table summarizes key quantitative parameters for the detection of IMPA and PMPA in biological samples. These values are compiled from various studies and represent a range of reported findings.
| Parameter | Isopropyl methylphosphonic acid (IMPA) | This compound (PMPA) | Source(s) |
| Parent Nerve Agent | Sarin (GB) | Soman (GD) | [1] |
| Biological Matrices | Urine, Blood (Serum/Plasma) | Urine, Blood (Serum/Plasma) | [2][3] |
| Detection Time Window (Urine) | Up to 16 days post-exposure | Approximately 48-72 hours post-exposure | [2] |
| Detection Time Window (Blood) | Shorter than in urine, typically within hours to a few days | Shorter than in urine, data on long-term detection is limited | [1] |
| Reported Concentrations (Human Exposure - Blood/Serum) | 2 - 135 ng/mL (within 4 hours of exposure) | Data from controlled human exposure is not available | [1][4] |
| Reported Concentrations (Animal Studies - Urine) | ~10 µg/mL (in mice 2 hours after 1 LD₅₀ exposure) | Not directly comparable due to different exposure protocols | [4] |
| Reported Concentrations (Animal Studies - Blood/Plasma) | Not specified | Mean peak serum concentrations of 2.7 µg/mL (1 mg/kg dose) and 9.1 µg/mL (3 mg/kg dose) in HIV-infected adults (PMPA as a drug, not a soman metabolite) | [5] |
| Limit of Detection (LOD) / Limit of Quantitation (LOQ) (GC-MS in Urine) | LOD: 0.1 ng/mL, LOQ: 10-100 pg/mL | LOD: 0.1 ng/mL | [6][7] |
| Limit of Detection (LOD) / Limit of Quantitation (LOQ) (LC-MS/MS in Urine) | LOQ: 10-100 pg/mL | Not specified | [7] |
| Limit of Detection (LOD) / Limit of Quantitation (LOQ) (LC-MS/MS in Blood) | Not specified | Not specified |
Signaling Pathways and Experimental Workflows
To visually represent the metabolic fate of sarin and soman and the analytical process for their detection, the following diagrams are provided.
Experimental Protocols
The following sections detail generalized protocols for the analysis of IMPA and PMPA in biological matrices based on commonly employed methodologies.
Protocol 1: GC-MS Analysis of IMPA in Urine
This protocol outlines a typical procedure for the detection and quantification of IMPA in urine samples using Gas Chromatography-Mass Spectrometry (GC-MS). This method often requires a derivatization step to increase the volatility of the analyte.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Objective: To extract and concentrate IMPA from the urine matrix and remove interfering substances.
-
Materials: Urine sample, internal standard (e.g., deuterated IMPA), Oasis MAX or similar mixed-mode anion exchange SPE cartridges, methanol (B129727), deionized water, ammonium (B1175870) hydroxide (B78521), formic acid.
-
Procedure:
-
Acidify the urine sample with formic acid.
-
Add the internal standard to the sample.
-
Condition the SPE cartridge with methanol followed by deionized water.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with deionized water and then methanol to remove interferences.
-
Elute IMPA from the cartridge using a solution of ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
2. Derivatization
-
Objective: To convert the non-volatile IMPA into a volatile derivative suitable for GC-MS analysis.
-
Materials: Dried sample extract, derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS, or pentafluorobenzyl bromide - PFBBr), solvent (e.g., acetonitrile).
-
Procedure (using silylation):
-
Reconstitute the dried extract in the solvent.
-
Add the silylating agent (BSTFA + 1% TMCS).
-
Heat the mixture at a specific temperature (e.g., 60-70°C) for a defined period (e.g., 30-60 minutes) to complete the reaction.[8]
-
Cool the sample to room temperature before injection into the GC-MS.
-
3. GC-MS Analysis
-
Instrument: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or tandem quadrupole).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injection: Splitless injection of 1-2 µL of the derivatized sample.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 300°C), and hold for a few minutes.[8]
-
Mass Spectrometry: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for quantification, targeting the specific ions of the derivatized IMPA and the internal standard.
Protocol 2: LC-MS/MS Analysis of PMPA in Blood (Plasma/Serum)
This protocol describes a common approach for the analysis of PMPA in blood plasma or serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method typically does not require derivatization.
1. Sample Preparation (Protein Precipitation and/or SPE)
-
Objective: To remove proteins and other interfering components from the blood matrix.
-
Materials: Plasma/serum sample, internal standard (e.g., deuterated PMPA), acetonitrile (B52724) or methanol, formic acid, SPE cartridges (if used).
-
Procedure (Protein Precipitation):
-
Add the internal standard to the plasma/serum sample.
-
Add a volume of cold acetonitrile or methanol (typically 3-4 times the sample volume) to precipitate the proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase for injection, or proceed to SPE for further cleanup if necessary.
-
2. LC-MS/MS Analysis
-
Instrument: High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Injection: Direct injection of 5-20 µL of the prepared sample.
-
Mass Spectrometry: The mass spectrometer is operated in electrospray ionization (ESI) positive or negative mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the specific precursor-to-product ion transitions for PMPA and its internal standard.
Conclusion
Both IMPA and PMPA are highly specific and reliable biomarkers for confirming exposure to sarin and soman, respectively. The choice of analytical method depends on the available instrumentation, the required sensitivity, and the biological matrix being analyzed. While GC-MS offers excellent sensitivity, it often requires a derivatization step. LC-MS/MS provides high specificity and sensitivity without the need for derivatization, making it a powerful tool for the direct analysis of these polar metabolites. The data and protocols presented in this guide are intended to provide a valuable resource for researchers working on the detection and analysis of nerve agent exposure.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. LC/MS determination of the intracellular concentration of two novel aryl phosphoramidate prodrugs of PMPA and their metabolites in dog PBMC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid preparation of human blood plasma for bottom-up proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety, Pharmacokinetics, and Antiretroviral Activity of Intravenous 9-[2-(R)-(Phosphonomethoxy)propyl]adenine, a Novel Anti-Human Immunodeficiency Virus (HIV) Therapy, in HIV-Infected Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Impa (adenosine 5'-phosphorimidazolide) Synthesis [protocols.io]
- 8. Gas chromatography-mass spectrometric method-based urine metabolomic profile of rats with pelvic inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Stability of Nerve Agent Hydrolysis Products in Environmental Samples: A Guide for Researchers
The degradation of highly toxic organophosphorus nerve agents in the environment leads to the formation of various hydrolysis products. Understanding the stability and persistence of these products, primarily alkyl methylphosphonic acids (AMPAs), is crucial for forensic analysis, environmental monitoring, and long-term risk assessment. These hydrolysis products are significant because they are often more stable than the parent agents and serve as definitive biomarkers of nerve agent use, as they do not typically have natural sources.[1][2]
This guide provides a comparative overview of the stability of key nerve agent hydrolysis products in environmental matrices, details the analytical methodologies used for their detection, and presents visual workflows for their analysis.
Data on the Stability of Nerve Agent Hydrolysis Products
The primary hydrolysis of G-series agents like Sarin (B92409) (GB) and Soman (GD) and V-series agents like VX results in the formation of their respective AMPAs. These initial products can then undergo a much slower hydrolysis to the common and highly stable methylphosphonic acid (MPA).[2][3][4] The persistence of these hydrolysis products is a key factor in retrospective analysis of a chemical weapons incident.
While the parent agents degrade relatively quickly (e.g., Sarin's half-life is a matter of hours to days depending on conditions), their hydrolysis products are significantly more persistent.[5][6][7] For instance, studies have shown that AMPAs can be detected in soil and plant materials for at least one month after contamination.[8] Some related compounds, like diisopropyl methylphosphonate (B1257008) (DIMP), a byproduct of GB production, can persist in water and soil for years.[9]
The stability of VX hydrolysis products is particularly complex. Depending on the pH, VX hydrolysis can yield either the non-toxic ethyl methylphosphonic acid (EMPA) or the toxic metabolite S-(2-(diisopropylamino)ethyl) methylphosphonothioate (EA-2192).[10][11][12][13]
Table 1: Summary of Stability for Key Nerve Agent Hydrolysis Products
| Nerve Agent | Primary Hydrolysis Product | Abbreviation | Stability in Environmental Samples (Water & Soil) | Further Hydrolysis Product |
| Sarin (GB) | Isopropyl methylphosphonic acid | IMPA | High persistence. Can be detected for weeks to months.[5][8][14] | Methylphosphonic acid (MPA) |
| Soman (GD) | Pinacolyl methylphosphonic acid | PMPA | High persistence. Serves as a reliable biomarker for Soman exposure due to its stability.[8][15] | Methylphosphonic acid (MPA) |
| Tabun (GA) | Ethyl dimethylamidophosphoric acid | --- | Hydrolysis is complex and pH-dependent.[3][16][17] | --- |
| VX | Ethyl methylphosphonic acid | EMPA | High persistence.[8][10][18] | Methylphosphonic acid (MPA) |
| All Agents | Methylphosphonic acid | MPA | Very high persistence. The final, stable degradation product for many organophosphorus nerve agents.[2][3][4][19] | --- |
Experimental Protocols
The analysis of polar, non-volatile AMPAs in complex environmental matrices presents analytical challenges.[1] The most prominent and reliable techniques are based on chromatography coupled with mass spectrometry.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a preferred method for the direct analysis of nerve agent hydrolysis products from aqueous samples with minimal preparation.[2][3][20] It avoids the need for derivatization required by GC-MS.
1. Sample Preparation:
-
Water Samples: Samples are typically filtered through a 0.2 µm membrane.[2] Depending on concentration, a solid-phase extraction (SPE) step using a quaternary amine phase may be employed to extract and concentrate the analytes.[21]
-
Soil and Plant Samples: Homogenization, often with liquid nitrogen, is followed by an extraction step, such as ultrasonic liquid extraction.[8]
2. Chromatographic Separation:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is effective for separating these highly polar acids, which are poorly retained on standard C18 reversed-phase columns.[1] A typical HILIC setup might use a silica-based column with a mobile phase consisting of a high percentage of an organic solvent (e.g., acetonitrile) and a smaller percentage of an aqueous buffer (e.g., ammonium (B1175870) formate).[1]
-
Reversed-Phase Ion-Pairing Chromatography: This technique can also be used, where an ion-pairing reagent is added to the mobile phase to improve the retention of the anionic hydrolysis products on a C18 column.[4]
3. Detection:
-
Tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS) is used for sensitive and selective detection.[1] Electrospray ionization (ESI) in negative mode is commonly applied.[20]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high separation efficiency but requires a crucial derivatization step to convert the non-volatile and polar AMPAs into volatile compounds suitable for gas chromatography.[3][4]
1. Sample Preparation and Extraction:
-
Extraction protocols are similar to those for LC-MS to isolate the target analytes from the sample matrix.
2. Derivatization:
-
This is a mandatory step.[3] The hydroxyl groups of the phosphonic acids are converted into less polar esters or silyl (B83357) ethers.
-
Common Reagents: Reagents include trimethylphenylammonium hydroxide (B78521) (TMPAH) for methylation, or silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create trimethylsilyl (B98337) (TMS) derivatives.[21][22] Another approach is to generate tert-butyl dimethylsilyl (TBDMS) derivatives.[4] Trimethyloxonium (B1219515) tetrafluoroborate (B81430) (TMO·BF4) has also been used for efficient methylation at ambient temperatures.[23]
3. Chromatographic Separation:
-
A capillary column GC is used to separate the derivatized analytes.
4. Detection:
-
A mass spectrometer is used for detection, often operated in electron ionization (EI) mode.[23] A flame photometric detector (FPD) in phosphorus-selective mode can also be utilized for enhanced selectivity.[21]
Visualizations
Nerve Agent Hydrolysis Pathway
Caption: General hydrolysis pathway of organophosphorus nerve agents.
Analytical Workflow for Hydrolysis Products
Caption: Typical experimental workflow for analyzing nerve agent hydrolysis products.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. waters.com [waters.com]
- 3. researchgate.net [researchgate.net]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Sarin - Wikipedia [en.wikipedia.org]
- 6. Guidelines for Organophosphorus Nerve Agents - Guidelines for Chemical Warfare Agents in Military Field Drinking Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. nationalacademies.org [nationalacademies.org]
- 8. Monitoring of hydrolysis products of organophosphorus nerve agents in plant material and soil by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. osti.gov [osti.gov]
- 11. researchgate.net [researchgate.net]
- 12. osti.gov [osti.gov]
- 13. Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist’s Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biodegradation of neutralized sarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Buy this compound | 616-52-4 [smolecule.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. VX (nerve agent) - Wikipedia [en.wikipedia.org]
- 19. Hydrophilic interaction liquid chromatography-tandem mass spectrometry methylphosponic and alkyl methylphosphonic acids determination in environmental samples after pre-column derivatization with p-bromophenacyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Poisoning by organophosphorus nerve agents and pesticides: An overview of the principle strategies and current progress of mass spectrometry-based procedures for verification - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Analysis of methylphosphonic acid, ethyl methylphosphonic acid and isopropyl methylphosphonic acid at low microgram per liter levels in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Efficient derivatization of methylphosphonic and aminoethylsulfonic acids related to nerve agents simultaneously in soils using trimethyloxonium tetrafluoroborate for their enhanced, qualitative detection and identification by EI-GC-MS and GC-FPD - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Proficiency Testing and Reference Materials for Pinacolyl Methylphosphonic Acid
For researchers, scientists, and drug development professionals engaged in the analysis of Pinacolyl methylphosphonic acid (PMPA), ensuring the accuracy and reliability of analytical data is paramount. This guide provides a comparative overview of available proficiency testing programs and certified reference materials for PMPA, supported by experimental data and detailed protocols.
This compound is a primary and stable hydrolysis product of the nerve agent Soman.[1][2] Its detection and quantification in environmental and biological samples are critical for verifying exposure to chemical warfare agents and for toxicological studies.[3]
Proficiency Testing: The Gold Standard for Laboratory Performance
Proficiency testing (PT) is a crucial component of a laboratory's quality assurance program, providing an external and objective assessment of analytical performance. For PMPA and other chemical warfare agent metabolites, the Organisation for the Prohibition of Chemical Weapons (OPCW) is the leading international body that organizes proficiency tests.[4][5]
Participation in OPCW proficiency tests is primarily for laboratories seeking designation by the OPCW for the analysis of authentic samples.[6][7] These tests involve the analysis of various matrices containing undisclosed chemical warfare agent-related chemicals. Successful participation is a key requirement for a laboratory to become and remain an OPCW designated laboratory.[6] While not open to all research laboratories, the OPCW's PT program serves as the benchmark for analytical capability in this field.
Currently, there is a lack of broadly available commercial proficiency testing programs specifically for this compound. Laboratories seeking to assess their performance can consider interlaboratory comparison studies, if available, or establish collaborations with accredited laboratories.
Certified Reference Materials: The Foundation of Accurate Measurement
The use of high-quality, certified reference materials (CRMs) is fundamental to achieving accurate and traceable analytical results. Several commercial suppliers offer PMPA reference materials. The table below summarizes the available information for some of these suppliers.
| Supplier | Product Name | CAS Number | Purity/Assay | Format |
| Sigma-Aldrich | Pinacolyl methylphosphonate | 616-52-4 | 97% | Liquid |
| HPC Standards | This compound | 616-52-4 | Not specified | 100mg |
| LGC Standards | Pinacolyl Methylphosphonate | 616-52-4 | Not specified | Neat |
| Smolecule | This compound | 616-52-4 | Not specified | In Stock |
| Santa Cruz Biotechnology | Pinacolyl methylphosphonate | 616-52-4 | ≥96% | Not specified |
Note: The information provided is based on publicly available data from the suppliers' websites. It is crucial to obtain the certificate of analysis (CoA) for a specific lot to get detailed information on purity, characterization methods, and certified concentration.
Analytical Methodologies for PMPA Detection
The analysis of PMPA, a polar compound, typically requires derivatization for gas chromatography-mass spectrometry (GC-MS) analysis or can be performed directly using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to its low volatility, PMPA must be derivatized before GC-MS analysis. Methylation is a common derivatization technique.
Experimental Protocol: Methylation of PMPA for GC-MS Analysis
-
Reagents: Trimethylsilyl diazomethane (B1218177) (TMSD) in a suitable solvent (e.g., hexane), methanol (B129727), internal standard solution.
-
Procedure:
-
To an appropriate volume of the sample extract, add the internal standard.
-
Add a solution of TMSD.
-
Add methanol to initiate the methylation reaction.
-
Vortex the mixture and allow it to react at room temperature.
-
Analyze the resulting methyl ester of PMPA by GC-MS.
-
-
GC-MS Parameters (Illustrative):
-
Column: DB-5ms or equivalent
-
Injection Mode: Splitless
-
Oven Program: Start at 50°C, ramp to 280°C
-
Ionization: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS allows for the direct analysis of PMPA in aqueous samples without the need for derivatization, offering high sensitivity and specificity.
Experimental Protocol: Direct Analysis of PMPA in Water by LC-MS/MS
-
Sample Preparation:
-
Spike the water sample with an appropriate internal standard (e.g., isotopically labeled PMPA).
-
Filter the sample through a 0.2 µm membrane filter.
-
-
LC Parameters (Illustrative):
-
Column: C18 reversed-phase column (e.g., XBridge C18)
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) formate
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to separate PMPA from matrix components.
-
Flow Rate: 0.2-0.4 mL/min
-
-
MS/MS Parameters (Illustrative):
-
Ionization: Electrospray Ionization (ESI), negative mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Transitions: Monitor specific precursor-to-product ion transitions for PMPA and the internal standard.
-
Performance Data of Analytical Methods
The following table summarizes typical performance characteristics of analytical methods for PMPA.
| Method | Matrix | Limit of Detection (LOD) | Reference |
| LC-HRMS | Soil | 0.02 ng/g | [8] |
| LC-MS/MS | Natural Waters | 10 ng/mL | [9] |
| GC-MS (after derivatization) | Soil | 5 µg/g (demonstrated) | [10] |
Formation of this compound
PMPA is formed through the hydrolysis of the nerve agent Soman. This process can occur environmentally or metabolically.[1][11]
Conclusion
The accurate and reliable analysis of this compound is essential for various scientific and security applications. While the OPCW proficiency tests represent the highest standard for laboratory performance, the selection of high-quality certified reference materials and the implementation of validated and robust analytical methods, such as GC-MS and LC-MS/MS, are critical for all laboratories involved in the analysis of this important biomarker. This guide provides a foundation for researchers to navigate the available resources and establish reliable analytical workflows for PMPA.
References
- 1. researchgate.net [researchgate.net]
- 2. nrt.org [nrt.org]
- 3. Buy this compound | 616-52-4 [smolecule.com]
- 4. OPCW Proficiency Test: A Practical Approach Also for Interlaboratory Test on Detection and Identification of Pesticides in Environmental Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Proficiency Test Training Courses | OPCW [opcw.org]
- 7. ethz.ch [ethz.ch]
- 8. Determination of methylphosphonic acid and alkyl methylphosphonic acid esters in soils by liquid chromatography-high-resolution mass spectrometry (LC-HRMS) | Vokuev | Industrial laboratory. Diagnostics of materials [zldm.ru]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Soman - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Inter-laboratory Comparison of PMPA Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the two primary methods for the quantification of (R)-9-(2-Phosphonylmethoxypropyl)adenine (PMPA, Tenofovir): Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). The objective is to furnish researchers, scientists, and drug development professionals with the necessary data and protocols to inform their choice of analytical methodology and to facilitate the cross-validation of PMPA quantification across different laboratories, ensuring data consistency and reliability in multi-site studies.
Introduction
Tenofovir (B777), a cornerstone of antiretroviral therapy, is administered as the prodrugs tenofovir disoproxil fumarate (B1241708) (TDF) or tenofovir alafenamide (TAF). Accurate quantification of the active moiety, tenofovir (PMPA), in biological matrices is critical for pharmacokinetic (PK) analysis, therapeutic drug monitoring, and bioequivalence studies.[1][2] As clinical trials and research studies are increasingly conducted globally, the need for robust and comparable bioanalytical methods across different laboratories is paramount.[1][2] This guide presents a comparative overview of LC-MS/MS and ELISA, the two most prevalent techniques for PMPA quantification.
Data Presentation: A Comparative Analysis
The selection of an analytical method hinges on a variety of factors, including sensitivity, specificity, accuracy, precision, and throughput. Below is a summary of typical performance characteristics for LC-MS/MS and ELISA methods for PMPA quantification, compiled from various validation studies.
Table 1: Comparison of LC-MS/MS and ELISA for PMPA Quantification in Human Plasma
| Parameter | LC-MS/MS | ELISA |
| Linearity Range | 0.5 - 500 ng/mL | 0.4 - 10 ng/mL (in saliva) |
| Lower Limit of Quantification (LLOQ) | 0.25 - 5 ng/mL[3][4] | ~0.5 ng/mL (visual LOD in saliva)[5] |
| Intra-day Precision (%CV) | < 15%[3][6] | < 15%[5][7] |
| Inter-day Precision (%CV) | < 15%[6] | < 15%[7] |
| Accuracy (% bias) | Within ±15%[6][8] | 73.4% - 133.6% recovery[5] |
| Specificity | High (mass-based separation) | Potential for cross-reactivity |
| Throughput | Moderate to High | High |
| Cost per Sample | Higher | Lower |
Note: The performance of ELISA can be matrix-dependent, and the provided data for ELISA is based on saliva samples. Direct head-to-head comparisons in plasma are limited in the public domain.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline typical experimental protocols for PMPA quantification using LC-MS/MS and ELISA.
LC-MS/MS Method for PMPA Quantification in Human Plasma
This protocol is a synthesis of common practices from published and validated methods.[2][6][9]
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing an internal standard (e.g., 13C5-Tenofovir). Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.[1]
-
Solid-Phase Extraction (SPE): Alternatively, for cleaner samples, use a mixed-mode cation exchange (MCX) SPE cartridge. Acidify the plasma sample with phosphoric acid, load onto the conditioned cartridge, wash with an acidic solution, and elute with a basic methanolic solution.[1][6] Evaporate the eluent to dryness and reconstitute in the mobile phase.[1]
-
Stabilization: To prevent the hydrolysis of TAF to tenofovir in plasma samples, treat the plasma with 20% formic acid (100:8 plasma to formic acid ratio) immediately after collection.[2]
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Phenomenex Synergi 4 µm Polar-RP 80A, 50 x 2 mm) is commonly used.[6]
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) is typical.[6]
-
Flow Rate: A flow rate of 400 µL/min is often employed.[6]
-
Injection Volume: 5-10 µL.
3. Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.[9]
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[1][9]
-
MRM Transitions:
-
Tenofovir: m/z 288.1 → 176.1
-
13C5-Tenofovir (IS): m/z 293.1 → 176.1
-
ELISA Method for PMPA Quantification in Saliva
This protocol is based on a competitive ELISA (cELISA) format.[5]
1. Reagent Preparation:
-
Coat a 96-well microtiter plate with a PMPA-protein conjugate and incubate overnight.
-
Prepare a series of PMPA standards and quality control samples in the appropriate matrix (e.g., saliva).
-
Prepare a solution of anti-PMPA monoclonal antibody.
2. Assay Procedure:
-
Wash the coated plate to remove unbound conjugate.
-
Add PMPA standards, controls, and unknown samples to the wells, followed by the anti-PMPA antibody. Incubate for 1 hour.
-
During this incubation, PMPA in the sample competes with the immobilized PMPA-protein conjugate for binding to the antibody.
-
Wash the plate to remove unbound antibody and sample components.
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). Incubate for 1 hour.
-
Wash the plate again.
-
Add a substrate solution that will produce a colorimetric signal in the presence of the enzyme.
-
Stop the reaction and measure the absorbance using a microplate reader. The signal intensity is inversely proportional to the concentration of PMPA in the sample.
Mandatory Visualizations
Experimental Workflow for Inter-laboratory Comparison
The following diagram outlines a typical workflow for an inter-laboratory comparison of PMPA quantification methods.
Caption: Workflow for an inter-laboratory comparison study.
Logical Relationship of Method Validation Parameters
This diagram illustrates the key parameters assessed during the validation of a bioanalytical method.
Caption: Key parameters of bioanalytical method validation.
Conclusion
Both LC-MS/MS and ELISA have demonstrated utility in the quantification of PMPA. LC-MS/MS is generally considered the gold standard due to its superior specificity and wide dynamic range. However, ELISA offers a high-throughput and cost-effective alternative, particularly for screening large numbers of samples. The choice of method should be guided by the specific requirements of the study. For regulatory submissions and studies requiring high accuracy and specificity, a validated LC-MS/MS method is recommended. For large-scale adherence monitoring or resource-limited settings, ELISA can be a valuable tool.
Regardless of the method chosen, conducting a thorough inter-laboratory comparison is essential when data from multiple sites are to be combined or compared. This ensures the integrity and reliability of the collective data, which is fundamental to the success of clinical and research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. An LC-MS/MS method for determination of tenofovir (TFV) in human plasma following tenofovir alafenamide (TAF) administration: Development, validation, cross-validation, and use of formic acid as plasma TFV stabilizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Development and In-House Validation of an Enzyme-Linked Immunosorbent Assay and a Lateral Flow Immunoassay for the Dosage of Tenofovir in Human Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Validation and implementation of liquid chromatographic-mass spectrometric (LC-MS) methods for the quantification of tenofovir prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijcrt.org [ijcrt.org]
A Comparative Guide to Solid-Phase Extraction (SPE) Cartridges for Phosphonic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various Solid-Phase Extraction (SPE) cartridges for the extraction of phosphonic acids from different sample matrices. The selection of an appropriate SPE sorbent is critical for achieving high recovery, reproducibility, and sensitivity in the analysis of these highly polar and often challenging compounds. This document summarizes quantitative data from various studies, presents detailed experimental protocols, and offers visual aids to clarify the underlying principles and workflows.
Introduction to Phosphonic Acid Extraction
Phosphonic acids are a class of organophosphorus compounds characterized by a C-PO(OH)₂ or C-PO(OR)₂ group. Their applications are diverse, ranging from herbicides (e.g., glyphosate) and antiviral drugs to industrial water treatment agents. The analysis of phosphonic acids is often complicated by their high polarity, which makes them difficult to retain on traditional reversed-phase sorbents. Solid-Phase Extraction (SPE) is a widely used sample preparation technique to isolate and concentrate phosphonic acids from complex matrices, thereby improving analytical performance.
The primary SPE mechanisms employed for phosphonic acid extraction include:
-
Anion Exchange: This is the most common approach, leveraging the acidic nature of the phosphonic acid group. At a pH above their pKa, phosphonic acids are negatively charged and can be retained by a positively charged sorbent (anion exchanger).
-
Mixed-Mode: These sorbents combine two retention mechanisms, typically reversed-phase and ion exchange (either cation or anion exchange), on a single stationary phase. This dual functionality allows for enhanced selectivity and cleaner extracts.
-
Reversed-Phase with Ion-Pairing: In this technique, an ion-pairing reagent is added to the sample to form a neutral complex with the charged phosphonic acid. This complex is then retained by a nonpolar reversed-phase sorbent.
This guide will focus on comparing the performance of commercially available SPE cartridges based on these retention mechanisms.
Comparative Performance Data
The following tables summarize the performance of different SPE cartridges for the extraction of various phosphonic acids, with a focus on recovery rates, reproducibility (expressed as Relative Standard Deviation, %RSD), and Limits of Detection (LODs). It is important to note that performance can vary significantly depending on the specific analyte, sample matrix, and analytical method used.
Table 1: Performance Data for Glyphosate and Aminomethylphosphonic Acid (AMPA)
| SPE Cartridge/Method | Analyte | Sample Matrix | Recovery (%) | %RSD | LOD | Citation |
| QuEChERS with C18 | Glyphosate | Food Samples | 60 - 93 | Not Reported | Not Reported | |
| QuEChERS with C18 | AMPA | Food Samples | 47 - 93 | Not Reported | Not Reported | [1] |
| Oasis HLB | Glyphosate | Soybean, Corn | 96 - 98 | Not Reported | Not Reported | [1] |
| Oasis HLB | AMPA | Soybean, Corn | 96 - 113 | Not Reported | Not Reported | [1] |
| AFFINIMIP SPE | Glyphosate | Red Wine | 96 | Not Reported | Not Reported | |
| AFFINIMIP SPE | AMPA | Red Wine | 81 | Not Reported | Not Reported | [2] |
| AFFINIMIP SPE | Glufosinate (B12851) | Red Wine | 70 | Not Reported | Not Reported | [2] |
| Strata-X | Glyphosate | Human Urine | > 40 | Not Reported | 37 pg/mL | [3] |
| Strata-X | AMPA | Human Urine | > 40 | Not Reported | 20 pg/mL | [3] |
| Strata-X | Glufosinate | Human Urine | > 40 | Not Reported | 7 pg/mL | [3] |
Table 2: General Performance of Mixed-Mode and Anion Exchange Cartridges
| SPE Cartridge Type | Target Analytes | General Performance Characteristics |
| Mixed-Mode Anion Exchange (e.g., Oasis MAX, WAX) | Acidic compounds, including phosphonic acids | Combines reversed-phase and anion exchange mechanisms for high selectivity. Effective at removing neutral and basic interferences. Oasis MAX is a strong anion exchanger, while Oasis WAX is a weak anion exchanger, making it suitable for strong acids. |
| Strong Anion Exchange (SAX) | Acidic compounds | Retains negatively charged analytes. Performance can be affected by high concentrations of competing anions in the sample matrix. |
| Weak Anion Exchange (WAX) | Strong acidic compounds | Offers alternative selectivity to SAX and can be useful for analytes that are too strongly retained on SAX cartridges. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful SPE. Below are representative protocols for different SPE methodologies for phosphonic acid extraction.
Protocol 1: Anion Exchange SPE for Glyphosate and AMPA in Water
This protocol is a generalized procedure based on common practices for anion exchange SPE.
1. Sample Pre-treatment:
-
Filter the water sample through a 0.45 µm filter.
-
Adjust the sample pH to > 7 to ensure the phosphonic acids are deprotonated (negatively charged).
2. SPE Cartridge Conditioning:
-
Condition a strong anion exchange (SAX) cartridge with 5 mL of methanol (B129727), followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
3. Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a flow rate of 1-2 mL/min.
4. Washing:
-
Wash the cartridge with 5 mL of deionized water to remove unretained matrix components.
-
A second wash with a weak organic solvent (e.g., 5% methanol in water) can be performed to remove less polar interferences.
5. Elution:
-
Elute the retained phosphonic acids with 5 mL of an acidic solution (e.g., 1% formic acid in methanol) to neutralize the charge on the analytes and release them from the sorbent.
6. Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis (e.g., mobile phase).
Protocol 2: Mixed-Mode SPE (Reversed-Phase/Anion Exchange) for Phosphonic Acids in a Biological Matrix
This protocol outlines a general procedure for using a mixed-mode cartridge like Waters Oasis MAX.
1. Sample Pre-treatment:
-
Precipitate proteins from the biological sample (e.g., plasma, urine) by adding a 1:3 ratio of sample to acetonitrile.
-
Centrifuge and collect the supernatant.
-
Dilute the supernatant with water and adjust the pH to > 7.
2. SPE Cartridge Conditioning:
-
Condition the Oasis MAX cartridge with 5 mL of methanol, followed by 5 mL of deionized water.
3. Sample Loading:
-
Load the pre-treated sample onto the cartridge at a slow, steady flow rate.
4. Washing:
-
Wash 1: 5 mL of 5% ammonium (B1175870) hydroxide (B78521) in water to remove neutral and basic interferences.
-
Wash 2: 5 mL of methanol to remove non-polar interferences retained by the reversed-phase mechanism.
5. Elution:
-
Elute the phosphonic acids with 5 mL of 2% formic acid in methanol. The acidic mobile phase neutralizes the phosphonic acids, disrupting the anion exchange interaction, while the organic solvent overcomes the reversed-phase retention.
6. Post-Elution:
-
Evaporate the eluate and reconstitute as described in Protocol 1.
Visualizing the Workflow and Mechanisms
Diagrams created using Graphviz (DOT language) help to visualize the experimental workflows and the underlying principles of retention.
Caption: A generalized workflow for Solid-Phase Extraction (SPE) of phosphonic acids.
Caption: Retention mechanisms for phosphonic acids in SPE.
Conclusion and Recommendations
The choice of SPE cartridge for phosphonic acid extraction depends heavily on the specific analytes of interest, the complexity of the sample matrix, and the desired level of cleanup.
-
For general screening and high-throughput applications in relatively clean matrices like water, a standard strong anion exchange (SAX) cartridge often provides adequate performance.
-
For complex matrices such as food, biological fluids, or environmental samples, mixed-mode SPE cartridges (e.g., Oasis MAX or WAX) are highly recommended. The dual retention mechanism allows for more rigorous washing steps, resulting in cleaner extracts and reduced matrix effects in the final analysis. The choice between a strong (MAX) or weak (WAX) anion exchanger will depend on the pKa of the target phosphonic acids.
-
Reversed-phase SPE with ion-pairing can be a viable alternative, particularly when a mixed-mode or anion exchange sorbent is not available or when dealing with specific phosphonic acids that form stable ion pairs. However, the selection and optimization of the ion-pairing reagent can add complexity to the method development.
It is always advisable to perform a method validation for the chosen SPE protocol with the specific sample matrix to ensure optimal recovery, reproducibility, and accuracy. This guide serves as a starting point for selecting the most appropriate SPE strategy for your phosphonic acid analysis needs.
References
Accuracy and precision of PMPA immunoassays compared to mass spectrometry
An Objective Comparison of PMPA Immunoassays and Mass Spectrometry for Researchers, Scientists, and Drug Development Professionals.
In the quantification of 9-(2-phosphonylmethoxypropyl)adenine (PMPA), the active metabolite of the antiviral prodrug tenofovir (B777), researchers are often faced with the choice between two powerful analytical techniques: immunoassays and mass spectrometry. Each method offers a distinct set of advantages and disadvantages in terms of accuracy, precision, sensitivity, and logistical considerations. This guide provides a comprehensive comparison of PMPA immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to aid in the selection of the most appropriate method for specific research and drug development needs.
Quantitative Performance Comparison
The selection of an analytical method is often driven by its quantitative performance. The following table summarizes key performance metrics for a validated tenofovir (TFV) immunoassay and several reported LC-MS/MS methods for the quantification of PMPA/tenofovir.
| Parameter | PMPA/Tenofovir Immunoassay (ELISA) | PMPA/Tenofovir Mass Spectrometry (LC-MS/MS) |
| Linearity (Correlation Coefficient) | r = 0.96 (compared to LC-MS/MS)[1] | r² ≥ 0.99[2] |
| Lower Limit of Quantification (LLOQ) | Not explicitly defined, but sensitive to ≥500 ng/mL in urine[1] | 0.1 to 3.13 ng/mL in plasma[2][3] |
| Upper Limit of Quantification (ULOQ) | Not explicitly defined; wide dynamic range demonstrated up to 98,100 ng/mL in urine[1] | 50 to 500 ng/mL in plasma[2][3] |
| Precision (Coefficient of Variation %) | <15%[1] | Intra- and Inter-day <15% (typically <10%)[2][3] |
| Accuracy (% Bias or Recovery) | Not explicitly reported in terms of % bias; high correlation with LC-MS/MS[1] | Within ±15% of nominal values (often stricter)[3] |
| Sensitivity (vs. LC-MS/MS) | 96%[1] | Considered the "gold standard" for sensitivity[4] |
| Specificity (vs. LC-MS/MS) | 100% (no cross-reactivity with endogenous compounds in urine)[1] | High, due to mass-based detection of parent and fragment ions |
General Characteristics and Logistical Comparison
Beyond the quantitative metrics, practical considerations such as sample type, throughput, and cost are crucial in the decision-making process.
| Feature | PMPA Immunoassay (ELISA) | PMPA Mass Spectrometry (LC-MS/MS) |
| Principle | Antigen-antibody binding | Mass-to-charge ratio of ionized molecules |
| Primary Application | High-throughput screening, adherence monitoring[1] | Definitive quantification, pharmacokinetic studies[2][3] |
| Sample Matrix | Urine[1], adaptable to plasma/serum | Plasma, cerebrospinal fluid, cells, tissues[3][5] |
| Throughput | High (96-well plate format) | Lower (sequential sample analysis) |
| Cost per Sample | Generally lower | Generally higher |
| Instrumentation | Plate reader | LC system coupled with a tandem mass spectrometer |
| Expertise Required | Less specialized | Highly specialized personnel required |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for quantifying PMPA using an immunoassay (ELISA) and LC-MS/MS.
References
- 1. escholarship.org [escholarship.org]
- 2. [LC-MS/MS Determination of Tenofovir in Human Plasma and Its Bioequivalence] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Comparative Toxicological Potency of Pinacolyl Methylphosphonic Acid (PMPA) Versus Parent Nerve Agent Soman
A Detailed Analysis for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicological potency of Pinacolyl Methylphosphonic Acid (PMPA), a primary hydrolysis and detoxification product of the nerve agent Soman (B1219632) (GD), with its highly toxic parent compound. This document is intended for researchers, scientists, and professionals involved in drug development and toxicology.
Executive Summary
Soman is a potent organophosphorus nerve agent that exerts its extreme toxicity primarily through the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This inhibition leads to a cholinergic crisis, characterized by a rapid accumulation of the neurotransmitter acetylcholine (B1216132), resulting in seizures, respiratory failure, and death. In contrast, its metabolite, PMPA, is recognized as being significantly less toxic. While direct, comprehensive comparative studies providing specific lethal dose (LD50) and half-maximal inhibitory concentration (IC50) values for PMPA under the same conditions as Soman are limited in publicly available literature, existing data and qualitative assessments consistently indicate a dramatically lower toxicological profile for PMPA.
Data Presentation: Soman vs. PMPA Toxicity
Due to the limited availability of direct comparative quantitative data for PMPA, the following tables summarize the known toxicity values for Soman and the available information for PMPA.
Table 1: Acute Toxicity (LD50) Comparison
| Compound | Animal Model | Route of Administration | LD50 Value | Citation(s) |
| Soman | Mouse | Subcutaneous (s.c.) | 98 - 151 µg/kg (strain dependent) | [1] |
| Mouse | Subcutaneous (s.c.) | 124 µg/kg | [2] | |
| PMPA | Mouse | Oral | No specific LD50 value found; generally considered to have low acute toxicity. An analogue, IMPA, has an oral LD50 of 5620 mg/kg in mice. | [3] |
| Rat | Oral | No specific LD50 value found. |
Table 2: Acetylcholinesterase (AChE) Inhibition Comparison
| Compound | Parameter | Value | Notes | Citation(s) |
| Soman | AChE Inhibition | Potent irreversible inhibitor | Rapidly phosphorylates the serine active site of AChE. | [4] |
| PMPA | AChE Inhibition | Less potent inhibitor | Qualitatively described as a less potent AChE inhibitor than Soman. | [4] |
| Neuronal Activity | EC50 ≈ 2 mM | Inhibited network mean burst and spike rates in cultured cortical neurons. This high concentration suggests significantly lower neuroactivity compared to Soman. | [3] |
Experimental Protocols
Determination of Acute Toxicity (LD50)
The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. A typical protocol for determining the oral LD50 in rodents, such as mice or rats, involves the following steps:
-
Animal Model: Healthy, young adult mice or rats of a specific strain are used. Animals are acclimated to the laboratory conditions before the experiment.
-
Dose Preparation: The test substance (Soman or PMPA) is dissolved or suspended in a suitable vehicle (e.g., saline, corn oil). A range of doses is prepared.
-
Administration: A single dose of the test substance is administered to groups of animals via the desired route (e.g., oral gavage, subcutaneous injection, intravenous injection). A control group receives only the vehicle.
-
Observation: Animals are observed for signs of toxicity and mortality at regular intervals for a specified period, typically 14 days.
-
Data Analysis: The number of deaths at each dose level is recorded. Statistical methods, such as probit analysis, are used to calculate the LD50 value, which is the dose estimated to be lethal to 50% of the animals.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
The Ellman's method is a widely used colorimetric assay to measure AChE activity and inhibition.
-
Principle: Acetylthiocholine is used as a substrate for AChE. The enzyme hydrolyzes it to thiocholine (B1204863) and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB2-), which can be quantified spectrophotometrically at 412 nm. The rate of color production is proportional to AChE activity.
-
Reagents:
-
Phosphate buffer (pH 8.0)
-
DTNB solution
-
Acetylthiocholine iodide (ATCI) solution
-
AChE enzyme solution (from a source such as electric eel or human red blood cells)
-
Inhibitor solutions (Soman and PMPA at various concentrations)
-
-
Procedure:
-
In a 96-well plate, the buffer, DTNB, and inhibitor solution are added to the wells.
-
The AChE enzyme solution is then added, and the mixture is incubated to allow the inhibitor to interact with the enzyme.
-
The reaction is initiated by adding the substrate (ATCI).
-
The absorbance at 412 nm is measured at multiple time points to determine the reaction rate.
-
-
Data Analysis: The percentage of AChE inhibition is calculated for each inhibitor concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Mechanisms of Toxicity
Soman: Disruption of Cholinergic Signaling
The primary mechanism of Soman's toxicity is the irreversible inhibition of AChE. This leads to the accumulation of acetylcholine in synaptic clefts and neuromuscular junctions, causing hyperstimulation of muscarinic and nicotinic acetylcholine receptors. This disruption of the cholinergic signaling pathway is the root cause of the acute toxic effects.
Recent studies suggest that Soman's neurotoxicity also involves other pathways, including metabolic dysregulation and ferroptosis, a form of programmed cell death.[5][6]
PMPA: Detoxification Product
PMPA is formed through the hydrolysis of Soman, a process that can occur environmentally or be catalyzed by enzymes in the body. This conversion represents a detoxification pathway, as PMPA has a significantly reduced affinity for and inhibitory effect on AChE.
References
- 1. Differences in the toxicity of soman in various strains of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Survivors of soman poisoning: recovery of the soman LD50 to control value in the presence of extensive acetylcholinesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxic effects and bioaccumulation of pinacolyl methylphosphonate acid in zebrafish following soman exposure to a water environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soman - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Investigating the Role of Ferroptosis in Soman-Induced Neurotoxicity: A Pathway to New Potential Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to PMPA Detection Technologies: A Cost-Benefit Analysis for Researchers
For researchers, scientists, and drug development professionals, the accurate and efficient detection of N-(p-Amylcinnamoyl)anthranilic acid (PMPA) is critical. This guide provides a comprehensive comparison of leading PMPA detection technologies, offering a cost-benefit analysis to inform your selection process. We delve into the performance of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Surface-Enhanced Raman Spectroscopy (SERS), Immunoassays (ELISA), and Electrochemical Biosensors, supported by experimental data and detailed protocols.
Performance at a Glance: A Quantitative Comparison
To facilitate a clear comparison, the following table summarizes the key quantitative performance metrics for each PMPA detection technology. Please note that some values are based on the detection of closely related organophosphorus compounds due to the limited availability of PMPA-specific data for all platforms.
| Technology | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Throughput | Initial Instrument Cost | Estimated Cost per Sample (Outsourced) |
| GC-MS | < 5 pg (with derivatization)[1] | ~15 pg (estimated) | Low to Medium | $40,000 - $300,000+[2] | $150 - $800[3] |
| HPLC-UV | ~0.4 - 0.6 ppm (for related compounds) | ~1.2 - 1.8 ppm (estimated) | Medium to High | $10,000 - $70,000[4] | $150 - $700[5] |
| SERS | Potentially down to 10⁻⁹ M (for other analytes) | Analyte dependent | High | ~$20,000 (portable)[6] | Low (substrate dependent) |
| Immunoassay (ELISA) | Estimated ng/mL to pg/mL range | Analyte dependent | High | N/A (service-based or kit-based) | $40 + kit cost |
| Electrochemical Biosensor | nM to µM range (for organophosphates)[4] | Analyte dependent | High | Variable (custom fabrication) | Low |
In-Depth Technology Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and highly specific technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like PMPA, a derivatization step is necessary to increase their volatility.
Strengths:
-
High sensitivity and specificity, providing confident identification.
-
Well-established and validated methods for a wide range of compounds.
Weaknesses:
-
Requires sample derivatization, adding time and complexity.
-
High initial instrument cost and maintenance expenses.
-
Lower throughput compared to other methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating and quantifying compounds in a liquid mobile phase. Coupled with a UV detector, it offers a robust method for PMPA analysis, though derivatization may be required to enhance sensitivity.
Strengths:
-
Good sensitivity and reproducibility.
-
Amenable to a wide range of analytes.
-
Lower initial cost compared to GC-MS.
Weaknesses:
-
May require derivatization for optimal detection of PMPA.
-
Mobile phase consumption can be a significant running cost.
Surface-Enhanced Raman Spectroscopy (SERS)
SERS is a highly sensitive vibrational spectroscopy technique that enhances the Raman signal of molecules adsorbed on or near nanostructured metal surfaces. It offers the potential for rapid and direct detection of PMPA.
Strengths:
-
Extremely high sensitivity, with the potential for single-molecule detection.
-
Minimal sample preparation is often required.
-
Amenable to portable, on-site analysis.
Weaknesses:
-
Signal reproducibility can be a challenge.
-
Substrate quality is critical for performance.
-
Quantitative analysis can be complex.
Immunoassays (ELISA)
Enzyme-Linked Immunosorbent Assays (ELISAs) are a common type of immunoassay that utilize the specific binding of antibodies to antigens for detection. For small molecules like PMPA (haptens), a competitive ELISA format is typically employed.
Strengths:
-
High specificity and sensitivity.
-
High-throughput capabilities.
-
Relatively low cost per sample, especially for large numbers of samples.
Weaknesses:
-
Development of specific antibodies for PMPA is required.
-
Susceptible to matrix effects.
Electrochemical Biosensors
Electrochemical biosensors are analytical devices that combine a biological recognition element with an electrochemical transducer. For organophosphorus compounds like PMPA, biosensors based on the inhibition of the enzyme acetylcholinesterase (AChE) are common.
Strengths:
-
High sensitivity and selectivity.
-
Rapid analysis time.
-
Potential for miniaturization and low-cost, portable devices.
Weaknesses:
-
The biological recognition element can have limited stability.
-
Susceptible to interference from other enzyme inhibitors.
Experimental Protocols and Workflows
GC-MS Experimental Protocol
-
Sample Preparation & Derivatization:
-
Extract PMPA from the sample matrix using a suitable solvent.
-
Evaporate the solvent and reconstitute in a derivatization-compatible solvent.
-
Add a silylating agent (e.g., N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide - MTBSTFA) and heat to form the volatile TBDMS derivative of PMPA.[1]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Separate the components on a suitable capillary column (e.g., DB-5ms).
-
Detect the PMPA derivative using the mass spectrometer in selected ion monitoring (SIM) mode for maximum sensitivity.
-
HPLC-UV Experimental Protocol
-
Sample Preparation:
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Use a reverse-phase C18 column.
-
Employ a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).[8][9]
-
Detect PMPA using a UV detector at an appropriate wavelength.
-
SERS Experimental Protocol
-
SERS Substrate Preparation:
-
Prepare a SERS-active substrate, such as silver or gold nanoparticles immobilized on a solid support.
-
-
Sample Application:
-
Apply a small volume of the sample solution directly onto the SERS substrate.
-
-
SERS Measurement:
-
Acquire the Raman spectrum using a Raman spectrometer with an appropriate laser excitation wavelength.
-
Identify the characteristic Raman peaks of PMPA.
-
Competitive ELISA Protocol
-
Coating: Coat a microplate with a PMPA-protein conjugate.
-
Competition: Add the sample (containing unknown PMPA) and a known amount of anti-PMPA antibody to the wells. The PMPA in the sample and the coated PMPA-protein conjugate will compete for binding to the antibody.
-
Washing: Wash the plate to remove unbound antibodies and sample components.
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody.
-
Substrate Addition: Add a chromogenic substrate that reacts with the enzyme to produce a colored product.
-
Measurement: Measure the absorbance of the colored product. The signal intensity is inversely proportional to the concentration of PMPA in the sample.[10]
Electrochemical Biosensor: Acetylcholinesterase Inhibition Mechanism
Many electrochemical biosensors for organophosphorus compounds operate on the principle of acetylcholinesterase (AChE) inhibition.
-
Enzyme Immobilization: AChE is immobilized on the surface of an electrode.
-
Substrate Introduction: The substrate, acetylcholine (B1216132) (or acetylthiocholine), is introduced. AChE catalyzes the hydrolysis of the substrate into choline (B1196258) (or thiocholine) and acetic acid.
-
Electrochemical Detection: The product of the enzymatic reaction (e.g., thiocholine) is electrochemically oxidized at the electrode surface, generating a current.
-
Inhibition by PMPA: In the presence of PMPA (an organophosphorus compound), the activity of AChE is inhibited.
-
Signal Reduction: The inhibition of AChE leads to a decrease in the rate of substrate hydrolysis, resulting in a reduced electrochemical signal. The degree of inhibition is proportional to the concentration of PMPA.[11][12]
Cost-Benefit Analysis and Recommendations
The optimal choice of a PMPA detection technology depends on the specific requirements of the research or application.
-
For high-confidence identification and quantification where cost and throughput are secondary concerns, GC-MS is the gold standard. Its high specificity makes it ideal for regulatory submissions and complex matrices.
-
HPLC-UV offers a good balance of performance and cost for routine analysis. It is a robust and reliable technique suitable for laboratories with moderate budgets.
-
SERS presents an exciting opportunity for rapid, ultra-sensitive, and on-site detection. While still an emerging technology for routine quantitative analysis, its potential for high-throughput screening is significant. The low cost of substrates is also a major advantage.[13]
-
Immunoassays (ELISA) are highly cost-effective for high-throughput screening of a large number of samples. Once a specific antibody is developed, the cost per sample is very low, making it ideal for large-scale studies.
-
Electrochemical biosensors offer the promise of rapid, portable, and low-cost detection. They are particularly well-suited for field-based monitoring and point-of-care applications, although their stability and susceptibility to interference need to be considered.
Ultimately, the decision should be based on a careful evaluation of the required sensitivity, specificity, throughput, and available budget. For many research and development settings, a combination of techniques may be the most effective approach, using a high-throughput method like SERS or ELISA for initial screening, followed by a confirmatory technique like GC-MS or HPLC for positive samples.
References
- 1. Derivatization of organophosphorus nerve agent degradation products for gas chromatography with ICPMS and TOF-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ebiohippo.com [ebiohippo.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 5. reddit.com [reddit.com]
- 6. Surface-Enhanced Raman Scattering (SERS) Substrates Based on Ag-Nanoparticles and Ag-Nanoparticles/Poly (methyl methacrylate) Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. affinitylabs.com.au [affinitylabs.com.au]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 9. welch-us.com [welch-us.com]
- 10. microbenotes.com [microbenotes.com]
- 11. Acetylcholinesterase Biosensors for Electrochemical Detection of Organophosphorus Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for Pinacolyl Methylphosphonic Acid: A Guide for Laboratory Professionals
Disclaimer: Pinacolyl methylphosphonic acid (PMPA) is a degradation product of the G-series nerve agent Soman (B1219632) and is considered a hazardous substance.[1][2] This guide provides essential safety information and outlines the principles of proper disposal. However, due to the hazardous nature of this compound and the lack of publicly available, validated laboratory-scale disposal protocols, it is strongly recommended that the final disposal of PMPA and any contaminated materials be carried out by a licensed hazardous waste disposal company.[3] Always consult your institution's environmental health and safety (EHS) office for specific guidance and requirements.
This document is intended for researchers, scientists, and drug development professionals and aims to provide immediate safety and logistical information to build trust and ensure safe laboratory practices.
Essential Safety and Handling Information
This compound is a severe irritant and can cause skin and eye irritation, as well as allergic skin reactions.[3][4] It is harmful if ingested, inhaled, or absorbed through the skin.[2][4] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling PMPA to minimize the risk of exposure.[1] The following table summarizes the recommended PPE based on guidelines for handling hazardous chemicals.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile or neoprene gloves (ASTM D6978 certified). | Protects against skin contact and absorption.[5] |
| Eye Protection | Chemical safety goggles and a face shield.[6][7] | Protects against splashes and aerosols. |
| Body Protection | A disposable, back-closing, long-sleeved gown made of a low-permeability fabric.[5] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator is recommended for handling solids. For solutions or if there is a risk of aerosolization, a full face-piece chemical cartridge-type respirator or a powered air-purifying respirator (PAPR) should be used.[6][8] | Protects against inhalation of airborne particles or aerosols. |
| Foot Protection | Closed-toe shoes and disposable shoe covers.[5][7] | Protects feet from spills and prevents the spread of contamination. |
Engineering Controls
All handling of PMPA, including weighing, preparing solutions, and aliquoting, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]
Quantitative Data and Hazard Information
The following table summarizes key quantitative data and hazard classifications for this compound.
| Property | Value |
| Molecular Formula | C₇H₁₇O₃P[1] |
| Molecular Weight | 180.18 g/mol [1] |
| Appearance | Liquid at room temperature[1] |
| Boiling Point | 96-106 °C at 8 mmHg[1] |
| pKa | 2.06 - 2.21[1] |
| GHS Hazard Statements | H315: Causes skin irritation[3][4]H317: May cause an allergic skin reaction[3]H319: Causes serious eye irritation[3][4] |
| GHS Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection[3] |
Spill Management
In the event of a spill, evacuate the area and prevent entry. Wearing the appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite, sand, or chemical absorbent pads). Collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal. The spill area should then be decontaminated. Do not allow the spilled material to enter drains.[3]
Disposal Procedures
The primary and recommended method for the disposal of PMPA is through a licensed hazardous waste management company.[3] This ensures that the compound is managed and disposed of in compliance with all local, state, and federal regulations.
Waste Collection and Storage
-
Waste Containers: Collect all PMPA waste, including pure compound, solutions, and contaminated materials (e.g., gloves, absorbent pads, and pipette tips), in a dedicated, sealed, and clearly labeled hazardous waste container. The container must be compatible with the chemical.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Skin Sensitizer").
-
Storage: Store the waste container in a designated, secure area, away from incompatible materials, until it is collected by the licensed disposal company.
Chemical Neutralization: A Theoretical Overview
While it is not recommended to attempt chemical neutralization without a validated protocol and institutional approval, understanding the chemical reactivity of PMPA is important. PMPA is an acid and can be neutralized by a base.[1] Research on the neutralization of the nerve agent Soman (GD) has shown that the resulting PMPA is subsequently neutralized by the base used in the initial reaction. For instance, at least two equivalents of potassium hydroxide (B78521) (KOH) are required to neutralize one equivalent of Soman, with the second equivalent neutralizing the PMPA produced.[9] This suggests that a strong base could be used to neutralize PMPA waste. However, the reaction conditions, such as concentration and temperature, are critical, as precipitation of byproducts has been observed at higher concentrations.[9] This information is for educational purposes only and does not constitute a disposal protocol.
Experimental Protocol: Methylation of PMPA for GC-MS Analysis
The following is a detailed methodology for a common analytical derivatization of PMPA, not a disposal procedure. This protocol is adapted from studies on the detection of PMPA in environmental samples.[10][11][12]
Objective: To convert PMPA into its more volatile methyl ester for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
PMPA sample
-
Dichloromethane (DCM)
-
5-mL thick-wall conical reaction vial
-
Triangular spin bar
-
Spatula
-
GC-MS system
Procedure:
-
Prepare a sample containing PMPA. For soil samples, a known quantity of the spiked soil (e.g., 300 mg) is used.[12]
-
Place the sample in the 5-mL thick-wall conical reaction vial equipped with a triangular spin bar.
-
Add 1 mL of DCM to the vial.[12]
-
While stirring the resulting suspension at ambient temperature, add a small amount of trimethyloxonium tetrafluoroborate using a spatula.[12]
-
Continue stirring for approximately 30 minutes.[11]
-
The resulting solution, containing the methylated PMPA, can then be directly analyzed by GC-MS.
Diagrams and Workflows
Logical Workflow for PMPA Disposal
References
- 1. Buy this compound | 616-52-4 [smolecule.com]
- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 3. hpc-standards.us [hpc-standards.us]
- 4. This compound | C7H17O3P | CID 12026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. publications.ashp.org [publications.ashp.org]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. benchchem.com [benchchem.com]
- 8. ph.health.mil [ph.health.mil]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Methylation protocol for the retrospective detection of isopropyl-, pinacolyl- and cyclohexylmethylphosphonic acids, indicative markers for the nerve agents sarin, soman and cyclosarin, at low levels in soils using EI-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methylation protocol for the retrospective detection of isopropyl-, pinacolyl- and cyclohexylmethylphosphonic acids, indicative markers for the nerve agents sarin, soman and cyclosarin, at low levels in soils using EI-GC–MS (Journal Article) | OSTI.GOV [osti.gov]
- 12. osti.gov [osti.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Pinacolyl Methylphosphonic Acid
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides essential safety and logistical information for the handling of Pinacolyl methylphosphonic acid (PMPA), a degradation product of the nerve agent Soman.[1][2] Adherence to these protocols is critical to ensure the safety of all laboratory personnel and the integrity of your research.
Hazard Assessment and Immediate Safety Precautions
This compound is classified as a skin and eye irritant.[2] High concentrations may cause burns, and the substance is harmful if ingested, inhaled, or absorbed through the skin.[2][3] PMPA is a non-volatile, polar organic acid.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the minimum required PPE for handling PMPA.
| Body Part | Personal Protective Equipment | Specifications and Standards |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or punctures before use. |
| Eyes | Safety goggles or face shield | Must provide a complete seal around the eyes to protect from splashes. |
| Body | Laboratory coat or chemical-resistant apron | A fully buttoned lab coat is mandatory. For larger quantities or splash risks, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory | Fume hood | All handling of PMPA, including weighing and solution preparation, must be conducted within a certified chemical fume hood to prevent inhalation of any potential aerosols. |
Emergency Procedures
Immediate and decisive action is crucial in the event of an exposure.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Operational Plan: Safe Handling and Experimental Workflow
A structured approach to handling PMPA is essential to minimize risk.
Preparation and Handling
-
Designated Area: All work with PMPA must be conducted in a designated and clearly marked area within a laboratory.
-
Fume Hood Usage: All manipulations of PMPA, including weighing, dilution, and transfer, must be performed inside a certified chemical fume hood.
-
Spill Kit: A spill kit specifically for chemical spills must be readily accessible. The kit should contain absorbent materials, neutralizing agents (such as sodium bicarbonate), and appropriate waste disposal bags.
-
Buddy System: It is highly recommended to work with a partner when handling PMPA.
Experimental Workflow Diagram
Caption: This diagram outlines the sequential steps for safely handling this compound in a laboratory setting.
Disposal Plan: Decontamination and Waste Management
Proper disposal is a critical final step to ensure environmental and personnel safety. As a degradation product of a chemical warfare agent, all materials contaminated with PMPA must be treated as hazardous waste.
Decontamination
Decontamination procedures for organophosphorus compounds generally involve alkaline hydrolysis. While specific data for PMPA is limited, the following general procedure for organophosphorus acids can be applied.
| Item to be Decontaminated | Decontamination Solution | Procedure |
| Glassware and Equipment | 1 M Sodium Hydroxide (NaOH) Solution | Immerse glassware and equipment in the 1 M NaOH solution for at least 24 hours. After immersion, rinse thoroughly with deionized water. |
| Work Surfaces | 10% Bleach Solution followed by 1 M NaOH | Wipe the surface with a 10% bleach solution, followed by a wipe with 1 M NaOH solution. Allow the surface to air dry. Finally, wipe with a damp cloth to remove any residue. |
| Spills | Sodium Bicarbonate (NaHCO₃) | For small spills, cover with sodium bicarbonate to neutralize the acid. Carefully collect the mixture into a designated hazardous waste container. For larger spills, follow your institution's hazardous material spill response protocol. |
Waste Disposal
All waste contaminated with PMPA must be disposed of as hazardous chemical waste.
-
Liquid Waste: Collect all liquid waste containing PMPA in a clearly labeled, sealed, and chemical-resistant container. The label should include "Hazardous Waste," "this compound," and the approximate concentration.
-
Solid Waste: All contaminated solid waste, including gloves, absorbent materials, and disposable labware, must be placed in a designated hazardous waste bag or container.
-
Licensed Disposal: Arrange for the disposal of all PMPA waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.
Quantitative Data Summary
The following tables provide a summary of the known quantitative data for this compound.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₇O₃P | PubChem |
| Molecular Weight | 180.18 g/mol | PubChem |
| Appearance | Liquid | Sigma-Aldrich |
| Density | 1.032 g/mL at 25 °C | Sigma-Aldrich |
| Boiling Point | 96-106 °C at 8 mmHg | Smolecule |
| Flash Point | 74 °C (closed cup) | Sigma-Aldrich |
Occupational Exposure Limits
No specific Occupational Exposure Limits (OELs) have been established for this compound by major regulatory agencies such as OSHA, NIOSH, or ACGIH. In the absence of specific limits, it is imperative to handle PMPA with the utmost caution and to keep exposure to an absolute minimum by adhering to the engineering controls and PPE recommendations outlined in this guide.
By implementing these comprehensive safety and handling protocols, researchers can confidently and safely work with this compound, ensuring a secure laboratory environment and the advancement of their scientific endeavors.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
